molecular formula C15H18N2O6 B14852077 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

カタログ番号: B14852077
分子量: 322.31 g/mol
InChIキー: PIYCZWMJRKZNLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a useful research compound. Its molecular formula is C15H18N2O6 and its molecular weight is 322.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H18N2O6

分子量

322.31 g/mol

IUPAC名

N-(8-hydroxy-6-hydroxyimino-2-phenyl-4a,7,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl)acetamide

InChI

InChI=1S/C15H18N2O6/c1-8(18)16-11-12(19)13-10(22-14(11)17-20)7-21-15(23-13)9-5-3-2-4-6-9/h2-6,10-13,15,19-20H,7H2,1H3,(H,16,18)

InChIキー

PIYCZWMJRKZNLW-UHFFFAOYSA-N

正規SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1=NO)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Novel Scaffold for Glycobiology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a specialized biochemical reagent with significant potential in the field of glycobiology and as a scaffold for drug development.[1][2] Drawing upon established principles of carbohydrate chemistry and the known biological activities of related N-acetylglucosamine (GlcNAc) derivatives, this document will explore the synthesis, physicochemical properties, and prospective applications of this intriguing molecule.

Introduction: The Promise of Modified Glycans

Carbohydrates are fundamental to a vast array of biological processes, serving not only as energy sources but also as key players in cellular recognition, signaling, and immune responses.[3] The strategic modification of monosaccharide units, such as D-glucosamine, offers a powerful approach to developing novel therapeutic agents and research tools. N-acetyl-D-glucosamine (GlcNAc) and its derivatives, in particular, have garnered considerable attention for their potential in treating conditions like osteoarthritis and inflammatory bowel disease.[4][5][6] The subject of this guide, this compound, represents a sophisticated evolution of the GlcNAc scaffold, incorporating key structural features—a benzylidene acetal, a hydroximo-lactone core—that are anticipated to confer unique chemical and biological properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the target molecule is presented in Table 1.

PropertyValueSource/Method
CAS Number 132063-03-7[7][8]
Molecular Formula C15H18N2O6[7]
Molecular Weight 322.31 g/mol Calculated
Melting Point 229-231°C[7]
Solubility DMSO, Methanol[7]
Appearance White to off-white solid (Predicted)N/A
Storage Temperature -20°C (long-term)[7]

Synthesis and Characterization

Proposed Synthetic Pathway

The overall synthetic strategy is outlined in the workflow diagram below.

Synthetic_Pathway D_Glucosamine_HCl D-Glucosamine Hydrochloride N_Acetyl_D_Glucosamine N-Acetyl-D-Glucosamine D_Glucosamine_HCl->N_Acetyl_D_Glucosamine Acetylation Benzylidene_Acetal 4,6-O-Benzylidene-N-Acetyl- D-Glucosamine N_Acetyl_D_Glucosamine->Benzylidene_Acetal Benzylidenation Gluconolactone_Oxime 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone Benzylidene_Acetal->Gluconolactone_Oxime Oxidation & Oximation

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

This initial step involves the N-acetylation of the primary amine of D-glucosamine.

Protocol:

  • Suspend D-glucosamine hydrochloride in methanol.

  • Add a slight excess of acetic anhydride and a base (e.g., sodium methoxide) to the suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction mixture and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield N-Acetyl-D-Glucosamine.

The selective protection of the 4- and 6-hydroxyl groups is achieved through the formation of a benzylidene acetal. This is a common strategy in carbohydrate synthesis to direct reactions to other hydroxyl groups.[1][2]

Protocol:

  • Dissolve N-Acetyl-D-Glucosamine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add benzaldehyde dimethyl acetal and a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid or Cu(OTf)2).[2]

  • Stir the reaction at room temperature or with gentle heating.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a weak base (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the resulting 4,6-O-Benzylidene-N-Acetyl-D-Glucosamine by column chromatography or recrystallization.

The final step involves the oxidation of the anomeric carbon to a lactone, followed by conversion to the hydroximo-lactone.

Protocol:

  • Dissolve the 4,6-O-Benzylidene-N-Acetyl-D-Glucosamine in a suitable solvent.

  • Perform an oxidation reaction to form the corresponding glucono-1,5-lactone. This can be achieved using various reagents, such as bromine in a buffered aqueous solution or more modern methods.

  • Following the formation of the lactone, react it with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the hydroximo-1,5-lactone.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the acetamido, benzylidene, and sugar backbone protons and carbons, and to establish their stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl, amide, and C=N of the oxime.

  • Melting Point Analysis: To assess the purity of the compound.

Potential Applications and Biological Relevance

The unique structural features of this compound suggest several potential applications in drug discovery and glycobiology research.

As an Inhibitor of Glycosidases

The gluconohydroximo-1,5-lactone core is a known mimic of the oxocarbenium-ion-like transition state of glycosidase-catalyzed reactions. Therefore, this compound is a promising candidate as an inhibitor of N-acetyl-β-D-hexosaminidases (HexNAcases), including O-GlcNAcase (OGA). Inhibition of OGA is a therapeutic strategy for several diseases, including neurodegenerative disorders and type 2 diabetes.[9][10]

Mechanism_of_Action Target_Molecule 2-Acetamido-4,6-O-benzylidene-2-deoxy- D-gluconohydroximo-1,5-lactone Transition_State Oxocarbenium Ion Transition State Mimic Target_Molecule->Transition_State Structural Mimicry Glycosidase Glycosidase (e.g., OGA) Transition_State->Glycosidase Binds to Active Site Inhibition Enzyme Inhibition Glycosidase->Inhibition Leads to

Caption: Postulated mechanism of action as a glycosidase inhibitor.

As a Scaffold for Drug Development

The benzylidene acetal provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced or selective biological activity. The phenyl group can be substituted with various functional groups to modulate properties such as solubility, cell permeability, and target binding affinity.

In Glycobiology Research

As a stable and well-defined molecule, it can be used as a probe to study the active sites of glycosidases and to investigate the biological roles of O-GlcNAcylation.[1] Its utility as a biochemical reagent is significant in the broader study of carbohydrate chemistry and biology.[1][2]

Future Directions

Further research is warranted to fully elucidate the properties and potential of this compound. Key areas for future investigation include:

  • Optimization of the synthetic route: To improve yields and scalability.

  • In-depth biological evaluation: Including enzyme inhibition assays against a panel of glycosidases, cell-based assays to assess effects on O-GlcNAcylation, and studies to determine its mechanism of action.

  • Structure-activity relationship (SAR) studies: Through the synthesis and evaluation of a diverse library of analogs.

  • Pharmacokinetic and pharmacodynamic profiling: To assess its potential as a therapeutic agent.

Conclusion

This compound is a molecule of significant interest at the intersection of carbohydrate chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established methodologies. The structural features of this compound, particularly the transition-state-mimicking core, make it a compelling candidate for the development of novel glycosidase inhibitors and other therapeutic agents. This technical guide provides a foundational understanding of this promising molecule and a roadmap for its future exploration.

References

"2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Abstract

This compound is a synthetic carbohydrate derivative utilized in glycobiology research.[1][2][3] While direct and extensive mechanistic studies on this specific molecule are not widely published, its core structure, a 2-acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone, is characteristic of a well-established class of potent glycosidase inhibitors. This guide synthesizes the available evidence from closely related analogs to propose a detailed mechanism of action. The central hypothesis is that this compound acts as a competitive inhibitor of N-acetyl-β-D-hexosaminidases, such as human O-GlcNAcase (OGA) and lysosomal hexosaminidases (HexA and HexB). The gluconolactone core is believed to mimic the oxocarbenium ion-like transition state of the natural substrate during enzymatic hydrolysis, thereby binding tightly to the enzyme's active site. The 4,6-O-benzylidene group, a common protecting group in carbohydrate chemistry, likely influences the compound's solubility and steric profile, potentially modulating its interaction with the target enzymes. This document will elucidate the function of the target enzymes, detail the principles of competitive inhibition, present structure-activity relationship data from key analogs, and provide experimental protocols for validation.

Part 1: The Core Pharmacophore and its Primary Molecular Targets

The therapeutic and research potential of compounds based on the 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold stems from their potent inhibition of critical human glycoside hydrolase (GH) enzymes.

Target Enzymes: O-GlcNAcase (OGA) and Hexosaminidases (HexA/B)
  • Human O-GlcNAcase (hOGA): A key enzyme belonging to the GH84 family, hOGA is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[4][5] This process, known as O-GlcNAcylation, is a dynamic post-translational modification akin to phosphorylation, regulating protein activity, localization, and stability.[4] Dysregulation of O-GlcNAcylation is implicated in a host of chronic diseases, including neurodegenerative disorders (e.g., Alzheimer's disease), type 2 diabetes, and cancer.[4][5][6] Inhibition of hOGA increases O-GlcNAc levels, a strategy being explored to reduce the pathological tau protein in the brain.[4]

  • Human Lysosomal Hexosaminidases (hHexA and hHexB): These are mechanistically related enzymes from the GH20 family.[4][5] They are crucial for the catabolism of gangliosides in the lysosome. Deficiencies in these enzymes lead to severe lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. Due to the structural similarity of their active sites to OGA, many OGA inhibitors also show activity against HexA and HexB.[5] Consequently, designing selective inhibitors is a major goal in drug development to avoid off-target effects.[4][5]

The 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Scaffold

The core of the title compound is a powerful pharmacophore. Aldonolactones are known inhibitors of their corresponding glycosidases.[7][8][9][10] The 1,5-lactone (a cyclic ester) of N-acetylglucosamine is structurally similar to the pyranose form of the natural substrate, N-acetylglucosamine (GlcNAc). This structural mimicry is the foundation of its inhibitory action.

Part 2: The Core Mechanism - Competitive Inhibition via Transition-State Mimicry

The most potent derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been shown to be nanomolar competitive inhibitors of both hOGA and hHexB.[4][5][6]

Principle of Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule reversibly binds to the active site of an enzyme, preventing the substrate from binding. The inhibitor and substrate are thus in "competition" for the same binding site. Kinetically, this leads to an apparent increase in the Michaelis constant (Kₘ) of the substrate, while the maximum velocity (Vₘₐₓ) remains unchanged. The potency of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), with lower values indicating tighter binding and greater potency.

Caption: Competitive inhibition model for glycosidases.

Transition-State Mimicry

The catalytic mechanism of glycosidases involves significant distortion of the sugar ring at the transition state, which develops a substantial oxocarbenium ion character. The 2-acetamido-2-deoxy-D-glucono-1,5-lactone core, with its sp²-hybridized C1 carbon, is thought to mimic the planar, electron-deficient nature of this transition state. This allows it to bind to the enzyme's active site with much higher affinity than the ground-state substrate, leading to potent inhibition.

Structure-Activity Relationship (SAR) and Binding Mode

Studies on derivatives, particularly sulfonylhydrazones and semicarbazones of 2-acetamido-2-deoxy-D-glucono-1,5-lactone, have provided critical insights.[4][11]

  • Nanomolar Potency: These derivatives exhibit potent inhibition, with Kᵢ values in the nanomolar range for both hOGA and hHexB.[4][5][6]

  • Computational Modeling: Computational studies, including Prime protein-ligand refinement and QM/MM optimizations, have been used to assess the binding mode.[4][5] These models suggest that the glucono-1,5-lactone sulfonylhydrazones prefer to bind in an s-cis conformation within the hOGA active site.[4][5]

  • Role of Substituents: Modifications to the core lactone, such as the addition of arylsemicarbazone or arenesulfonylhydrazone moieties, significantly enhance binding affinity.[4][11] These groups can form additional hydrogen bonds and hydrophobic interactions with residues in and around the active site pocket.[11]

The following table summarizes the inhibitory potency of selected analogs, demonstrating the high efficacy of this structural class.

Compound ClassTarget EnzymeKᵢ (nM)Reference
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehOGA27[4]
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehHexB6.8[4]
2-acetamido-2-deoxy-d-glucono-1,5-lactone 4-arylsemicarbazones (general range)hOGA & hHexBNanomolar[4]
The Role of the 4,6-O-Benzylidene Group

The benzylidene group in "this compound" acts as a protecting group for the C4 and C6 hydroxyls, forming a rigid bicyclic system. This modification can have several effects:

  • Synthetic Intermediate: It is often used during synthesis to prevent reactions at the C4 and C6 positions.[12] The final biologically active compound may require the removal of this group.

  • Conformational Lock: The benzylidene acetal locks the pyranose ring in a specific conformation, which may affect how well the molecule fits into the enzyme's active site.

  • Steric Hindrance: The bulky benzylidene group could sterically clash with amino acid residues at the entrance or within the active site, potentially reducing inhibitory activity compared to its unprotected counterparts.

  • Solubility: It increases the hydrophobicity of the molecule, affecting its solubility in aqueous buffers and its ability to cross biological membranes.

Part 3: Experimental Validation Protocol

To validate the proposed mechanism of action, a robust enzyme inhibition assay is required. The following protocol outlines a standard procedure for determining the Kᵢ of an inhibitor against hOGA using a fluorogenic substrate.

Protocol: hOGA Inhibition Assay

Objective: To determine the competitive inhibition constant (Kᵢ) of this compound against hOGA.

Materials:

  • Recombinant human OGA (hOGA) enzyme[4]

  • Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)[4]

  • Test Inhibitor: this compound, dissolved in DMSO[13]

  • Assay Buffer: e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4

  • Stop Solution: e.g., 0.5 M sodium carbonate, pH 10.5

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Workflow:

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilutions of Inhibitor in DMSO add_reagents 3. Add Assay Buffer, Inhibitor, and hOGA enzyme to wells prep_inhibitor->add_reagents prep_substrate 2. Prepare serial dilutions of 4-MU-GlcNAc in Assay Buffer add_substrate 5. Initiate reaction by adding 4-MU-GlcNAc substrate prep_substrate->add_substrate pre_incubate 4. Pre-incubate for 10 min at 37°C add_reagents->pre_incubate pre_incubate->add_substrate incubate 6. Incubate for 20 min at 37°C add_substrate->incubate stop_reaction 7. Terminate reaction with Stop Solution incubate->stop_reaction read_fluorescence 8. Read fluorescence (Ex: 360 nm, Em: 450 nm) stop_reaction->read_fluorescence plot_data 9. Plot data using Dixon or Cornish-Bowden plots read_fluorescence->plot_data calc_ki 10. Calculate Ki value plot_data->calc_ki

Caption: Workflow for hOGA enzyme inhibition assay.

Step-by-Step Procedure:

  • Inhibitor and Substrate Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a series of 2x final concentration dilutions in assay buffer.

    • Prepare a range of 2x final concentration dilutions of the 4-MU-GlcNAc substrate in assay buffer.

  • Assay Setup (96-well plate):

    • To each well, add 50 µL containing assay buffer, the desired final concentration of the inhibitor, and a fixed amount of hOGA enzyme. Include "no inhibitor" controls.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the 2x substrate solution to each well.

    • Incubate the plate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) product using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no enzyme.

    • Plot the reaction velocity (fluorescence units/time) against the inhibitor concentration at each substrate concentration.

    • Use Dixon plots (1/velocity vs. inhibitor concentration) or Cornish-Bowden plots to determine the inhibition type and calculate the Kᵢ value.[11]

Part 4: Conclusion and Future Directions

Based on robust evidence from structurally analogous compounds, the mechanism of action for This compound is putatively that of a competitive inhibitor targeting glycoside hydrolases like hOGA and hHexB. Its core lactone structure acts as a transition-state mimic, enabling high-affinity binding to the enzyme active site.

Future research should focus on:

  • Direct Enzymatic Assays: Performing the inhibition assay described above to empirically determine the Kᵢ of the title compound against hOGA and hHexB.

  • Deprotection and Evaluation: Synthesizing or chemically removing the 4,6-O-benzylidene group to assess if the unprotected core is a more potent or selective inhibitor.

  • Structural Biology: Co-crystallizing the compound (or its deprotected analog) with the target enzyme to definitively resolve its binding mode and interactions within the active site.

  • Cell-Based Assays: Evaluating the compound's ability to increase O-GlcNAcylation levels in cultured cells to confirm its biological activity in a cellular context.

This systematic approach will validate the proposed mechanism and fully characterize the potential of this molecule as a tool for glycobiology research or as a lead compound for drug development.

References

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Targeted Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosidases are a ubiquitous class of enzymes that play crucial roles in a myriad of biological processes, making them attractive targets for therapeutic intervention in diseases ranging from diabetes and viral infections to cancer. This technical guide provides a comprehensive overview of 2-acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a derivative of the well-established glycosidase inhibitor scaffold, 2-acetamido-2-deoxy-D-glucono-1,5-lactone. We will delve into its proposed mechanism of action as a transition-state analog, its synthesis, and detailed protocols for its evaluation as a potent and selective glycosidase inhibitor. This document is intended to serve as a valuable resource for researchers in glycobiology and drug development, offering both foundational knowledge and practical guidance for harnessing the therapeutic potential of this class of compounds.

Introduction: The Rationale for Targeting Glycosidases

Glycosidases, also known as glycoside hydrolases, are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their functions are diverse, including the breakdown of complex carbohydrates for energy, the modification of glycoproteins and glycolipids, and the processing of glycoconjugates. Dysregulation of glycosidase activity has been implicated in numerous pathological conditions. For instance, α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a validated strategy for managing type 2 diabetes.[1] Similarly, viral glycosidases are often essential for the proper folding of viral envelope glycoproteins, making them a target for antiviral therapies.

The development of potent and selective glycosidase inhibitors is a cornerstone of glycobiology research and drug discovery. An ideal inhibitor should mimic the structure of the natural substrate's transition state, thereby binding to the enzyme's active site with high affinity and specificity.

The Emergence of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives

The core structure, 2-acetamido-2-deoxy-D-glucono-1,5-lactone, is a well-characterized inhibitor of N-acetyl-β-D-hexosaminidases.[2][3] Its lactone ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. Modifications to this scaffold have been explored to enhance potency and selectivity. The subject of this guide, this compound, incorporates two key modifications: a benzylidene group and a hydroximo group.

  • The 4,6-O-benzylidene group: This bulky, hydrophobic group can serve multiple purposes. It can restrict the conformational flexibility of the glucose ring, potentially locking it into a conformation that is more favorable for binding to the enzyme active site. Additionally, the benzylidene group can engage in hydrophobic interactions with non-polar residues in the active site, thereby increasing binding affinity. The synthesis of such benzylidene-protected glycosides is a well-established strategy in carbohydrate chemistry.[4]

  • The hydroximo-1,5-lactone functionality: The oxime functional group at the anomeric carbon is a key feature. This modification is designed to further mimic the transition state of the enzymatic reaction. The sp2-hybridized carbon of the oxime resembles the geometry of the oxocarbenium ion intermediate.

Proposed Mechanism of Action: A Transition-State Analog Inhibitor

We hypothesize that this compound acts as a competitive, transition-state analog inhibitor of specific glycosidases, particularly those that process N-acetylglucosamine (GlcNAc) residues.

The proposed mechanism is illustrated below:

G cluster_0 Enzyme Active Site Enzyme Glycosidase Active Site (with catalytic residues) TransitionState Oxocarbenium Ion-like Transition State Enzyme->TransitionState Stabilizes during catalysis Inhibitor This compound Inhibitor->Enzyme High-affinity binding (mimics transition state) Substrate Natural Substrate (e.g., GlcNAc-containing oligosaccharide) Substrate->Enzyme Normal binding and catalysis

Figure 1: Proposed mechanism of competitive inhibition.

The inhibitor, due to its structural and electronic similarity to the transition state, is expected to bind to the enzyme's active site with a much higher affinity than the natural substrate. This high-affinity binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme.

Synthesis of this compound

Workflow for Synthesis:

G start N-acetyl-D-glucosamine step1 Step 1: Benzylidene Protection (Benzaldehyde, ZnCl2) start->step1 step2 Step 2: Oxidation to Lactone (e.g., with I2 in aqueous solution) step1->step2 step3 Step 3: Oximation (Hydroxylamine hydrochloride, base) step2->step3 end This compound step3->end

Figure 2: Proposed synthetic workflow.

Detailed Protocol:

  • Step 1: Synthesis of 4,6-O-benzylidene-N-acetyl-D-glucosamine:

    • Suspend N-acetyl-D-glucosamine in benzaldehyde.

    • Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by pouring it into an ice-water mixture and collecting the precipitate.

    • Purify the product by recrystallization.

  • Step 2: Oxidation to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone:

    • Dissolve the product from Step 1 in a suitable solvent system (e.g., aqueous bicarbonate).

    • Add a solution of iodine portion-wise with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the excess iodine with sodium thiosulfate.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Step 3: Oximation to the final product:

    • Dissolve the lactone from Step 2 in a suitable solvent like pyridine or methanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.

Experimental Evaluation of Glycosidase Inhibitory Activity

A systematic evaluation of the inhibitory potential of this compound is crucial to validate its therapeutic utility. The following protocols are designed for a comprehensive assessment.

Materials and Reagents
  • Enzyme: A panel of glycosidases should be tested, including α-glucosidase (from Saccharomyces cerevisiae), β-glucosidase, α-mannosidase, and critically, N-acetyl-β-D-hexosaminidase.

  • Substrate: Chromogenic or fluorogenic substrates such as p-nitrophenyl-α-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

  • Inhibitor: this compound, dissolved in DMSO.

  • Positive Control: A known inhibitor for each enzyme (e.g., acarbose for α-glucosidase, PUGNAc for N-acetyl-β-D-hexosaminidase).

  • Buffers: Appropriate buffers for each enzyme to ensure optimal pH (e.g., 100 mM sodium phosphate buffer, pH 6.8 for α-glucosidase).

  • Stop Solution: A solution to terminate the enzymatic reaction (e.g., 0.1 M Na2CO3).

  • Equipment: 96-well microplates, microplate reader, incubator.

Protocol for Determining IC50

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Experimental Workflow:

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor dilutions) setup Assay Setup in 96-well plate (Buffer, Inhibitor, Enzyme) prep->setup preinc Pre-incubation (e.g., 10 min at 37°C) setup->preinc initiate Initiate Reaction (Add Substrate) preinc->initiate inc Incubation (e.g., 20 min at 37°C) initiate->inc stop Stop Reaction (Add Stop Solution) inc->stop read Measure Absorbance/Fluorescence stop->read calc Calculate % Inhibition and IC50 read->calc

Figure 3: Workflow for IC50 determination.

Step-by-Step Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the inhibitor in DMSO and create a series of dilutions in the assay buffer.

    • Prepare the enzyme and substrate solutions in the appropriate assay buffer.[5]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 10 µL of the inhibitor solution at various concentrations (or positive control/DMSO for controls).

    • 20 µL of the enzyme solution.[5][6]

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.[5]

  • Initiate Reaction: Add 20 µL of the substrate solution to each well.[7]

  • Incubation: Incubate the plate at 37°C for a time period within the linear range of the reaction (e.g., 20 minutes).[5]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 0.1 M Na2CO3).[7]

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).[7]

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100.[5] The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Kinetic Analysis to Determine Mode of Inhibition

To determine if the inhibition is competitive, non-competitive, or uncompetitive, a kinetic analysis is performed by measuring the reaction rates at varying substrate and inhibitor concentrations.

Procedure:

  • Assay Setup: Perform the enzyme assay as described above, but with varying concentrations of the substrate.

  • Inhibitor Concentrations: Run the assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the inhibitor.[5]

  • Data Analysis:

    • Measure the initial reaction velocities (V) at each substrate concentration ([S]).

    • Plot 1/V versus 1/[S] to generate a Lineweaver-Burk plot.[5]

    • Alternatively, use the Cornish-Bowden plot ([S]/v against inhibitor concentration) to unambiguously determine the mode of inhibition.

Interpretation of Lineweaver-Burk Plot:

  • Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases, while Vmax remains unchanged.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Vmax decreases, while Km remains unchanged.

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Km and Vmax decrease.

Data Presentation

All quantitative data from the enzymatic assays should be summarized in a clear and concise format for easy interpretation and comparison.

Table 1: Inhibition of Glycosidases by this compound

Enzyme TargetIC50 (µM)
α-Glucosidase[Insert experimental value]
β-Glucosidase[Insert experimental value]
α-Mannosidase[Insert experimental value]
N-acetyl-β-D-hexosaminidase[Insert experimental value]
Acarbose (α-Glucosidase)[Insert experimental value]

Table 2: Kinetic Parameters of N-acetyl-β-D-hexosaminidase in the Presence of the Inhibitor

Inhibitor Concentration (µM)Apparent Km (mM)Apparent Vmax (µmol/min/mg)
0 (Control)[Insert experimental value][Insert experimental value]
[Concentration 1][Insert experimental value][Insert experimental value]
[Concentration 2][Insert experimental value][Insert experimental value]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of potent and selective glycosidase inhibitors. Its design is rooted in the principles of transition-state mimicry, and the inclusion of the benzylidene moiety offers opportunities for enhanced binding affinity and selectivity. The experimental protocols detailed in this guide provide a robust framework for its synthesis and comprehensive biological evaluation.

Future research should focus on:

  • Determining the crystal structure of the inhibitor in complex with its target enzyme to validate the proposed binding mode.

  • Expanding the panel of glycosidases tested to fully characterize its selectivity profile.

  • Synthesizing and evaluating analogs with modifications to the benzylidene ring to explore structure-activity relationships and optimize potency.

This systematic approach will be instrumental in unlocking the full therapeutic potential of this promising class of glycosidase inhibitors.

References

The Pivotal Role of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in Glycobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology, where the study of sugar chains, or glycans, unlocks profound insights into cellular communication, disease progression, and therapeutic intervention, specific molecular tools are indispensable. Among these, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone stands out as a key synthetic intermediate and a potential modulator of glycoside hydrolase activity. This technical guide provides an in-depth exploration of this compound, from its rational synthesis to its application in the development of potent enzyme inhibitors, offering a valuable resource for researchers at the forefront of glycobiology and drug discovery.

Strategic Importance in Glycobiology: Targeting Glycoside Hydrolases

Glycoside hydrolases are a broad class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates. Their functions are fundamental to a vast array of biological processes, and their dysregulation is implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer. Consequently, the development of specific inhibitors for these enzymes is a major focus of therapeutic research.

The title compound, with its unique structural features, serves as a crucial scaffold for the synthesis of potent inhibitors of two key families of glycoside hydrolases:

  • O-GlcNAcase (OGA): This enzyme is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, a dynamic post-translational modification that regulates the function of numerous intracellular proteins. Inhibition of OGA can elevate O-GlcNAc levels, a strategy being explored for the treatment of neurodegenerative diseases like Alzheimer's.

  • Hexosaminidases (HexA and HexB): These lysosomal enzymes are involved in the degradation of glycoconjugates. Deficiencies in hexosaminidase activity lead to severe lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases.

The core structure of 2-acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone mimics the natural substrate of these enzymes, N-acetylglucosamine (GlcNAc), making it an excellent starting point for the design of competitive inhibitors.

The Architectural Logic: Deconstructing the Molecule

The strategic design of this compound incorporates three key functional components, each contributing to its utility in chemical biology:

  • 2-Acetamido-2-deoxy-D-glucono Core: This mirrors the structure of GlcNAc, providing the fundamental recognition element for the active sites of OGA and hexosaminidases.

  • 4,6-O-Benzylidene Acetal: This bulky protecting group serves a dual purpose. It selectively shields the hydroxyl groups at the 4 and 6 positions of the glucose ring, directing further chemical modifications to other positions. Furthermore, its rigid structure can influence the overall conformation of the molecule, which can be crucial for optimal binding to an enzyme's active site.

  • Hydroximo-1,5-lactone Moiety: This feature is critical for inhibitory activity. The oxime or hydroxamic acid functionality is a key pharmacophore in many enzyme inhibitors, often involved in chelating metal ions in the active site or forming strong hydrogen bonds with catalytic residues. The lactone ring itself mimics the cyclic nature of the sugar substrate.

Synthesis Strategy: A Step-by-Step Approach

While a direct, one-pot synthesis of the title compound is not readily found in the literature, a logical and efficient synthetic route can be devised based on established methodologies in carbohydrate chemistry. The overall strategy involves the protection of a readily available starting material, followed by oxidation and functional group transformation.

Experimental Protocol: Synthesis of this compound

Starting Material: N-Acetyl-D-glucosamine

Key Reagents: Benzaldehyde dimethyl acetal, p-toluenesulfonic acid (p-TsOH), an oxidizing agent (e.g., bromine in a buffered solution), and hydroxylamine.

Workflow:

Synthesis_Workflow start N-Acetyl-D-glucosamine step1 Step 1: Benzylidene Protection start->step1 Benzaldehyde dimethyl acetal, p-TsOH intermediate1 2-Acetamido-4,6-O-benzylidene-N-acetyl-D-glucosamine step1->intermediate1 step2 Step 2: Oxidation to Lactone intermediate1->step2 Oxidizing Agent (e.g., Br2) intermediate2 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone step2->intermediate2 step3 Step 3: Formation of Hydroximo-lactone intermediate2->step3 Hydroxylamine product This compound step3->product

Caption: Synthetic workflow for the target compound.

Step 1: Benzylidene Protection

  • Suspend N-acetyl-D-glucosamine in anhydrous N,N-dimethylformamide (DMF).

  • Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by adding triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield 2-acetamido-4,6-O-benzylidene-N-acetyl-D-glucosamine.

Step 2: Oxidation to the Lactone

  • Dissolve the product from Step 1 in a suitable solvent system, such as a mixture of water and an organic solvent (e.g., dioxane).

  • Add a mild oxidizing agent, such as bromine in a buffered aqueous solution (e.g., barium carbonate), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows the formation of the lactone.

  • Work up the reaction by quenching the excess oxidant and extracting the product into an organic solvent.

  • Purify the crude product by chromatography to obtain 2-acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone.

Step 3: Formation of the Hydroximo-lactone

  • Dissolve the lactone from Step 2 in a suitable solvent, such as methanol or ethanol.

  • Add a solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium methoxide).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture and remove the solvent.

  • Purify the final product, this compound, by recrystallization or chromatography.

Characterization Data:

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₆
Molecular Weight 338.31 g/mol
Appearance White to off-white solid
Melting Point Approximately 229-231 °C
Solubility Soluble in DMSO and methanol

Mechanism of Action: A Competitive Inhibitor Scaffold

The inhibitory potential of compounds derived from this compound lies in their ability to act as competitive inhibitors. They bind to the active site of OGA or hexosaminidases, preventing the natural substrate from binding and being processed.

Inhibition_Mechanism cluster_enzyme Enzyme Glycoside Hydrolase (OGA or Hexosaminidase) ActiveSite Active Site Substrate Natural Substrate (e.g., O-GlcNAc-protein) Binding Binding Substrate->Binding Inhibitor This compound (or derivative) Inhibitor->Binding Competitive Binding Binding->Enzyme NoReaction No Hydrolysis Binding->NoReaction Hydrolysis Hydrolysis Binding->Hydrolysis

Caption: Competitive inhibition of glycoside hydrolases.

The key interactions that contribute to the binding affinity of these inhibitors include:

  • Hydrogen Bonding: The acetamido group and the hydroxyl groups of the sugar ring form crucial hydrogen bonds with amino acid residues in the enzyme's active site.

  • Shape Complementarity: The overall shape of the inhibitor is designed to fit snugly into the active site.

  • Hydrophobic Interactions: The benzylidene group can engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding affinity.

  • Coordination (for hydroximo-lactone): The oxime or hydroxamic acid moiety can coordinate with a catalytic metal ion (if present) or form strong, specific hydrogen bonds with key catalytic residues, effectively locking the inhibitor in place.

Future Directions and Applications in Drug Development

This compound is more than just a synthetic intermediate; it represents a gateway to a diverse library of potential therapeutic agents. By modifying the core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific glycoside hydrolases.

Potential Modifications for Enhanced Activity and Selectivity:

  • Derivatization of the Hydroximo Group: The oxime nitrogen can be further functionalized to introduce additional interaction points with the enzyme.

  • Modification of the Benzylidene Ring: Substituting the phenyl ring of the benzylidene group with different functional groups can modulate its electronic properties and steric bulk, leading to improved binding.

  • Removal or Replacement of the Benzylidene Group: While useful for synthesis, in some cases, removing the benzylidene group or replacing it with other protecting groups may be necessary to achieve optimal activity.

The continued exploration of this and related compounds holds significant promise for the development of novel therapeutics for a range of diseases. As our understanding of the roles of glycoside hydrolases in health and disease deepens, the demand for sophisticated chemical tools like this compound will undoubtedly grow, paving the way for the next generation of targeted therapies.

An In-depth Technical Guide on 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Glycosidase Inhibitor in Glycobiology Research

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, with the CAS number 132063-03-7, is a significant biochemical reagent in the field of glycobiology.[1][2] This compound belongs to a class of carbohydrate analogs that are of considerable interest for their potential as enzyme inhibitors, particularly targeting glycosidases.[3] Glycobiology, the study of the structure, synthesis, and biology of sugars (glycans), is a rapidly expanding field with profound implications for basic research, biomedicine, and biotechnology.[4] The strategic design of molecules like this compound allows for the precise investigation of the roles of specific enzymes in complex biological systems.

The core structure of this molecule, a gluconohydroximo-1,5-lactone, suggests its primary utility as an inhibitor of β-N-acetylglucosaminidase (HexNAcase).[5][6] These enzymes play crucial roles in a wide array of biological processes, and their dysregulation is implicated in numerous diseases. The benzylidene group in the 4 and 6 positions of the glucose ring provides steric bulk and can influence the molecule's interaction with the active site of target enzymes, potentially enhancing its specificity and potency. This guide will provide a comprehensive overview of the synthesis, mechanism of action, and potential applications of this compound, offering valuable insights for researchers in the field.

Chemical Properties and Synthesis

A likely synthetic pathway would commence with a protected N-acetylglucosamine derivative. The introduction of the benzylidene group is a standard procedure in carbohydrate chemistry to protect the 4- and 6-hydroxyl groups. The subsequent oxidation of the anomeric carbon to a lactone, followed by the formation of the oxime, would yield the final product.

Illustrative Synthetic Workflow

Synthetic_Workflow start Protected N-Acetyl-D-glucosamine step1 Benzaldehyde, ZnCl2 (Benzylidene acetal formation) start->step1 intermediate1 4,6-O-Benzylidene-N-acetyl-D-glucosamine step1->intermediate1 step2 Oxidation (e.g., with bromine water or enzymatic) intermediate1->step2 intermediate2 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone step2->intermediate2 step3 Hydroxylamine (Oxime formation) intermediate2->step3 product This compound step3->product

Caption: Plausible synthetic route for this compound.

Biological Activity: Inhibition of β-N-Acetylglucosaminidase

The primary biological role of this compound is anticipated to be the potent and competitive inhibition of β-N-acetylglucosaminidase (EC 3.2.1.30).[5][6] This class of enzymes is responsible for the hydrolysis of terminal N-acetyl-β-D-glucosamine residues from oligosaccharides.

The inhibitory activity of glucono-1,5-lactones stems from their structural resemblance to the transition state of the glycosidic bond cleavage reaction catalyzed by the enzyme.[5] The planar, half-chair conformation of the lactone ring mimics the oxocarbenium ion-like transition state, allowing it to bind tightly to the enzyme's active site.

While specific kinetic data for this compound is not extensively documented, studies on analogous compounds provide valuable insights into its potential inhibitory constants (Ki). For instance, N-acetylglucosaminono-1,5-lactone and its oxime derivative have been shown to be competitive inhibitors of β-N-acetylglucosaminidase from various sources, with Ki values generally in the micromolar to nanomolar range.[5][7][8]

Enzyme Inhibition Mechanism

Enzyme_Inhibition enzyme β-N-Acetylglucosaminidase (Active Site) enzyme_substrate Enzyme-Substrate Complex enzyme->enzyme_substrate Binds enzyme_inhibitor Enzyme-Inhibitor Complex (Inactive) enzyme->enzyme_inhibitor Binds substrate Substrate (N-Acetylglucosaminide) substrate->enzyme_substrate inhibitor This compound inhibitor->enzyme_inhibitor products Products enzyme_substrate->products Catalysis

Caption: Competitive inhibition of β-N-acetylglucosaminidase.

Potential Applications in Research and Drug Development

The ability of this compound to inhibit β-N-acetylglucosaminidase makes it a valuable tool for a variety of research and therapeutic applications.

  • Probing Enzyme Function: This compound can be utilized as a chemical probe to elucidate the physiological and pathological roles of β-N-acetylglucosaminidase in cellular processes.

  • Cancer Research: Altered glycosylation is a hallmark of cancer. Inhibitors of glycosidases can be employed to study the effects of aberrant glycan processing on tumor progression and metastasis.

  • Neurodegenerative Diseases: The inhibition of O-GlcNAcase (a type of β-N-acetylglucosaminidase) is a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease.[7][8]

  • Inflammatory Diseases: β-N-acetylglucosaminidases are involved in inflammatory processes, making their inhibitors potential anti-inflammatory agents.

Conclusion

This compound is a well-defined biochemical tool with significant potential in glycobiology and drug discovery. Its anticipated role as a potent inhibitor of β-N-acetylglucosaminidase provides a foundation for its use in dissecting complex biological pathways and exploring new therapeutic avenues for a range of diseases. Further detailed biochemical and cellular studies are warranted to fully characterize its inhibitory profile and therapeutic potential.

References

An In-depth Technical Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a significant biochemical reagent in the field of glycobiology. The document details its physicochemical properties, including its molecular weight of 322.31 g/mol , and outlines a plausible synthetic pathway based on established organic chemistry principles. Furthermore, it delves into the compound's critical role as a potential enzyme inhibitor, particularly targeting glycosidases, which are implicated in numerous disease states. This guide is intended to be a valuable resource for researchers and professionals in drug development and carbohydrate chemistry, offering both foundational knowledge and practical insights into the utility of this complex molecule.

Introduction to a Key Player in Glycobiology

This compound is a specialized carbohydrate derivative that has garnered interest within the scientific community for its utility in glycobiology research.[1][2][3] Glycobiology, the study of the structure, synthesis, and biology of saccharides (sugar chains or glycans), is a rapidly expanding field with profound implications for basic research, biomedicine, and biotechnology.[1][2][3] Molecules such as the topic compound serve as invaluable tools for elucidating the complex roles of carbohydrates in cellular processes and disease pathogenesis.

The core structure of this molecule, a gluconolactone, mimics the transition state of glycosidase-catalyzed reactions, making it a powerful scaffold for the design of enzyme inhibitors. The strategic placement of the acetamido, benzylidene, and hydroximo functional groups further refines its biological activity and specificity. This guide will explore the fundamental characteristics of this compound, propose a detailed synthetic route, and discuss its applications, particularly in the context of drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₈N₂O₆[1]
Molecular Weight 322.31 g/mol [1]
CAS Number 132063-03-7[1]
Melting Point 229-231 °C
Solubility Soluble in DMSO and Methanol

The benzylidene group provides a rigid, hydrophobic element to the molecule, while the acetamido and hydroximo groups, along with the remaining hydroxyls, contribute to its polarity and hydrogen bonding capabilities. This amphipathic nature is crucial for its interaction with biological targets.

Synthesis of this compound: A Proposed Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Protection cluster_2 Oxidation cluster_3 Oxime Formation A N-Acetyl-D-glucosamine B 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucose A->B Benzaldehyde dimethyl acetal, p-toluenesulfonic acid, DMF C 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone B->C Oxidizing Agent (e.g., KMnO₄, activated MnO₂) D This compound C->D Hydroxylamine hydrochloride, Base (e.g., Pyridine)

Caption: Proposed synthetic pathway for the target molecule.

Step 1: Benzylidene Protection of N-Acetyl-D-glucosamine

The initial step involves the selective protection of the 4- and 6-hydroxyl groups of N-acetyl-D-glucosamine. This is a common strategy in carbohydrate synthesis to prevent unwanted side reactions in subsequent steps.

Protocol:

  • Dissolve N-acetyl-D-glucosamine in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add benzaldehyde dimethyl acetal as the benzylidene source and a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically quenched, and the product, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucose, is isolated and purified.

Rationale: The formation of the six-membered benzylidene acetal between the 4- and 6-hydroxyl groups is thermodynamically favored, providing a stable protecting group.

Step 2: Oxidation to the Glucono-1,5-lactone

The next crucial step is the oxidation of the anomeric carbon of the protected glucose derivative to form the corresponding lactone.

Protocol:

  • Dissolve the benzylidene-protected glucosamine from the previous step in a suitable solvent.

  • Introduce a suitable oxidizing agent. Several reagents can be employed for this transformation, including potassium permanganate (KMnO₄) or activated manganese dioxide (MnO₂).[4][5][6] The choice of oxidant and reaction conditions (temperature, reaction time) will need to be optimized.

  • The reaction progress should be carefully monitored by TLC.

  • Following the completion of the reaction, a work-up procedure is carried out to remove the oxidizing agent and any byproducts, yielding 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone.

Rationale: The oxidation of the hemiacetal at the anomeric position to a lactone is a key transformation. The benzylidene protecting group is stable under these oxidative conditions.

Step 3: Formation of the Gluconohydroximo-1,5-lactone

The final step is the conversion of the lactone to the desired hydroximo-lactone. This involves a reaction with hydroxylamine.

Protocol:

  • The lactone intermediate is dissolved in a suitable solvent, often an alcohol.

  • Hydroxylamine hydrochloride is added, along with a base such as pyridine or sodium bicarbonate, to liberate the free hydroxylamine.

  • The reaction mixture is stirred, and the formation of the oxime can be monitored by TLC or other analytical techniques.[7][8]

  • Upon completion, the product, this compound, is isolated and purified, typically by crystallization or chromatography.

Rationale: The carbonyl group of the lactone is susceptible to nucleophilic attack by hydroxylamine, leading to the formation of the stable oxime functional group.

Applications in Drug Development and Research

The primary application of this compound and its analogs lies in their ability to act as inhibitors of glycosidases (also known as glycoside hydrolases).[9][10] These enzymes are responsible for the cleavage of glycosidic bonds in carbohydrates and glycoconjugates.

Enzyme_Inhibition cluster_0 Glycosidase Inhibition Inhibitor 2-Acetamido-4,6-O-...-1,5-lactone Mimics transition state Binding Binding to Active Site Inhibitor->Binding Enzyme {Glycosidase (e.g., OGA, Hexosaminidase)} | Active Site Enzyme->Binding Outcome Inhibition of Glycan Cleavage Binding->Outcome Blocks Substrate Access

Caption: Mechanism of glycosidase inhibition.

Inhibition of O-GlcNAcase (OGA) and Hexosaminidases

Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have shown potent inhibitory activity against human O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal hexosaminidases.[5][6] The dysregulation of OGA, which removes the O-GlcNAc post-translational modification from proteins, is implicated in a variety of diseases, including:

  • Neurodegenerative Disorders: Aberrant O-GlcNAcylation is linked to conditions such as Alzheimer's disease.

  • Cardiovascular Diseases: The O-GlcNAc signaling pathway plays a role in cardiac function and disease.

  • Type 2 Diabetes: O-GlcNAcylation is involved in insulin signaling and glucose metabolism.

  • Cancer: Altered O-GlcNAc levels are observed in various cancers and can affect cell proliferation and survival.

By inhibiting OGA, compounds like the one discussed in this guide can be used as chemical probes to study the effects of increased O-GlcNAcylation and as potential starting points for the development of novel therapeutics.

A Tool for Glycobiology Research

Beyond its potential as a direct therapeutic agent, this compound serves as a valuable research tool. Its ability to inhibit specific glycosidases allows scientists to dissect the roles of these enzymes in complex biological pathways. This can lead to a better understanding of disease mechanisms and the identification of new drug targets.

Conclusion

This compound represents a confluence of synthetic organic chemistry and glycobiology. Its unique structure, featuring a lactone core and strategic functionalization, makes it a potent tool for studying and modulating the activity of glycosidases. While its synthesis is multi-step and requires careful execution, the potential applications in elucidating disease pathways and as a scaffold for drug discovery are significant. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its properties in their scientific endeavors.

References

A Technical Guide to the Therapeutic Potential of 2-Acetamido-D-glucono-1,5-lactone Scaffolds as O-GlcNAcase (OGA) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dynamic post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism analogous to phosphorylation. This process is governed by the balanced actions of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Dysregulation of O-GlcNAc cycling is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, type 2 diabetes, and cancer, making OGA a compelling therapeutic target. This guide explores the therapeutic potential of compounds built upon the 2-acetamido-D-glucono-1,5-lactone scaffold, using "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone" as a representative chemical entity. We will delve into the underlying mechanism of OGA inhibition, structure-activity relationships of potent derivatives, and provide detailed protocols for their preclinical evaluation.

Part 1: The O-GlcNAc Signaling Cycle: A Key Cellular Regulator

O-GlcNAcylation is a reversible enzymatic process that attaches a single N-acetylglucosamine (GlcNAc) sugar moiety to serine or threonine residues of target proteins. This modification is central to a wide array of cellular processes. The level of protein O-GlcNAcylation, often referred to as the "O-GlcNAc signal," is tightly controlled by two highly conserved enzymes:

  • O-GlcNAc Transferase (OGT): The "writer" enzyme that catalyzes the addition of GlcNAc from the donor substrate UDP-GlcNAc.

  • O-GlcNAcase (OGA): The "eraser" enzyme that removes the GlcNAc modification, returning the protein to its unmodified state.

This rapid cycling allows the cell to respond swiftly to nutritional and stress signals. Notably, O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, creating a competitive interplay that can profoundly influence protein function, stability, and localization. Misregulation of this delicate balance can disrupt numerous signaling pathways, contributing to disease.

O_GlcNAc_Cycle cluster_enzymes Enzymatic Control Protein Protein (Ser/Thr) OGlcNAc_Protein O-GlcNAc Protein Protein->OGlcNAc_Protein Glycosylation OGlcNAc_Protein->Protein Deglycosylation OGT OGT (O-GlcNAc Transferase) OGA OGA (O-GlcNAcase) GlcNAc GlcNAc OGA->GlcNAc UDP_GlcNAc UDP-GlcNAc (Nutrient Sensor) UDP_GlcNAc->OGT

Figure 1: The O-GlcNAc Cycling Pathway.

Part 2: OGA Inhibition as a Therapeutic Strategy

The central role of OGA in cellular signaling makes it a high-value target for therapeutic intervention. Pharmacological inhibition of OGA leads to an increase in global O-GlcNAcylation, a strategy that has shown promise in various disease models.

  • Neurodegenerative Diseases: In conditions like Alzheimer's disease, the hyperphosphorylation of the tau protein is a key pathological hallmark. Increased O-GlcNAcylation of tau has been shown to reduce its pathological phosphorylation. Therefore, OGA inhibitors are being actively investigated as a means to mitigate tauopathy.[1]

  • Type 2 Diabetes & Cardiovascular Disorders: O-GlcNAc signaling is intricately linked to insulin signaling and glucose metabolism. OGA inhibition has been proposed as a mechanism to improve cellular responses in metabolic diseases.[2]

  • Cancer: Aberrant O-GlcNAcylation affects the function of numerous oncoproteins and tumor suppressors, influencing cancer cell proliferation, metabolism, and survival.[2]

The Selectivity Challenge: A critical consideration in developing OGA inhibitors is selectivity against the functionally related human lysosomal β-hexosaminidases (HexA and HexB).[3] These enzymes, belonging to the GH20 glycoside hydrolase family, are structurally distinct from OGA (GH84 family) but share a similar substrate. Non-selective inhibition can lead to off-target effects mimicking lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.[3] Therefore, achieving high selectivity for OGA is paramount for any clinically viable drug candidate.

Part 3: The 2-Acetamido-D-glucono-1,5-lactone Scaffold

The compound "this compound" belongs to a class of carbohydrate mimetics.[4][5][6] The core of this molecule is the 2-acetamido-2-deoxy-D-glucono-1,5-lactone ring system. This structure is a powerful inhibitor scaffold because its lactone ring mimics the oxocarbenium ion-like transition state of the GlcNAc substrate during enzymatic hydrolysis by OGA.

The 4,6-O-benzylidene group is a common protecting group in carbohydrate chemistry, used to selectively block the 4- and 6-position hydroxyl groups, allowing for chemical modifications at other positions. While this specific protected compound is primarily classified as a biochemical reagent for research, its underlying scaffold is the foundation for potent OGA inhibitors.[4][7]

Scaffold cluster_core Core Scaffold for OGA Inhibition cluster_modification Chemical Modification Core 2-Acetamido-2-deoxy- D-gluconohydroximo-1,5-lactone ProtectingGroup 4,6-O-benzylidene group (Protecting Group) Core->ProtectingGroup Protection TherapeuticMoiety Potency-enhancing moieties (e.g., Sulfonylhydrazones) Core->TherapeuticMoiety Derivatization FinalCompound Final Compound (e.g., this compound)

Figure 2: Relationship of the Core Scaffold to its Derivatives.

Part 4: Synthesis and Potency of Lactone Derivatives

While the parent lactone scaffold shows some inhibitory activity, its potency is often insufficient for therapeutic use. Research has demonstrated that derivatization of the lactone core can lead to inhibitors with nanomolar potency.[8] A notable example is the synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones .[3]

The general synthetic strategy involves:

  • Condensation of a protected N-acetyl-d-glucosamine with an arenesulfonylhydrazine.

  • Oxidation of the resulting intermediate to the glucono-1,5-lactone sulfonylhydrazone.

  • Removal of protecting groups to yield the final active compounds.[1][3]

This approach has yielded a series of compounds that competitively inhibit both human OGA (hOGA) and human HexB (hHexB) at nanomolar concentrations.[3]

Table 1: Inhibitory Potency of 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazone Derivatives

CompoundDerivative MoietyhOGA Ki (nM)hHexB Ki (nM)Selectivity (HexB/OGA)
5f 1-Naphthalenesulfonylhydrazone276.80.25
Data sourced from Kiss et al., 2022.[1][2][3]

Causality Insight: The data in Table 1 reveals a crucial point. While derivatization dramatically increases potency, this particular series of sulfonylhydrazones did not achieve significant selectivity for hOGA over hHexB.[3] Compound 5f , the most potent hOGA inhibitor in the series, was actually more potent against hHexB.[2][3] This underscores the primary challenge in the field: rational design of modifications that exploit the structural differences between the OGA and HexB active sites to confer selectivity.

Part 5: Methodologies for Preclinical Evaluation

Validating the therapeutic potential of these compounds requires robust and reproducible experimental protocols.

Experimental Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibition constants (Ki) of test compounds against hOGA and hHexB.

A. Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), which is cleaved by the enzyme to release the highly fluorescent 4-methylumbelliferone. The rate of increase in fluorescence is directly proportional to enzyme activity. The effect of the inhibitor on this rate is measured to determine its potency and mode of inhibition.

B. Materials:

  • Recombinant human OGA (hOGA) and HexB (hHexB) enzymes

  • 4-MU-GlcNAc substrate

  • Assay Buffer (e.g., citrate-phosphate buffer, pH 6.5)

  • Test inhibitor compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

C. Step-by-Step Procedure:

  • Reagent Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. Prepare working solutions of the substrate in Assay Buffer.

  • Assay Setup: To each well of the 96-well plate, add:

    • Assay Buffer

    • A fixed volume of inhibitor solution (or DMSO for control wells).

    • A fixed amount of enzyme solution (hOGA or hHexB).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the 4-MU-GlcNAc substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

    • Determine the inhibition constant (Ki) by performing a linear regression of the data using a Dixon plot (1/v vs. [Inhibitor]) or a Cornish-Bowden plot ([Substrate]/v vs. [Inhibitor]). These plots also help confirm the mode of inhibition (e.g., competitive).

Experimental Protocol 2: Computational Modeling Workflow

Computational studies are essential for understanding how these inhibitors bind to the OGA active site, providing a rational basis for designing more potent and selective analogs.[3]

Computational_Workflow PDB 1. Obtain Crystal Structure (e.g., hOGA from PDB) Preparation 2. Protein Preparation (Add hydrogens, assign charges) PDB->Preparation Docking 4. Molecular Docking (Predict initial binding poses) Preparation->Docking Ligand 3. Ligand Preparation (Generate 3D conformers) Ligand->Docking Refinement 5. Binding Pose Refinement (Prime/MM-GBSA or QM/MM) Docking->Refinement Analysis 6. Analysis (Identify key interactions, predict binding affinity) Refinement->Analysis

Figure 3: A typical computational workflow for analyzing enzyme-inhibitor binding.

Causality Insight: This workflow is not merely predictive; it is a hypothesis-generating tool. For instance, if computational analysis reveals a specific pocket in the OGA active site that is not present in HexB, chemists can design new derivatives with moieties that specifically target this pocket, a rational strategy for achieving the elusive goal of selectivity. Computational studies on glucono-1,5-lactone sulfonylhydrazones suggested a preference for an s-cis conformation upon binding to hOGA.[2][3]

Part 6: Conclusion and Future Outlook

The 2-acetamido-D-glucono-1,5-lactone scaffold is a validated and powerful starting point for the development of potent inhibitors of human OGA. The therapeutic rationale for OGA inhibition is strong, with potential applications across a spectrum of critical human diseases, most notably neurodegeneration.

The primary obstacle remains the engineering of selectivity. The path forward requires a synergistic approach combining:

  • Rational Drug Design: Leveraging structural and computational insights to design new derivatives that exploit subtle differences between the OGA and HexB active sites.

  • Advanced Synthesis: Developing novel synthetic routes to access a wider diversity of chemical modifications on the lactone core.

  • Comprehensive Biological Testing: Moving beyond in vitro enzyme assays to cell-based models to assess target engagement and downstream effects, followed by in vivo studies in relevant disease models to evaluate efficacy and safety.

Continued exploration of this chemical space holds significant promise for delivering a novel class of therapeutics capable of modulating the O-GlcNAc signal for patient benefit.

References

An In-depth Technical Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold for Potent Enzyme Inhibition

In the intricate world of glycobiology and drug development, the strategic design of molecular scaffolds is paramount. This guide delves into the technical nuances of "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone," a specialized carbohydrate derivative. While a detailed historical record of its initial discovery is not extensively documented in publicly available literature, its significance has emerged through the lens of its utility as a core structure in the synthesis of potent enzyme inhibitors. This molecule serves as a critical building block for researchers aiming to modulate the activity of key enzymes in cellular pathways, particularly those involved in post-translational modifications.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, focusing on the synthesis, characterization, and, most importantly, the application of this compound as a precursor to powerful inhibitors of enzymes such as O-GlcNAcase (OGA). The narrative that follows is grounded in established chemical principles and draws upon the synthesis of closely related and derivative compounds to provide a robust technical framework.

Section 1: Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the readily available monosaccharide, N-acetylglucosamine. The pathway involves strategic protection of hydroxyl groups, oxidation to a lactone, and subsequent formation of the hydroximo moiety.

Step 1: Benzylidene Protection of N-Acetylglucosamine

The initial step involves the selective protection of the 4- and 6-hydroxyl groups of N-acetylglucosamine using a benzylidene acetal. This is a common strategy in carbohydrate chemistry to prevent these positions from reacting in subsequent steps, thereby directing the desired transformations to other parts of the molecule.[1][2][3]

Experimental Protocol:

  • Suspend N-acetylglucosamine in a suitable solvent such as dimethylformamide (DMF).

  • Add benzaldehyde dimethyl acetal and a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a weak base, for instance, a saturated solution of sodium bicarbonate.

  • The product, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose, can then be isolated and purified by crystallization or column chromatography.

G GlcNAc N-Acetylglucosamine Product1 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucopyranose GlcNAc->Product1 Protection Reagents1 Benzaldehyde dimethyl acetal, p-toluenesulfonic acid (cat.), DMF Reagents1->Product1

Caption: Benzylidene protection of N-acetylglucosamine.

Step 2: Oxidation to the Glucono-1,5-lactone

The protected N-acetylglucosamine derivative is then oxidized to form the corresponding glucono-1,5-lactone. This transformation specifically targets the anomeric carbon. Various oxidizing agents can be employed for this purpose, with enzymatic and chemical methods being prevalent.[4][5][6] A common chemical approach involves the use of reagents like manganese dioxide (MnO2) in an appropriate solvent.[7][8][9]

Experimental Protocol:

  • Dissolve the 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose in a suitable solvent, for example, chloroform.

  • Add an excess of activated manganese dioxide.

  • Reflux the mixture with vigorous stirring, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Evaporate the solvent to yield the crude 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone, which can be purified by recrystallization.

G Product1 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucopyranose Product2 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucono-1,5-lactone Product1->Product2 Oxidation Reagents2 Activated MnO2, Chloroform, Reflux Reagents2->Product2

Caption: Oxidation to the glucono-1,5-lactone.

Step 3: Formation of the Hydroximo-1,5-lactone

The final step is the conversion of the lactone to the hydroximo-1,5-lactone, which is a cyclic hydroxamic acid. This is typically achieved by reacting the lactone with hydroxylamine.[10][11][12] The nucleophilic hydroxylamine attacks the electrophilic carbonyl carbon of the lactone, leading to ring-opening followed by cyclization to form the more stable hydroximo-lactone.

Experimental Protocol:

  • Dissolve the 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone in a suitable solvent like methanol.

  • Add a solution of hydroxylamine, which can be prepared in situ from hydroxylamine hydrochloride and a base such as sodium methoxide.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

  • The desired product, this compound, can be purified by recrystallization.

G Product2 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-glucono-1,5-lactone FinalProduct 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone Product2->FinalProduct Hydroxylamine Reaction Reagents3 Hydroxylamine, Methanol Reagents3->FinalProduct

Caption: Formation of the hydroximo-1,5-lactone.

Section 2: Physicochemical Properties and Characterization

The synthesized compound is a white to off-white solid. Its identity and purity are confirmed through various analytical techniques.

PropertyValueReference
CAS Number 132063-03-7[13]
Molecular Formula C₁₅H₁₈N₂O₆[13]
Molecular Weight 322.31 g/mol
Melting Point 229-231 °C[13]
Solubility Soluble in DMSO and Methanol[13]

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the presence of the benzylidene group, the acetamido group, and the sugar backbone.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the hydroxyl, amide, and lactone carbonyl groups.

Section 3: Application in Drug Discovery - A Scaffold for O-GlcNAcase (OGA) Inhibitors

The primary interest in this compound lies in its role as a versatile intermediate for the synthesis of potent enzyme inhibitors. A significant body of research has focused on its derivatives as inhibitors of human O-GlcNAcase (OGA), an enzyme that removes the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from proteins.[7][8][9] Dysregulation of O-GlcNAc cycling is implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer.[7][8][9]

Rationale for Inhibition

The hydroximo-1,5-lactone core mimics the oxocarbenium-ion-like transition state of the glycosidic bond cleavage catalyzed by OGA. This mimicry allows derivatives of this scaffold to bind tightly to the active site of the enzyme, acting as competitive inhibitors.

Synthesis of Bioactive Derivatives

The hydroximo-lactone can be further functionalized to enhance its binding affinity and selectivity for OGA. For instance, the synthesis of sulfonylhydrazone and semicarbazone derivatives has been shown to yield potent nanomolar inhibitors of OGA.[7][8][9]

Workflow for Derivative Synthesis and Evaluation:

G Start 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone Step1 Reaction with Arylsulfonylhydrazines or Arylsemicarbazides Start->Step1 Derivatives Sulfonylhydrazone or Semicarbazone Derivatives Step1->Derivatives Step2 Deprotection (Removal of Benzylidene Group) Derivatives->Step2 Final_Inhibitors Final OGA Inhibitors Step2->Final_Inhibitors Step3 Enzyme Kinetic Assays Final_Inhibitors->Step3 Evaluation Determination of Ki values and Selectivity Step3->Evaluation

Caption: Workflow for the synthesis and evaluation of OGA inhibitors.

Example: Synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones

Researchers have reported the synthesis of a series of these compounds starting from D-glucosamine.[7][8][9] The key steps involved the condensation of N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine with arenesulfonylhydrazines, followed by oxidation to the glucono-1,5-lactone sulfonylhydrazones. Subsequent deprotection yielded the final inhibitors. These compounds exhibited potent nanomolar competitive inhibition of both OGA and the mechanistically related human lysosomal hexosaminidases (hHexA and hHexB).[7][8][9]

Inhibitory Activities of Representative Derivatives:

CompoundTarget EnzymeKᵢ (nM)Reference
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehOGA27[7][8][9]
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehHexB6.8[7][8][9]

Section 4: Conclusion and Future Perspectives

This compound stands as a testament to the power of carbohydrate chemistry in generating valuable tools for biomedical research. While its own "discovery" story may be intertwined with the broader quest for enzyme inhibitors, its utility is clear. This guide has provided a comprehensive, albeit reconstructed, pathway for its synthesis and has highlighted its pivotal role as a scaffold for the development of potent OGA inhibitors.

Future research in this area will likely focus on the design of more selective inhibitors by modifying the appended aryl groups on the sulfonylhydrazone or semicarbazone moieties. The development of derivatives with improved pharmacokinetic properties will also be crucial for translating these potent inhibitors into therapeutic candidates for a range of human diseases. The foundational chemistry detailed herein provides a solid starting point for these exciting future endeavors.

References

Methodological & Application

Synthesis protocol for "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Detailed Guide for Glycobiology and Drug Discovery

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable chemical probe in glycobiology.[1] The core structure, a gluconohydroximo-1,5-lactone, is a key pharmacophore found in potent inhibitors of glycoside hydrolases, such as human O-GlcNAcase (OGA) and Hexosaminidases A and B.[2][3][4] Dysregulation of these enzymes is implicated in various pathologies, including neurodegenerative diseases, type 2 diabetes, and cancer.[2][4] This guide details a reliable synthetic route starting from N-acetyl-D-glucosamine, involving a benzylidene acetal protection followed by an oxidation to the lactone and subsequent conversion to the target hydroxime. The protocol is designed for researchers in carbohydrate chemistry, medicinal chemistry, and drug development, providing not only a step-by-step methodology but also the critical scientific rationale behind each procedural choice.

Introduction and Scientific Rationale

The synthesis of carbohydrate-based molecules requires a nuanced understanding of protecting group chemistry and stereocontrol. The target molecule, this compound, combines several key structural features:

  • N-Acetyl Group: The acetamido function at the C2 position is crucial for molecular recognition by many enzymes that process N-acetyl-D-glucosamine (GlcNAc) residues.

  • Benzylidene Acetal: This protecting group serves a dual purpose. It selectively blocks the primary C6 and secondary C4 hydroxyl groups, preventing unwanted side reactions. Furthermore, its rigid, bicyclic structure imparts conformational constraint on the pyranose ring, which can be advantageous for subsequent stereoselective reactions.

  • Gluconohydroximo-1,5-lactone: This functional group, also known as a lactoxime, is a close structural mimic of the oxocarbenium-ion-like transition state of glycosidic bond cleavage. This mimicry is the basis for the potent inhibitory activity of related compounds against glycosidases.

The synthetic strategy outlined herein is a logical sequence of protection, oxidation, and functional group interconversion, designed for efficiency and high yields.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages, starting from the commercially available N-Acetyl-D-glucosamine.

G cluster_0 Stage 1: Synthesis of Precursor Lactone cluster_1 Stage 2: Synthesis of Target Hydroxime A N-Acetyl-D-glucosamine B Benzyl 2-Acetamido-4,6-O-benzylidene -2-deoxy-α-D-glucopyranoside A->B  1. Benzyl Alcohol, H+ 2. Benzaldehyde dimethyl acetal,    p-TsOH, DMF C 2-Acetamido-4,6-O-benzylidene -2-deoxy-D-glucono-1,5-lactone B->C  1. H₂, Pd/C (De-benzylation) 2. MnO₂, CH₂Cl₂ (Oxidation) D 2-Acetamido-4,6-O-benzylidene -2-deoxy-D-gluconohydroximo-1,5-lactone C->D  Hydroxylamine hydrochloride,  Sodium bicarbonate, Ethanol/Water

Figure 1: Overall synthetic workflow.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
N-Acetyl-D-glucosamine≥98%Sigma-AldrichDry in vacuum oven before use.
Benzyl AlcoholAnhydrous, 99.8%Sigma-Aldrich
Benzaldehyde dimethyl acetal98%Alfa Aesar
p-Toluenesulfonic acid (p-TsOH)Monohydrate, 98.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Manganese (IV) oxide (MnO₂)ActivatedSigma-AldrichMust be activated grade.[2]
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Fisher Scientific
Hydroxylamine hydrochloride99%Sigma-Aldrich
Sodium bicarbonate≥99.5%Fisher Scientific
Ethanol200 Proof, AnhydrousDecon Labs
Ethyl AcetateHPLC GradeFisher ScientificFor chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
MethanolHPLC GradeFisher Scientific
Deuterated Solvents (CDCl₃, DMSO-d₆)NMR GradeCambridge Isotope LabsFor NMR analysis.
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating mantles

  • Rotary evaporator

  • High-vacuum pump and Schlenk line

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • NMR Spectrometer (≥400 MHz)

  • High-Resolution Mass Spectrometer (HRMS) with ESI source

  • FT-IR Spectrometer

Detailed Experimental Protocols

PART 1: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone (Intermediate C)

This stage involves the initial protection of N-acetyl-D-glucosamine, followed by oxidation to the crucial lactone intermediate.

Step 1.1: Synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Compound B)

  • Rationale: The anomeric hydroxyl group is first glycosylated with benzyl alcohol to install a temporary protecting group that is easily removed later by hydrogenolysis. This is followed by the regioselective protection of the 4- and 6-position hydroxyls as a benzylidene acetal. DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve polar carbohydrates.[5] p-TsOH serves as the acid catalyst.[5]

  • Procedure:

    • To a solution of N-acetyl-D-glucosamine (10.0 g, 45.2 mmol) in benzyl alcohol (100 mL), add acetyl chloride (1.0 mL) dropwise at 0 °C. Stir the mixture at 100 °C for 4 hours.

    • Cool the reaction to room temperature and pour it into vigorously stirred diethyl ether (500 mL). Filter the resulting precipitate and dry it under vacuum.

    • Dissolve the crude product (assumed 45.2 mmol) in anhydrous DMF (200 mL).

    • Add benzaldehyde dimethyl acetal (10.1 mL, 67.8 mmol, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.43 g, 2.26 mmol, 0.05 eq).[5]

    • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC (7:3 Ethyl Acetate/Hexanes).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (100 mL).

    • Remove the DMF under high vacuum. Suspend the resulting white residue in water and filter.

    • Wash the solid residue extensively with hexanes and then diethyl ether to remove unreacted benzaldehyde and other impurities.

    • Dry the white solid under vacuum to afford Compound B. The expected yield is 85-95%.

Step 1.2: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone (Compound C)

  • Rationale: The benzyl group at the anomeric position is removed via catalytic hydrogenation. The resulting free sugar is then oxidized to the lactone. Activated manganese (IV) oxide is a mild and effective oxidant for converting hemiacetals to lactones in carbohydrate chemistry.[2][6]

  • Procedure:

    • Dissolve Compound B (15.0 g, 37.6 mmol) in methanol (250 mL).

    • Add 10% Palladium on carbon (Pd/C, 1.5 g, 10% w/w) to the solution.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to dryness.

    • Dissolve the resulting residue in anhydrous dichloromethane (CH₂Cl₂) (300 mL).

    • Add activated MnO₂ (48.9 g, 563 mmol, 15 eq). The large excess is crucial for driving the reaction to completion.[2]

    • Heat the mixture to reflux and stir vigorously for 20-24 hours. Monitor the reaction by TLC (9:1 Dichloromethane/Methanol). The product should be more nonpolar than the starting material.

    • After completion, cool the mixture and filter off the MnO₂ through a pad of Celite under reduced pressure.

    • Wash the Celite pad thoroughly with dichloromethane.

    • Concentrate the combined filtrate. The residue can be purified by flash column chromatography (gradient of 0-5% methanol in dichloromethane) to yield the pure lactone (Compound C) as a white solid. The expected yield is 60-70%.

PART 2: Synthesis of this compound (Target Product D)
  • Rationale: This is the final conversion of the lactone to the lactoxime (hydroxime). The reaction is a nucleophilic attack of hydroxylamine on the lactone's carbonyl carbon. Hydroxylamine is used as its hydrochloride salt, so a mild base (sodium bicarbonate) is required to generate the free hydroxylamine nucleophile in situ.

  • Procedure:

    • Dissolve the lactone intermediate C (5.0 g, 16.3 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

    • Add hydroxylamine hydrochloride (2.26 g, 32.6 mmol, 2.0 eq) and sodium bicarbonate (2.74 g, 32.6 mmol, 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 6-8 hours. Monitor by TLC (9:1 Dichloromethane/Methanol); the product will have a slightly different polarity.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • The aqueous residue may precipitate the product. If so, filter the solid, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.

    • The crude product can be recrystallized from ethanol/water or purified by flash chromatography if necessary to yield the final product D as a crystalline solid. The expected yield is 75-85%.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. Key signals to look for in the final product include the acetamido methyl protons (~2.0 ppm), the benzylidene methine proton (~5.5 ppm), and aromatic protons (7.3-7.5 ppm).

  • HRMS (ESI+): To confirm the exact mass and molecular formula. (Calculated for C₁₅H₁₈N₂O₆ [M+H]⁺: 323.1238; Found: 323.12xx).

  • FT-IR: To observe the functional group transformations. Look for the disappearance of the lactone carbonyl stretch (~1750 cm⁻¹) and the appearance of C=N and O-H stretches in the final product.

G cluster_workflow Validation Workflow Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purify Purification (Chromatography/ Recrystallization) TLC->Purify If impure NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR If pure Purify->NMR MS Mass Spectrometry (HRMS) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR Final Pure, Validated Product FTIR->Final

Figure 2: Post-synthesis validation workflow.

Troubleshooting and Safety

  • Incomplete Benzylidene Protection: If the reaction stalls, ensure reagents are anhydrous. A small additional charge of the catalyst (p-TsOH) may be required.

  • Low Yield in Oxidation: The activity of MnO₂ is paramount. Use a freshly opened bottle of activated MnO₂ or activate it by heating at ~110 °C under vacuum for 24 hours. A large excess and vigorous stirring are necessary.

  • Safety: Handle all solvents in a well-ventilated fume hood. DMF is a skin irritant and should be handled with appropriate gloves. Pyridine has a strong odor and is toxic. MnO₂ is a strong oxidant. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

References

Unambiguous Structural Elucidation of a Novel Glucosyl-Oxime Derivative: A Comprehensive NMR-Based Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The convergence of carbohydrate chemistry with the synthesis of novel bioactive molecules has paved the way for compounds with significant potential in drug discovery and development. One such molecule, "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone," presents a unique structural amalgam, incorporating a constrained glucono-1,5-lactone core, a stereochemically important benzylidene acetal, and a reactive hydroximo moiety. The precise and unambiguous determination of its three-dimensional structure is paramount for understanding its biological activity and for quality control in synthetic protocols. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the complete structural assignment of such complex organic molecules in solution.

This comprehensive application note provides a detailed guide for the complete NMR characterization of "this compound." It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for the experimental choices. We will delve into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY) NMR techniques to achieve a full assignment of all proton and carbon resonances and to confirm the stereochemistry of the molecule.

Predicted NMR Spectral Data

While experimental data for the title compound is not widely published, a detailed analysis of its structural motifs allows for a robust prediction of its ¹H and ¹³C NMR chemical shifts. These predictions are based on established data for 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives, benzylidene-protected carbohydrates, and the known effects of oxime functionalities.[1][2][3] The following tables summarize the anticipated chemical shifts in a common NMR solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-2~4.5 - 4.8ddJ(H2,H3) ≈ 9-10 Hz, J(H2,NH) ≈ 8-9 HzDownfield shift due to adjacent C=NOH and acetamido groups.
H-3~5.1 - 5.3tJ(H3,H2) ≈ J(H3,H4) ≈ 9-10 HzAcyl group at C-2 and proximity to the lactone carbonyl cause a downfield shift.
H-4~5.2 - 5.4tJ(H4,H3) ≈ J(H4,H5) ≈ 9-10 HzRigid 4,6-O-benzylidene ring deshields this proton.
H-5~4.2 - 4.4m-Complex coupling with H-4, H-6a, and H-6e.
H-6a~4.3 - 4.5ddJ(H6a,H6e) ≈ 10-12 Hz, J(H6a,H5) ≈ 4-5 HzAxial proton in the rigid benzylidene acetal ring.
H-6e~3.7 - 3.9tJ(H6e,H6a) ≈ J(H6e,H5) ≈ 10-12 HzEquatorial proton in the rigid benzylidene acetal ring.
-NH (acetamido)~8.0 - 8.5dJ(NH,H2) ≈ 8-9 HzAmide proton, chemical shift is solvent and concentration dependent.
-CH ₃ (acetamido)~1.9 - 2.1s-Typical chemical shift for an N-acetyl group.[4]
Ph-CH (benzylidene)~5.5 - 5.8s-Acetal proton of the benzylidene group.
Ph-H (aromatic)~7.2 - 7.5m-Protons of the phenyl ring.
=NOH (oxime)~11.0 - 12.0s-Acidic proton of the oxime, often broad and solvent dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C=NOH)~145 - 150Carbon of the hydroximo-lactone functionality.[1]
C-2~50 - 55Carbon bearing the acetamido group.[1]
C-3~68 - 72Carbinol carbon in the sugar ring.
C-4~75 - 80Carbon involved in the benzylidene acetal.
C-5~70 - 75Carbinol carbon in the sugar ring.
C-6~60 - 65Methylene carbon within the benzylidene acetal.
-C =O (acetamido)~170 - 172Carbonyl of the acetamido group.
-C H₃ (acetamido)~22 - 25Methyl carbon of the acetamido group.
Ph-C H (benzylidene)~100 - 105Acetal carbon of the benzylidene group.
Ph-C (aromatic, quat.)~135 - 140Quaternary carbon of the phenyl ring.
Ph-C (aromatic, CH)~125 - 130Protonated carbons of the phenyl ring.

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is critical for acquiring high-quality NMR data.

  • Solvent Selection: Dissolve approximately 5-10 mg of "this compound" in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a good solvent for many polar organic molecules and its residual proton signal does not overlap with most of the signals of interest. Furthermore, it allows for the observation of exchangeable protons like the amide (-NH) and oxime (-OH) protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to ensure homogeneity and prevent shimming issues.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for complex carbohydrate-based molecules.

  • ¹H NMR:

    • Purpose: To obtain an overview of all proton signals, their integrations, chemical shifts, and multiplicities.

    • Typical Parameters:

      • Pulse sequence: Standard single-pulse experiment (zg30).

      • Spectral width: ~16 ppm.

      • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

      • Relaxation delay (d1): 2 seconds.

  • ¹³C NMR:

    • Purpose: To identify all unique carbon environments in the molecule.

    • Typical Parameters:

      • Pulse sequence: Proton-decoupled experiment (zgpg30).

      • Spectral width: ~220 ppm.

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay (d1): 2 seconds.

2D NMR experiments are indispensable for the complete and unambiguous assignment of the complex and often overlapping signals in the spectra of the title compound.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are scalar-coupled to each other, typically through two or three bonds. This allows for the tracing of the proton connectivity within the gluconolactone ring.

    • Workflow: Start from a well-resolved proton signal, such as H-2, and "walk" along the spin system to identify H-3, then H-4, and so on.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling). This provides a direct link between the proton and carbon skeletons of the molecule.

    • Workflow: Use the assigned proton chemical shifts from the COSY experiment to directly assign the chemical shifts of their attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH couplings). This is crucial for identifying quaternary carbons (like the lactone carbonyl and the aromatic quaternary carbon) and for confirming the connectivity between different functional groups.

    • Workflow: Look for correlations from the acetamido methyl protons to the acetamido carbonyl carbon and C-2. Also, observe correlations from the benzylidene acetal proton to the aromatic carbons and to C-4 and C-6 of the sugar ring.

  • ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space, irrespective of their bonding connectivity. This is essential for determining the stereochemistry, such as the configuration of the oxime (E vs. Z) and the relative orientation of protons in the rigid ring system.

    • Workflow for Oxime Stereochemistry: The presence of a cross-peak between the oxime =NOH proton and protons on the sugar ring (e.g., H-2 or H-5) can definitively establish the Z or E configuration of the C=N bond.[1] For instance, a ROESY correlation between the =NOH proton and H-5 would suggest a Z-configuration.

Data Analysis and Structural Elucidation Workflow

The following workflow provides a logical sequence for analyzing the acquired NMR data to arrive at a complete structural assignment.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D_Core 2D NMR for Core Structure cluster_2D_Connectivity 2D NMR for Full Connectivity & Stereo H1_NMR ¹H NMR: Identify proton signals, multiplicities, and integrations. COSY ¹H-¹H COSY: Establish proton-proton connectivity in the sugar ring. H1_NMR->COSY Assign starting points C13_NMR ¹³C NMR: Identify unique carbon signals. HSQC ¹H-¹³C HSQC: Correlate protons to their directly attached carbons. C13_NMR->HSQC HMBC ¹H-¹³C HMBC: Confirm connectivity across quaternary carbons and functional groups. C13_NMR->HMBC COSY->HSQC Assign protonated carbons HSQC->HMBC Confirm assignments Final_Assignment Complete Structural Assignment HMBC->Final_Assignment Finalize connectivity ROESY ¹H-¹H ROESY/NOESY: Determine stereochemistry (e.g., oxime configuration). ROESY->Final_Assignment Confirm stereochemistry

References

Mass Spectrometric Characterization of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive guide to the analysis of "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone," a complex carbohydrate derivative relevant to glycobiology and drug discovery.[1] Due to its unique structural moieties, including a protected sugar, a lactone, and an oxime, its characterization requires a robust analytical approach. We present a detailed methodology employing High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), outlining sample preparation, instrument parameters, and an in-depth analysis of expected fragmentation patterns. This guide is designed to provide researchers with the necessary protocols and theoretical understanding to unambiguously identify and characterize this molecule and structurally related compounds.

Introduction: The Analytical Challenge

The structural elucidation of modified carbohydrates is a formidable challenge in analytical chemistry.[2] These molecules often exhibit complex isomerism and are prone to various gas-phase reactions.[2][3] The target analyte, this compound, integrates several key functional groups:

  • A Protected N-Acetyl-D-glucosamine (GlcNAc) Core: The benzylidene acetal serves as a protecting group for the 4- and 6-position hydroxyls, adding hydrophobicity and a key fragmentation site.

  • A Glucono-1,5-lactone Ring: This feature introduces conformational rigidity and specific fragmentation behavior, often involving neutral losses of CO or H₂O.[4]

  • A Hydroximo (Oxime) Moiety: The oxime group at the C1 position is a critical functional handle but also presents a unique site for ionization and fragmentation.[5]

Mass spectrometry (MS) is an indispensable tool for this task due to its high sensitivity and ability to provide detailed structural information from minimal sample quantities.[2][6] Electrospray Ionization (ESI) is particularly well-suited for such polar, non-volatile molecules, making it the ionization technique of choice over methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) for solution-based analyses.[3][7] This guide focuses on an ESI-MS/MS strategy using a Quadrupole Time-of-Flight (Q-TOF) instrument to achieve both high-resolution precursor ion identification and detailed structural confirmation through fragmentation analysis.

Predicted Molecular Properties & Ions

A foundational step in any MS analysis is the theoretical calculation of the analyte's mass. This allows for precise identification in high-resolution spectra.

  • Molecular Formula: C₁₅H₁₈N₂O₆

  • Monoisotopic Mass: 322.1165 Da

Based on this, we can predict the mass-to-charge ratio (m/z) of the most common adducts formed during positive-mode ESI. Carbohydrate derivatives readily form alkali metal adducts, particularly with sodium, which are often more stable and abundant than their protonated counterparts.[8]

Ion SpeciesFormulaTheoretical m/z (Da)
[M+H]⁺ [C₁₅H₁₉N₂O₆]⁺323.1238
[M+Na]⁺ [C₁₅H₁₈N₂O₆Na]⁺345.1057
[M+K]⁺ [C₁₅H₁₈N₂O₆K]⁺361.0796

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to data interpretation. The goal is to generate high-quality data that confirms both the elemental composition and the structural connectivity of the analyte.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Dissolve Analyte in MeOH/H₂O p2 Spike with NaOAc (for [M+Na]⁺) p1->p2 Optional a1 Direct Infusion ESI-Q-TOF p2->a1 a2 Acquire Full Scan MS (Identify Precursor Ions) a1->a2 a3 Select Precursor Ion (e.g., [M+Na]⁺) a2->a3 a4 Acquire Tandem MS (MS/MS) (Induce Fragmentation) a3->a4 d1 Confirm Elemental Composition (from HRMS data) a4->d1 d3 Final Structure Confirmation d1->d3 d2 Elucidate Fragmentation Pathway (from MS/MS data) d2->d3

Caption: Overall workflow for MS analysis.

Detailed Protocols

Protocol 1: Sample Preparation

Causality: The choice of solvent is critical for stable electrospray. A mixture of methanol and water provides good solubility for moderately polar compounds and is volatile enough for efficient desolvation.[9] The addition of sodium acetate (NaOAc) is a common strategy in carbohydrate analysis to promote the formation of a single, stable sodiated adduct ([M+Na]⁺), simplifying the spectrum and often leading to more informative fragmentation compared to the protonated molecule.[8]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 (v/v) mixture of methanol and deionized water.

  • Adduct Promotion (Recommended): For enhanced sodiated ion signal, add 10 µL of a 1 mM sodium acetate solution in water to 1 mL of the working solution.

  • Vortex & Centrifuge: Briefly vortex the final solution and centrifuge for 2 minutes to pellet any particulates that could clog the ESI needle.

Protocol 2: Mass Spectrometer Operation (Q-TOF)

Causality: A Q-TOF instrument is ideal as it provides high-resolution, accurate mass data for the precursor ion (from the TOF analyzer) and allows for controlled fragmentation via Collision-Induced Dissociation (CID) in the quadrupole collision cell.[10] The parameters below are a starting point and should be optimized for the specific instrument used.

ParameterSettingRationale
Ionization Mode ESI PositiveThe molecule contains basic nitrogen atoms, making it amenable to protonation or cation adduction.
Capillary Voltage 3.5 - 4.0 kVCreates a stable Taylor cone and efficient spray.[9]
Sampling Cone Voltage 30 - 40 VGently desolvates ions without causing premature in-source fragmentation.[10]
Source Temperature 120 °CAssists in solvent evaporation.
Desolvation Temperature 350 - 450 °CEnsures complete desolvation of ions before they enter the mass analyzer.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)High flow rate aids in the desolvation of the solvent spray.
Acquisition Range (MS) 100 - 1000 m/zCovers the expected precursor ions and potential low-mass fragments.
Acquisition Range (MS/MS) 50 m/z - Precursor m/z + 5Captures all fragment ions resulting from the selected precursor.
Collision Energy (CID) Ramp 10 - 40 eVA ramp of collision energies ensures that both low-energy (major bonds) and high-energy (subtle rearrangements) fragmentations are observed.

Data Interpretation: Predicted Fragmentation Pathways

Tandem MS (MS/MS) provides a fragmentation fingerprint that is used to piece together the molecule's structure. By selecting the [M+Na]⁺ ion (m/z 345.11) as the precursor, we can predict several characteristic fragmentation pathways based on the chemical nature of the functional groups.

G parent [M+Na]⁺ m/z 345.11 f1 Loss of C₇H₆O (Benzaldehyde) m/z 239.06 parent->f1 -106.04 Da f4 Loss of NOH (Oxime) m/z 314.10 parent->f4 -31.01 Da f5 Loss of C₇H₇• (Benzyl radical) m/z 254.06 parent->f5 -91.05 Da f6 C₇H₅O⁺ (Benzoyl ion) m/z 105.03 parent->f6 Rearrangement f7 C₇H₇⁺ (Tropylium ion) m/z 91.05 parent->f7 Rearrangement f2 Loss of CH₂O (from ring) m/z 209.05 f1->f2 -30.01 Da f3 Loss of C₂H₂O (Ketene) m/z 167.04 f2->f3 -42.01 Da

Caption: Proposed MS/MS fragmentation of the [M+Na]⁺ adduct.

  • Loss of Benzaldehyde (C₇H₆O, -106.04 Da): This is a highly characteristic fragmentation of benzylidene acetals. Cleavage of the acetal ring system releases a neutral benzaldehyde molecule, resulting in a major fragment at m/z 239.06 . This is often the base peak in the MS/MS spectrum and is a strong indicator of the protecting group.

  • Cross-Ring Cleavage (e.g., Loss of CH₂O, -30.01 Da): Following the loss of the benzylidene group, the exposed sugar ring can undergo cross-ring cleavages, a common fragmentation pattern for carbohydrates.[8] For example, loss of formaldehyde from the C6 position would yield a fragment at m/z 209.05 .

  • Loss of Ketene (C₂H₂O, -42.01 Da): The N-acetamido group readily loses a neutral ketene molecule. This fragmentation can occur from various larger fragments. For instance, its loss from the m/z 209.05 ion would produce a fragment at m/z 167.04 .

  • Loss from Oxime Group (e.g., Loss of NOH, -31.01 Da): The hydroximo group can fragment through the loss of a neutral NOH radical, leading to an ion at m/z 314.10 .[5][11]

  • Formation of Benzyl/Benzoyl Ions: Rearrangement and cleavage can also produce low-mass diagnostic ions. The formation of the tropylium ion (m/z 91.05 ) or the benzoyl cation (m/z 105.03 ) provides further evidence for the benzylidene moiety.

Conclusion

The methodology presented here provides a robust framework for the mass spectrometric analysis of this compound. By employing ESI-Q-TOF mass spectrometry, researchers can obtain high-resolution mass data to confirm the elemental composition via the sodiated adduct ([M+Na]⁺). Subsequent tandem MS analysis yields a rich fragmentation spectrum, with characteristic neutral losses of benzaldehyde, ketene, and cross-ring fragments that together serve to confirm the complex structure of the analyte. This application note serves as a practical guide for scientists in glycobiology and medicinal chemistry, enabling confident structural elucidation of this and related sugar derivatives.

References

Enzyme inhibition assay using "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Guide to In Vitro O-GlcNAcase (OGA) Inhibition Assays Using 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Abstract

The dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) on nuclear and cytosolic proteins is a critical post-translational modification that regulates a vast array of cellular processes.[1][2] This process is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[3][4] Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes.[1][2][4] Consequently, the inhibition of OGA to increase protein O-GlcNAcylation has emerged as a promising therapeutic strategy.[5][6] This document provides a comprehensive guide for researchers on utilizing "this compound," a potent biochemical reagent, to perform robust and reproducible OGA inhibition assays.[7][8] We present detailed protocols for determining inhibitor potency (IC₅₀) and for conducting kinetic analyses to elucidate the mechanism of inhibition.

Scientific Foundation: The Rationale for OGA Inhibition

O-GlcNAcylation is a nutrient-sensing post-translational modification that rivals phosphorylation in its prevalence and importance.[3] The enzyme OGA, a glycoside hydrolase from family 84 (GH84), is the sole enzyme responsible for removing O-GlcNAc from proteins.[9] In several pathological states, such as Alzheimer's disease, a decrease in brain protein O-GlcNAcylation is observed.[5][6] This has led to the therapeutic hypothesis that inhibiting OGA could restore homeostatic O-GlcNAc levels, thereby providing a protective effect. For instance, increased O-GlcNAcylation of the tau protein has been shown to reduce its pathological hyperphosphorylation and subsequent aggregation, a hallmark of Alzheimer's disease.[10]

Compounds like this compound belong to a class of glycomimetic inhibitors that are designed to target the active site of OGA.[7][11] Understanding their inhibitory characteristics is a foundational step in drug discovery and in developing chemical probes to study O-GlcNAc biology.

Principle of the Fluorometric Assay

The most common method for assessing OGA activity in a high-throughput format relies on a fluorogenic substrate. This protocol utilizes 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), a non-fluorescent molecule. In the presence of active OGA, the enzyme cleaves the glycosidic bond, releasing the highly fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to OGA activity. When an inhibitor like this compound is introduced, it binds to the enzyme, reducing its catalytic activity and thereby decreasing the rate of fluorescence generation. By measuring the fluorescence signal across a range of inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[12][13]

Materials and Reagents

Key Components
ComponentSupplier ExampleCAS NumberStorageNotes
Inhibitor: this compoundVarious Biochemical Suppliers132063-03-7-20°C[14]Soluble in DMSO, Methanol.[14]
Enzyme: Recombinant Human OGA (hOGA)R&D Systems, Sigma-AldrichN/A-80°CEnsure high purity and known activity.
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)Sigma-Aldrich, Carbosynth3645-17-0-20°CProtect from light.
Buffers and Consumables
  • Assay Buffer: 50 mM Sodium Phosphate (NaH₂PO₄), 100 mM NaCl, 0.1% BSA, pH 7.3.[12]

  • Inhibitor Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃), pH 10.5.[12]

  • Microplates: 384-well or 96-well black, flat-bottom plates suitable for fluorescence.[12][13]

  • Instrumentation: Fluorescence plate reader with excitation ~355 nm and emission ~460 nm capabilities.[12]

Experimental Protocols

Protocol 1: Reagent Preparation

Causality: Proper preparation and storage of stock solutions are paramount for assay reproducibility. DMSO is used for the inhibitor due to its ability to dissolve a wide range of organic compounds.[14] Serial dilutions in aqueous buffer are necessary to avoid solvent effects in the final assay volume.

  • Inhibitor Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound (MW: 338.34 g/mol ).

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C.[14]

  • Enzyme Working Solution:

    • On the day of the experiment, thaw the recombinant hOGA enzyme on ice.

    • Dilute the enzyme to the desired final concentration (e.g., 2X the final assay concentration) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay. Keep the diluted enzyme on ice until use.

  • Substrate Working Solution (4-MUG):

    • Prepare a stock solution of 4-MUG in DMSO (e.g., 100 mM).

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 2X the final assay concentration) in Assay Buffer. The concentration is typically at or near the Michaelis constant (Kₘ) for IC₅₀ determination. Protect this solution from light.

Protocol 2: IC₅₀ Determination Assay

Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls. The difference between these controls defines the dynamic range of the assay. A robust assay will have a high signal-to-background ratio.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Further dilute each of these DMSO stocks into Assay Buffer to create the final working solutions (e.g., 4X final concentration). This intermediate step minimizes the final DMSO concentration in the assay wells (typically ≤1%).

  • Assay Plate Setup (384-well format):

    • Test Wells: Add 5 µL of the diluted inhibitor solutions to the appropriate wells.

    • Positive Control (100% Activity): Add 5 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (0% Activity/Background): Add 5 µL of Assay Buffer with DMSO.

  • Enzyme Addition:

    • Add 10 µL of the diluted hOGA enzyme working solution to all wells except the Negative Control wells.

    • Add 10 µL of Assay Buffer to the Negative Control wells.

    • Mix gently by tapping the plate or using an orbital shaker.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[12]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of the 4-MUG substrate working solution to all wells.[12]

    • Mix gently.

    • Incubate the reaction at 37°C for 30 minutes.[12] The incubation time should be optimized to keep the positive control reaction within the linear range of product formation.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 25 µL of Stop Solution to all wells.[12] The alkaline pH of the stop solution maximizes the fluorescence of the 4-MU product.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[12]

Protocol 3: Kinetic Analysis for Mechanism of Inhibition (MoA)

Expert Insight: Determining the mechanism of inhibition (e.g., competitive, non-competitive) provides critical insights into how the inhibitor interacts with the enzyme.[15] This is achieved by measuring reaction velocities at various substrate and inhibitor concentrations.[16]

  • Experimental Design: Set up a matrix of reactions in a 96-well plate. Vary the concentration of the 4-MUG substrate along the x-axis and the concentration of the inhibitor along the y-axis. Include a row with no inhibitor.

  • Assay Procedure: Follow the steps in Protocol 2, but instead of a fixed substrate concentration, use a range of 4-MUG concentrations (e.g., 0.25x to 10x the Kₘ value). For the inhibitor, use a few fixed concentrations around the determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Data Collection: Measure the initial reaction velocity (V₀) for each condition. This may require taking kinetic reads on the plate reader every minute for the duration of the incubation, rather than a single endpoint read. The initial velocity is the slope of the linear portion of the fluorescence vs. time plot.

Data Analysis and Interpretation

IC₅₀ Calculation
  • Background Subtraction: Subtract the average fluorescence value of the Negative Control wells from all other wells.

  • Percent Inhibition Calculation: Normalize the data to determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.[17]

MoA Determination with Lineweaver-Burk Plots
  • Calculate Velocities: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Generate Plots: Create a Lineweaver-Burk (double reciprocal) plot by graphing 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.[18][19]

  • Interpret the Plot: The pattern of the lines reveals the mechanism of inhibition:[15][17]

    • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

    • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

    • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

    • Mixed: Lines intersect in the upper-left quadrant (both Vₘₐₓ and Kₘ are affected).

From these plots, the inhibition constant (Kᵢ) can be calculated, providing a true measure of inhibitor potency.[16][17]

Visualizations and Workflows

O_GlcNAc_Cycling cluster_cycle O-GlcNAc Cycling UDP_GlcNAc UDP-GlcNAc (Nutrient Sensor) Protein Target Protein (e.g., Tau) UDP_GlcNAc->Protein + GlcNAc Protein_O O-GlcNAcylated Protein Protein->Protein_O OGT Protein_O->Protein OGA Inhibitor 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo- 1,5-lactone Inhibitor->Protein_O Inhibition

Figure 1: The O-GlcNAc cycling pathway. OGT adds O-GlcNAc and OGA removes it. The inhibitor blocks OGA.

Assay_Workflow A 1. Prepare Inhibitor Serial Dilutions in 384-well plate B 2. Add OGA Enzyme Solution (Pre-incubate 15 min) A->B C 3. Initiate with 4-MUG Substrate B->C D 4. Incubate at 37°C for 30 min C->D E 5. Add Stop Solution D->E F 6. Read Fluorescence (Ex: 355nm, Em: 460nm) E->F G 7. Calculate % Inhibition and IC₅₀ F->G

Figure 2: Step-by-step workflow for the OGA inhibition IC₅₀ determination assay.

References

Determining the Inhibition Constant (Kᵢ) for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a synthetic carbohydrate derivative that belongs to a class of compounds with significant potential as enzyme inhibitors. Its core structure, a gluconolactone, is a known transition-state analog for glycosidases, enzymes crucial in numerous biological processes. The acetamido, benzylidene, and hydroximo modifications can confer enhanced specificity and potency. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to accurately determine the inhibition constant (Kᵢ) of this compound against a target enzyme, presumably a glycosidase.

The inhibition constant, Kᵢ, is a critical parameter in drug discovery and enzymology. It represents the dissociation constant of the enzyme-inhibitor complex and provides a true measure of the inhibitor's potency.[1][2] Unlike the half-maximal inhibitory concentration (IC₅₀), which is dependent on experimental conditions such as substrate concentration, the Kᵢ is a thermodynamic constant that allows for the direct comparison of inhibitor potencies.[1][2][3]

This guide will delve into the theoretical underpinnings of enzyme inhibition kinetics, provide detailed experimental protocols, and outline the necessary data analysis to elucidate the Kᵢ value and the mode of inhibition for this compound.

Theoretical Framework: Understanding Enzyme Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible. For reversible inhibitors, which form non-covalent bonds with the enzyme, the inhibitory effect can be reversed by dilution.[4] Reversible inhibition is further categorized into three primary modes: competitive, non-competitive, and uncompetitive.

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Michaelis constant (Kₘ) of the enzyme but does not affect the maximum velocity (Vₘₐₓ).

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not change the Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vₘₐₓ and Kₘ.

Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been shown to be potent competitive inhibitors of glycosidases like human O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal β-hexosaminidases.[5][6][7] Therefore, it is plausible that the title compound will also exhibit a competitive mode of inhibition.

Experimental Design and Workflow

The determination of Kᵢ involves a series of enzyme kinetic assays. The general workflow is as follows:

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Kᵢ Determination cluster_2 Phase 3: Data Analysis P1 Determine Enzyme's Kₘ for the Substrate P2 Determine Inhibitor's IC₅₀ P1->P2 Inform inhibitor concentration range K1 Enzyme Assays with Varying Substrate and Inhibitor Concentrations P1->K1 Guide substrate concentrations P2->K1 Guide inhibitor concentrations D1 Generate Michaelis-Menten and Lineweaver-Burk Plots K1->D1 D2 Construct Dixon and Cornish-Bowden Plots D1->D2 D3 Calculate Kᵢ using Appropriate Models D2->D3

Figure 1: A generalized workflow for the determination of the inhibition constant (Kᵢ).

Materials and Reagents
  • Enzyme: A purified preparation of the target glycosidase (e.g., hOGA, β-glucosidase). The enzyme concentration should be known and the preparation should be free of contaminating activities.

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO, methanol) to create a high-concentration stock solution.[8]

  • Substrate: A chromogenic or fluorogenic substrate for the target enzyme (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for hexosaminidases).

  • Assay Buffer: A buffer system that maintains a stable pH and ionic strength optimal for enzyme activity.

  • Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths.

  • 96-well Plates: Optically clear flat-bottom plates for colorimetric assays or black plates for fluorometric assays.

  • Data Analysis Software: GraphPad Prism, SigmaPlot, or similar software capable of non-linear regression analysis.

Experimental Protocols

Protocol 1: Determination of the Michaelis Constant (Kₘ)

Rationale: The Kₘ of the substrate is essential for determining the mode of inhibition and for calculating Kᵢ from the IC₅₀ value using the Cheng-Prusoff equation.[1][3]

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Kₘ.

  • In a 96-well plate, add a fixed amount of enzyme to each well.

  • Initiate the reaction by adding the different concentrations of the substrate to the wells.

  • Measure the initial reaction velocity (v₀) by monitoring the change in absorbance or fluorescence over a short, linear period.[9][10]

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression to determine Vₘₐₓ and Kₘ.

Equation 1: Michaelis-Menten Equation v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

ParameterDescription
v₀ Initial reaction velocity
Vₘₐₓ Maximum reaction velocity
[S] Substrate concentration
Kₘ Michaelis constant
Protocol 2: Determination of the IC₅₀ Value

Rationale: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) provides a preliminary measure of the inhibitor's potency and helps to define the appropriate concentration range for subsequent Kᵢ determination experiments.[2][11]

Procedure:

  • Prepare a serial dilution of the inhibitor stock solution. A 10-point, 3-fold dilution series is a good starting point.

  • In a 96-well plate, add the enzyme, a fixed concentration of substrate (typically equal to the Kₘ), and varying concentrations of the inhibitor.

  • Include control wells with no inhibitor (100% activity) and no enzyme (0% activity).

  • Initiate the reaction and measure the initial velocity for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (Equation 2) to determine the IC₅₀ value.

Equation 2: Sigmoidal Dose-Response Equation % Inhibition = 100 / (1 + (IC₅₀ / [I])^Hill Slope) Where [I] is the inhibitor concentration.

Protocol 3: Determination of the Inhibition Constant (Kᵢ) and Mode of Inhibition

Rationale: By measuring the enzyme kinetics at multiple substrate and inhibitor concentrations, the mode of inhibition and the Kᵢ can be determined through graphical analysis.

Procedure:

  • Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Substrate Concentrations: Use a range of concentrations around the Kₘ (e.g., 0.5x, 1x, 2x, 4x Kₘ).

    • Inhibitor Concentrations: Use a range of concentrations around the IC₅₀ (e.g., 0.5x, 1x, 2x, 4x IC₅₀).

  • For each combination of substrate and inhibitor concentration, measure the initial reaction velocity.

  • Analyze the data using graphical methods:

    • Lineweaver-Burk Plot: A double reciprocal plot of 1/v₀ versus 1/[S]. The pattern of line intersections is indicative of the inhibition mode.

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Dixon Plot: A plot of 1/v₀ versus inhibitor concentration ([I]) at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Kᵢ.[12]

    • Cornish-Bowden Plot: A plot of [S]/v₀ versus inhibitor concentration ([I]). For competitive inhibition, this plot yields a series of parallel lines. The Kᵢ can be determined from the intercepts.[7]

G cluster_0 Data Acquisition cluster_1 Graphical Analysis cluster_2 Interpretation & Calculation Data Matrix of Initial Velocities (v₀ at various [S] and [I]) LB Lineweaver-Burk Plot (1/v₀ vs 1/[S]) Data->LB Dixon Dixon Plot (1/v₀ vs [I]) Data->Dixon CB Cornish-Bowden Plot ([S]/v₀ vs [I]) Data->CB Mode Determine Mode of Inhibition LB->Mode Ki Calculate Kᵢ Dixon->Ki CB->Ki Mode->Ki

Figure 2: Data analysis workflow for determining the mode of inhibition and Kᵢ.

Data Interpretation and Kᵢ Calculation

For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[1][13]

Equation 3: Cheng-Prusoff Equation (for competitive inhibition) Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

ParameterDescription
Kᵢ Inhibition constant
IC₅₀ Half-maximal inhibitory concentration
[S] Substrate concentration used in the IC₅₀ assay
Kₘ Michaelis constant of the substrate

Alternatively, Kᵢ can be determined directly from the Lineweaver-Burk or Dixon plots. For competitive inhibition, the apparent Kₘ (Kₘ,ₐₚₚ) in the presence of the inhibitor is given by:

Equation 4: Apparent Kₘ for Competitive Inhibition Kₘ,ₐₚₚ = Kₘ * (1 + ([I] / Kᵢ))

By plotting Kₘ,ₐₚₚ against [I], Kᵢ can be determined from the slope of the line.

Conclusion

The protocols and theoretical framework outlined in this application note provide a robust methodology for determining the inhibition constant (Kᵢ) and mode of action for this compound. An accurate determination of Kᵢ is paramount for understanding the inhibitor's potency and for making informed decisions in drug discovery and development programs. Given the structural similarities to known glycosidase inhibitors, a competitive mode of inhibition is anticipated, but a thorough analysis as described herein is essential for confirmation.

References

Application Notes and Protocols for the Experimental Use of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in cell culture. This document outlines the scientific basis for its application as a putative inhibitor of O-GlcNAcase (OGA), offers detailed protocols for its use, and describes methods for validating its cellular effects.

Introduction: The Significance of O-GlcNAcylation

O-GlcNAcylation is a dynamic and reversible post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is fundamental to a vast array of cellular functions, including signal transduction, transcription, and protein stability. The levels of O-GlcNAcylation are tightly regulated by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.

Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and metabolic diseases. Consequently, small molecule inhibitors of OGA have emerged as powerful chemical tools to elevate intracellular O-GlcNAcylation levels and dissect the functional roles of this modification.

Compound Profile: this compound

This compound is a biochemical reagent used in glycobiology research. Based on its structural features, which are similar to other known OGA inhibitors, it is hypothesized to function as a competitive inhibitor of OGA. By binding to the active site of OGA, it would prevent the removal of O-GlcNAc from proteins, leading to a state of hyper-O-GlcNAcylation within the cell. This allows for the investigation of the downstream cellular consequences of increased O-GlcNAc signaling.

The protocols and methodologies outlined in this document are based on the established use of well-characterized OGA inhibitors, such as Thiamet-G. Researchers should adapt and validate these protocols for their specific experimental systems.

Mechanism of Action of OGA Inhibitors

The dynamic cycling of O-GlcNAc on proteins is crucial for cellular homeostasis. OGA inhibitors block the removal of this sugar modification, leading to an accumulation of O-GlcNAcylated proteins. This increased O-GlcNAcylation can have profound effects on cellular signaling

Application Notes & Protocols: A Guide to Investigating O-GlcNAcylation Using 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Modulating a Key Cellular Process

Introduction: The Dynamic World of O-GlcNAcylation

O-GlcNAcylation is a dynamic and reversible post-translational modification crucial to a vast array of cellular processes. It involves the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1] The balance of OGT and OGA activity is essential for cellular homeostasis, and its dysregulation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.

The study of O-GlcNAcylation has been significantly advanced by the development of chemical tools that can modulate the activity of OGT and OGA. These tools, primarily small molecule inhibitors, allow researchers to manipulate cellular O-GlcNAc levels and observe the downstream consequences, providing invaluable insights into the functional roles of this modification.

This guide focuses on the application of a class of compounds centered around the 2-acetamido-2-deoxy-D-glucono-1,5-lactone core as potent inhibitors of OGA. While the specific compound 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is categorized as a biochemical reagent for glycobiology, its direct application and efficacy in studying O-GlcNAcylation are not extensively documented in current literature.[2] However, based on the well-established inhibitory activity of structurally related glucono-1,5-lactone derivatives against OGA, we can infer a likely mechanism of action and provide detailed protocols for its putative use in modulating O-GlcNAcylation.[3][4]

Mechanism of Action: Targeting O-GlcNAcase

The catalytic mechanism of OGA involves the hydrolysis of the glycosidic bond between O-GlcNAc and the protein. Potent OGA inhibitors often function as transition-state analogs, mimicking the oxazoline intermediate formed during this process. The 2-acetamido-2-deoxy-D-glucono-1,5-lactone core is a key structural motif in several known OGA inhibitors. Derivatives such as sulfonylhydrazones and semicarbazones of this lactone have demonstrated potent, nanomolar competitive inhibition of human OGA.[3][4][5][6]

The proposed mechanism for compounds like this compound involves the lactone ring mimicking the sugar, while the substituents on the lactone can form favorable interactions within the active site of OGA, leading to competitive inhibition. By inhibiting OGA, these compounds prevent the removal of O-GlcNAc from proteins, leading to a global increase in O-GlcNAcylation levels within the cell.

O_GlcNAcylation_Cycle cluster_addition Addition cluster_removal Removal Protein Protein (Ser/Thr) O_GlcNAc_Protein O-GlcNAcylated Protein Protein->O_GlcNAc_Protein OGT O_GlcNAc_Protein->Protein OGA UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT GlcNAc GlcNAc Inhibitor This compound (Putative OGA Inhibitor) OGA OGA Inhibitor->OGA Inhibition OGA->GlcNAc

Figure 1: The O-GlcNAcylation Cycle and Point of Inhibition.

Experimental Protocols

The following protocols are designed to guide researchers in using 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives to study O-GlcNAcylation in cell culture. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro Treatment of Cultured Cells

Objective: To increase global O-GlcNAcylation levels in a cellular model.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa, SH-SY5Y)

  • Complete cell culture medium

  • This compound (or a related, validated OGA inhibitor like Thiamet-G for comparison)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the inhibitor in sterile DMSO. Store at -20°C.

  • Treatment:

    • Allow cells to adhere and grow for 24 hours.

    • Prepare working concentrations of the inhibitor by diluting the stock solution in complete culture medium. A concentration range of 1-50 µM is a good starting point for optimization.

    • Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.

    • Incubate the cells for a desired period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Samples are now ready for SDS-PAGE and Western blot analysis.

Protocol 2: Western Blot Analysis of Global O-GlcNAcylation

Objective: To detect the increase in O-GlcNAcylated proteins following inhibitor treatment.

Materials:

  • Cell lysates from Protocol 1

  • SDS-PAGE gels

  • Western blot running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)[1]

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Western_Blot_Workflow start Cell Lysate Preparation sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-O-GlcNAc) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis detection->analysis

Figure 2: Western Blot Workflow for O-GlcNAc Detection.

Quantitative Data and Expected Results

The efficacy of an OGA inhibitor is typically assessed by the dose- and time-dependent increase in global O-GlcNAcylation. Below is a table summarizing expected outcomes based on studies with known OGA inhibitors.

Inhibitor ClassExampleTypical EC50 (in cells)Optimal Incubation TimeExpected Fold Increase in Global O-GlcNAcylation
Thiazoline-basedThiamet-G30-100 nM12-24 hours2-5 fold
Glucono-1,5-lactoneSulfonylhydrazone derivatives27 nM (Ki)Not reportedTo be determined
Putative Inhibitor This compound To be determined To be determined To be determined

Note: The EC50 and optimal conditions for the topic compound will need to be empirically determined.

Troubleshooting and Considerations

  • Inhibitor Solubility: Ensure the inhibitor is fully dissolved in DMSO before diluting in culture medium to avoid precipitation.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the chosen inhibitor concentrations are not cytotoxic.

  • Antibody Specificity: The anti-O-GlcNAc antibody CTD110.6 may show some cross-reactivity.[1] It is advisable to consult the literature and manufacturer's data for the chosen antibody.

  • Off-target Effects: As with any small molecule inhibitor, consider the possibility of off-target effects and include appropriate controls in your experiments.

Conclusion

The use of OGA inhibitors is a powerful approach to elucidate the roles of O-GlcNAcylation in cellular physiology and disease. While the specific compound this compound requires further characterization as a tool for studying O-GlcNAcylation, its structural similarity to known OGA inhibitors provides a strong rationale for its investigation in this context. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the effects of this and other novel OGA inhibitors on the dynamic landscape of protein O-GlcNAcylation.

References

Determining Enzyme Inhibition Mechanisms Using the Cornish-Bowden Plot: A Detailed Application Note for "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone"

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Enzyme Inhibition Analysis in Drug Discovery

In the realm of drug discovery and development, a thorough understanding of how a potential drug molecule interacts with its target enzyme is paramount. Enzyme inhibitors are central to the treatment of a myriad of diseases, and elucidating their mechanism of action is a critical step in the development of effective therapeutics. This application note provides a detailed guide on utilizing the Cornish-Bowden plot, a powerful graphical method, to determine the inhibition mechanism of "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone," a known inhibitor of glycosidase enzymes.[1][2][3] Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have shown potent inhibitory activity against enzymes such as human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB), making them relevant targets for studying diseases like neurodegenerative disorders, type 2 diabetes, and cancer.[4][5][6][7]

This guide will delve into the theoretical underpinnings of the Cornish-Bowden plot, its advantages over traditional methods like the Lineweaver-Burk plot, a detailed experimental protocol for acquiring the necessary kinetic data, and a step-by-step approach to data analysis and interpretation.

The Cornish-Bowden Plot: A Direct Visual Approach to Enzyme Kinetics

The Cornish-Bowden plot, also known as the direct linear plot, offers a robust and intuitive method for analyzing enzyme kinetics data.[8][9][10] Unlike reciprocal plots such as the Lineweaver-Burk, which can distort experimental error, the Cornish-Bowden plot is a non-parametric statistical method that is less sensitive to outliers.[11][12] Each pair of substrate concentration ([S]) and initial velocity (v) values is plotted as a straight line in the Km-Vmax parameter space. The intersection of these lines provides a direct estimate of the Michaelis constant (Km) and the maximum velocity (Vmax).

The primary advantages of the Cornish-Bowden plot include:

  • Robustness: It is less susceptible to the influence of outlier data points compared to linear regression methods used for other plots.[11]

  • Direct Visualization: The kinetic parameters, Km and Vmax, are determined directly from the intersection point of the lines, eliminating the need for complex calculations or extrapolations.[8][9][13]

  • Clarity in Inhibition Analysis: The patterns formed by the lines in the presence of an inhibitor provide a clear and immediate visual diagnosis of the inhibition mechanism.

Experimental Protocol: Acquiring High-Quality Kinetic Data

The following is a generalized protocol for determining the inhibition mechanism of "this compound" against a target glycosidase, such as hOGA.

Materials and Reagents
  • Enzyme: Purified human O-linked β-N-acetylglucosaminidase (hOGA).

  • Substrate: A suitable fluorogenic or chromogenic substrate for the enzyme (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide for hOGA).

  • Inhibitor: "this compound".

  • Assay Buffer: A buffer system that maintains a stable pH and is optimal for enzyme activity (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4).

  • Microplate Reader: Capable of kinetic measurements of fluorescence or absorbance.

  • 96-well Microplates: Low-binding, black plates for fluorescence assays or clear plates for absorbance assays.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagent Solutions (Enzyme, Substrate, Inhibitor, Buffer) serial_dil Perform Serial Dilutions (Substrate and Inhibitor) prep_reagents->serial_dil add_components Add Buffer, Inhibitor, and Enzyme to Microplate Wells serial_dil->add_components pre_incubate Pre-incubate at Assay Temperature add_components->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction kinetic_read Measure Product Formation Kinetically in Microplate Reader initiate_reaction->kinetic_read calc_velocity Calculate Initial Velocities (v) kinetic_read->calc_velocity plot_data Construct Cornish-Bowden Plot calc_velocity->plot_data determine_mech Determine Inhibition Mechanism and Calculate Ki plot_data->determine_mech G cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_mixed Mixed Inhibition a1 b1 a1->b1 [I] > 0 a2 b2 a2->b2 a3 b3 a3->b3 c1 d1 c1->d1 [I] > 0 c2 d2 c2->d2 c3 d3 c3->d3 e1 f1 e1->f1 [I] > 0 e2 f2 e2->f2 e3 f3 e3->f3 g1 h1 g1->h1 [I] > 0 g2 h2 g2->h2 g3 h3 g3->h3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Introduction

The synthesis of this compound is a multi-step process involving the strategic protection of hydroxyl groups, oxidation to a lactone, and a final conversion to the target oxime derivative. This molecule is a valuable biochemical reagent in glycobiology research.[1] Each step presents unique challenges that can impact yield and purity. This guide offers a structured, question-and-answer approach to troubleshoot common experimental hurdles.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages, starting from N-acetyl-D-glucosamine (GlcNAc).

Synthetic_Workflow GlcNAc N-Acetyl-D-glucosamine Protected_GlcNAc 2-Acetamido-4,6-O-benzylidene -2-deoxy-D-glucopyranose GlcNAc->Protected_GlcNAc Step 1: Benzylidene Acetal Protection Lactone 2-Acetamido-4,6-O-benzylidene -2-deoxy-D-glucono-1,5-lactone Protected_GlcNAc->Lactone Step 2: Oxidation to Lactone Final_Product 2-Acetamido-4,6-O-benzylidene -2-deoxy-D-gluconohydroximo-1,5-lactone Lactone->Final_Product Step 3: Oximation

Caption: High-level overview of the synthetic pathway.

Part 1: Troubleshooting Guide by Reaction Step

Stage 1: Synthesis of the 4,6-O-Benzylidene Protected Precursor

This crucial first step involves the selective protection of the C4 and C6 hydroxyl groups. The 4,6-O-benzylidene acetal is thermodynamically favored on glucose-type sugars, making it a common and robust protecting group.[2]

Question: My benzylidene acetal protection reaction is slow or incomplete, showing significant amounts of starting material on TLC. What's going wrong?

Answer: This is a classic equilibrium issue, often caused by the presence of water, which is a byproduct of the reaction when using benzaldehyde.

  • Causality: The formation of an acetal is a reversible reaction. Any water present in the reaction mixture will shift the equilibrium back towards the starting diol and aldehyde.

  • Solutions & Rationale:

    • Switch to a Ketal Reagent: Use benzaldehyde dimethyl acetal instead of benzaldehyde. This reaction produces methanol as a byproduct, which is less likely to drive the reverse reaction under anhydrous conditions. This is a highly efficient method.[3][4]

    • Use a Dehydrating Agent: If using benzaldehyde, ensure your solvent is rigorously anhydrous and add activated molecular sieves (4 Å) to the reaction mixture to sequester the water as it forms.[2]

    • Optimize the Catalyst: While traditional acid catalysts like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) work, copper(II) triflate (Cu(OTf)₂) is often a more efficient and faster catalyst for this transformation, frequently driving reactions to completion within an hour at room temperature.[4]

Question: I've successfully formed the product, but I'm having trouble with the workup. My product seems to be decomposing.

Answer: The acidic catalyst used for the protection step must be thoroughly neutralized. Lingering acid can cause the acetal to hydrolyze back to the diol during aqueous workup or purification.

  • Causality: Benzylidene acetals are stable under neutral or basic conditions but are labile to acid.[5]

  • Solutions & Rationale:

    • Quench the Reaction: Before any aqueous workup, add a stoichiometric excess of a mild base like triethylamine (Et₃N) or a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[2][3] Monitor the pH to ensure it is neutral or slightly basic.

    • Minimize Contact with Silica Gel: During column chromatography, prolonged exposure to standard silica gel (which is slightly acidic) can sometimes cause partial deprotection. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent system and then packing the column.

Stage 2: Synthesis of the Glucono-1,5-lactone Intermediate

This step involves the oxidation of the anomeric carbon (C1) of the protected sugar to form a cyclic ester, or lactone.

Question: My oxidation reaction to form the lactone is giving a low yield. What are the common pitfalls?

Answer: Low yields in this step often stem from incomplete reaction, over-oxidation, or instability of the product. The D-glucono-1,5-lactone is known to be susceptible to hydrolysis.[6]

  • Causality: The lactone exists in equilibrium with the open-chain gluconic acid in the presence of water.[7] This hydrolysis can be accelerated by heat or non-neutral pH.[7]

  • Solutions & Rationale:

    • Choice of Oxidant: For protected carbohydrate substrates, oxidants like activated manganese dioxide (MnO₂) in an anhydrous solvent like dichloromethane (CH₂Cl₂) can be effective.[8][9] This avoids the aqueous conditions associated with reagents like bromine water.[10]

    • Anhydrous Conditions: Conduct the reaction and workup under strictly anhydrous conditions to prevent hydrolysis of the lactone product.

    • Reaction Monitoring: Carefully monitor the reaction by TLC. Over-running the reaction can lead to the formation of degradation byproducts. Once the starting material is consumed, proceed immediately to workup.

    • Purification: Purify the product quickly, avoiding prolonged exposure to protic solvents or acidic conditions.

Stage 3: Oximation to Yield the Final Product

This final step is the nucleophilic attack of hydroxylamine on the electrophilic carbonyl of the lactone.[11] This reaction can be surprisingly complex, often yielding a mixture of isomers.

Question: The final oximation step gives a very low yield of the desired product. How can I improve this?

Answer: The success of this step hinges on controlling the reactivity of hydroxylamine and the stability of the lactone.

  • Causality: Hydroxylamine is often supplied as a hydrochloride salt (NH₂OH·HCl) to improve its stability. The free base, which is the active nucleophile, must be liberated in situ.[12] However, free hydroxylamine can be unstable and decompose.[13] Furthermore, the reaction conditions (pH, temperature) must be carefully controlled to facilitate the nucleophilic attack without degrading the lactone starting material.

  • Solutions & Rationale:

    • Control the pH: The reaction is typically performed in a buffered solution or by adding a base (like sodium acetate or pyridine) to the hydroxylamine hydrochloride. The optimal pH is usually mildly acidic to neutral (around pH 5-7). This ensures a sufficient concentration of the free hydroxylamine nucleophile without being basic enough to rapidly hydrolyze the lactone.

    • Temperature Management: Avoid high temperatures. Hydroxylamine can decompose, sometimes explosively, upon heating.[13] Perform the reaction at room temperature or below.

    • Stoichiometry: Use a modest excess (e.g., 1.5 to 3 equivalents) of hydroxylamine to drive the reaction to completion. A very large excess can complicate purification.

Question: After the oximation reaction, my TLC and NMR show a complex mixture of products. How do I isolate the correct compound?

Answer: You are likely observing a mixture of isomers. Sugar oximes can exist as a mixture of closed-ring (α- and β-anomers) and open-chain (E- and Z-isomers).[14]

  • Causality: The formation of the oxime introduces a new stereocenter (C=N bond), leading to geometric isomers (E/Z). Additionally, the product can exist in equilibrium between the cyclic lactone form and an open-chain hydroxy acid form.

  • Solutions & Rationale:

    • Purification Strategy: Isolating a single isomer can be extremely challenging. Flash column chromatography may be sufficient to separate the oxime mixture from unreacted starting material and hydroxylamine. However, separating the individual isomers often requires more advanced techniques like HPLC.[14] For many applications, using the mixture of isomers is acceptable.

    • Characterization: Use 1H and 13C NMR to characterize the mixture. The presence of multiple sets of peaks for key protons (like the C1 proton or the benzylidene acetal proton) is indicative of an isomeric mixture.

    • Crystallization: Attempting to crystallize the product from various solvent systems may selectively crystallize one isomer, providing a pure sample.

Troubleshooting_Oximation Start Oximation Reaction Complete TLC_Check Analyze by TLC/LCMS Start->TLC_Check Low_Yield Low Yield / No Product TLC_Check->Low_Yield Incomplete Complex_Mixture Complex Mixture TLC_Check->Complex_Mixture Multiple Spots Good_Conversion Good Conversion to Product(s) TLC_Check->Good_Conversion Clean pH_Check Check pH & Temp Control Low_Yield->pH_Check Reagent_Check Verify Reagent Quality (Lactone & NH₂OH) Low_Yield->Reagent_Check Isomer_Issue Isomeric Mixture Expected Complex_Mixture->Isomer_Issue Purification Proceed to Purification Good_Conversion->Purification Isomer_Issue->Purification Column_Chrom Flash Chromatography Purification->Column_Chrom HPLC Consider Preparative HPLC Column_Chrom->HPLC If isomers co-elute

Caption: Decision tree for troubleshooting the oximation step.

Part 2: Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose
ParameterValue/ConditionRationale
Starting Material N-Acetyl-D-glucosamineCommercially available starting point.
Reagent Benzaldehyde dimethyl acetal (1.5 eq.)Avoids water byproduct, driving the reaction forward.[4]
Catalyst Copper(II) triflate (Cu(OTf)₂) (0.1 eq.)Highly efficient catalyst for this transformation.[4]
Solvent Anhydrous Acetonitrile (CH₃CN)Anhydrous polar aprotic solvent.
Temperature Room TemperatureMild conditions sufficient with an efficient catalyst.
Reaction Time 1-3 hours (Monitor by TLC)Reaction is typically rapid.

Methodology:

  • Suspend N-acetyl-D-glucosamine (1.0 eq.) in anhydrous acetonitrile (approx. 10 mL per mmol of substrate).

  • To the stirred suspension, add benzaldehyde dimethyl acetal (1.5 eq.).

  • Add Cu(OTf)₂ (0.1 eq.) to the mixture. The reaction should become homogeneous as it proceeds.

  • Stir at room temperature and monitor the reaction's progress by TLC (e.g., using a 10:1 DCM:MeOH eluent).

  • Upon completion, quench the reaction by adding triethylamine (0.2 eq.) to neutralize the catalyst.[4]

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the protected product.

Protocol 2: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone
ParameterValue/ConditionRationale
Starting Material Benzylidene-protected GlcNAcProduct from Protocol 1.
Reagent Activated Manganese Dioxide (MnO₂) (10 eq.)Effective oxidant for converting alcohols to carbonyls under neutral, anhydrous conditions.[8][9]
Solvent Anhydrous Dichloromethane (CH₂Cl₂)Anhydrous, non-reactive solvent.
Temperature Reflux (approx. 40°C)Provides energy for the heterogeneous oxidation.
Reaction Time 12-24 hours (Monitor by TLC)Reaction can be slow; monitor for consumption of starting material.

Methodology:

  • Dissolve the benzylidene-protected GlcNAc (1.0 eq.) in anhydrous CH₂Cl₂.

  • Add activated MnO₂ (10 eq. by weight). The mixture will be a black suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with CH₂Cl₂ and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude lactone, which can be used directly or purified by chromatography if necessary.

Protocol 3: Synthesis of this compound
ParameterValue/ConditionRationale
Starting Material Benzylidene-protected gluconolactoneProduct from Protocol 2.
Reagent Hydroxylamine hydrochloride (2.0 eq.)Stable source of hydroxylamine.
Base Pyridine or Sodium Acetate (2.2 eq.)Liberates free hydroxylamine in situ.
Solvent Ethanol or Pyridine/Water mixtureProtic solvent to dissolve all reactants.
Temperature Room TemperatureAvoids decomposition of hydroxylamine.[13]
Reaction Time 4-12 hours (Monitor by TLC)

Methodology:

  • Dissolve the lactone intermediate (1.0 eq.) in the chosen solvent (e.g., ethanol).

  • In a separate flask, dissolve hydroxylamine hydrochloride (2.0 eq.) and the base (2.2 eq.) in the same solvent and stir for 15 minutes.

  • Add the hydroxylamine solution to the lactone solution.

  • Stir the reaction mixture at room temperature. Monitor by TLC for the disappearance of the lactone starting material.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine to remove excess hydroxylamine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the target oxime, likely as a mixture of isomers.

References

Technical Support Center: Optimizing Reaction Yield for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. Drawing from established principles in carbohydrate chemistry and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient production of this valuable biochemical reagent.[1]

I. Synthetic Pathway Overview

The synthesis of this compound is a three-step process starting from N-acetyl-D-glucosamine. The key stages are:

  • Protection: Selective protection of the 4- and 6-hydroxyl groups using a benzylidene acetal.

  • Oxidation: Oxidation of the anomeric carbon to form the glucono-1,5-lactone.

  • Oximation: Conversion of the lactone to the corresponding hydroximo-lactone.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format.

Synthesis_Pathway cluster_0 Step 1: Benzylidene Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Oximation N-Acetyl-D-glucosamine N-Acetyl-D-glucosamine Benzaldehyde dimethyl acetal, CSA (cat.) Benzaldehyde dimethyl acetal, CSA (cat.) Intermediate_1 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucosamine N-Acetyl-D-glucosamine->Intermediate_1  Acetonitrile, rt Oxidizing_Agent Oxidizing_Agent Intermediate_2 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone Intermediate_1->Intermediate_2  e.g., MnO2, DCM, reflux Hydroxylamine Hydroxylamine Final_Product 2-Acetamido-4,6-O-benzylidene-2-deoxy-D- gluconohydroximo-1,5-lactone Intermediate_2->Final_Product  Pyridine, rt

Figure 1: Synthetic pathway for this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Step 1: Benzylidene Protection

Q1: My benzylidene protection of N-acetyl-D-glucosamine is resulting in a low yield of the desired 4,6-O-benzylidene product. What are the likely causes and how can I improve the yield?

A1: Low yields in benzylidene acetal formation are often due to incomplete reaction, side product formation, or difficulties in purification. Here’s a systematic approach to troubleshooting:

  • Cause: Incomplete Reaction

    • Explanation: The reaction may not have reached equilibrium or the catalyst may be inactive.

    • Solution:

      • Reaction Time: Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

      • Catalyst: Ensure the use of a catalytic amount of a suitable acid catalyst such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH). If the reaction is sluggish, a slightly increased catalyst loading can be tested.

      • Water Removal: This reaction produces water, which can inhibit the reaction. While benzaldehyde dimethyl acetal is used to circumvent this, ensuring anhydrous conditions is still crucial. Use anhydrous solvents and properly dried glassware.

  • Cause: Side Product Formation

    • Explanation: Formation of other acetals (e.g., 3,4-O-benzylidene) or intermolecular products can occur.

    • Solution:

      • Thermodynamic Control: The 4,6-O-benzylidene acetal is the thermodynamically favored product for glucose derivatives.[2] Running the reaction at room temperature for an extended period allows the equilibrium to shift towards the more stable product.

      • Reagent Stoichiometry: Use a slight excess of benzaldehyde dimethyl acetal (e.g., 1.1-1.2 equivalents) to drive the reaction to completion but avoid a large excess which can complicate purification.

  • Cause: Purification Difficulties

    • Explanation: The product may be difficult to crystallize or separate from unreacted starting material and side products.

    • Solution:

      • Crystallization: The 4,6-O-benzylidene protected product is often a crystalline solid. Attempt recrystallization from a suitable solvent system like ethanol/water or isopropanol.

      • Column Chromatography: If crystallization is unsuccessful, silica gel column chromatography is an effective purification method. A solvent gradient of ethyl acetate in hexane or dichloromethane in methanol is typically used.[3]

Q2: I am observing multiple spots on my TLC plate after the benzylidene protection reaction. How can I identify the desired product and impurities?

A2: The desired 4,6-O-benzylidene protected product is generally less polar than the starting N-acetyl-D-glucosamine due to the masking of two hydroxyl groups. On a silica TLC plate, the product will have a higher Rf value. The starting material will be a lower, more polar spot. Other spots could correspond to partially reacted intermediates or isomeric byproducts. Co-spotting with the starting material is a useful technique for identification.

Step 2: Oxidation

Q3: The oxidation of my 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucosamine to the corresponding lactone is inefficient, resulting in low yields. How can I optimize this step?

A3: The oxidation of a protected sugar to a lactone can be challenging. Here are key factors to consider for optimization:

  • Choice of Oxidizing Agent:

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for converting hemiacetals to lactones.[4][5] The quality and activation of the MnO₂ are critical for success. Use a significant excess of freshly activated MnO₂.

    • Other Reagents: Other oxidation systems like bromine in a buffered aqueous solution or more modern reagents like TEMPO/bleach can also be effective. However, these may require more careful control of pH and reaction conditions to avoid side reactions.

  • Reaction Conditions:

    • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is typically used for MnO₂ oxidations.[4][5]

    • Temperature: The reaction is often carried out at reflux to increase the reaction rate.[4][5]

    • Reaction Time: These reactions can be slow. Monitor the progress by TLC until the starting material is no longer visible.

  • Work-up and Purification:

    • Removal of MnO₂: After the reaction is complete, the solid MnO₂ must be thoroughly removed by filtration, typically through a pad of Celite. Incomplete removal can lead to product degradation.

    • Purification: The resulting lactone is usually purified by silica gel column chromatography.

Q4: I am concerned about the stability of the lactone product. Are there any precautions I should take during and after the oxidation?

A4: Glucono-1,5-lactones can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[6][7][8]

  • During Work-up: Use anhydrous solvents for extraction and drying. Avoid prolonged exposure to aqueous acidic or basic conditions during the work-up.

  • Storage: Store the purified lactone under anhydrous conditions at a low temperature (-20°C is recommended for long-term storage) to prevent hydrolysis.[9]

Step 3: Oximation

Q5: The final oximation step to produce the hydroximo-lactone is not proceeding as expected. What are the critical parameters for this reaction?

A5: The conversion of a lactone to a hydroximo-lactone involves the reaction with hydroxylamine.

  • Reagents: Use hydroxylamine hydrochloride with a base like pyridine or sodium acetate to generate free hydroxylamine in situ. Pyridine can also serve as the solvent.

  • Reaction Conditions: The reaction is typically carried out at room temperature. Gentle heating may be applied if the reaction is slow, but this should be done with caution to avoid decomposition.

  • Monitoring the Reaction: Monitor the disappearance of the starting lactone by TLC. The product, being an oxime, will have a different polarity.

  • Purification: The final product is often purified by recrystallization or silica gel chromatography.

Q6: My final product, this compound, appears to be unstable. How should I handle and store it?

A6: The final product contains a hydroximo group and a lactone ring, both of which can be sensitive.

  • Stability: The stability of the final product should be considered. It is advisable to use it relatively fresh or store it under inert gas at low temperatures (-20°C).[9]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of 229-231°C can also be a key indicator of purity.[9]

III. Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis?

A: The most common and cost-effective starting material is N-acetyl-D-glucosamine, which is commercially available.[10]

Q: Can I use other protecting groups instead of the benzylidene acetal?

A: While other protecting groups for the 4- and 6-hydroxyl groups exist, the benzylidene acetal is advantageous because it protects both positions in a single step and is stable to the subsequent oxidation conditions. Its removal, if necessary, can be achieved by hydrogenolysis.

Q: What are the expected yields for each step?

A: Yields can vary significantly based on the scale of the reaction and the purity of the reagents. However, with careful optimization, the following are reasonable expectations:

  • Benzylidene Protection: 70-85%

  • Oxidation: 50-70%

  • Oximation: 60-80%

Q: What are the key safety precautions I should take during this synthesis?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be cautious when handling flammable solvents like dichloromethane and pyridine. MnO₂ is a strong oxidizing agent and should be handled with care.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucosamine
  • To a suspension of N-acetyl-D-glucosamine (1 eq.) in anhydrous acetonitrile, add benzaldehyde dimethyl acetal (1.2 eq.) and a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).

  • Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by recrystallization from ethanol or by silica gel column chromatography (eluent: ethyl acetate/hexane gradient).

Protocol 2: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone
  • Dissolve the 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucosamine (1 eq.) in anhydrous dichloromethane.

  • Add activated manganese dioxide (MnO₂, 10-15 eq. by weight).

  • Reflux the mixture with vigorous stirring.

  • Monitor the reaction by TLC (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the filter cake thoroughly with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of this compound
  • Dissolve the 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone (1 eq.) in pyridine.

  • Add hydroxylamine hydrochloride (1.5-2 eq.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual pyridine.

  • Purify the final product by recrystallization or silica gel column chromatography.

V. Quantitative Data Summary

StepReagents & ConditionsTypical YieldKey Parameters to Monitor
1. Benzylidene Protection N-acetyl-D-glucosamine, Benzaldehyde dimethyl acetal, CSA (cat.), Acetonitrile, RT70-85%Consumption of starting material (TLC)
2. Oxidation 4,6-O-benzylidene intermediate, Activated MnO₂, DCM, Reflux50-70%Disappearance of starting material (TLC)
3. Oximation Glucono-1,5-lactone intermediate, Hydroxylamine HCl, Pyridine, RT60-80%Formation of the more polar oxime (TLC)

VI. Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_synthesis Synthesis Troubleshooting cluster_step1 Step 1: Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Oximation Low_Yield Low Overall Yield Incomplete_Reaction_1 Incomplete Reaction Low_Yield->Incomplete_Reaction_1 Potential Cause Side_Products_1 Side Products Low_Yield->Side_Products_1 Potential Cause Inefficient_Oxidation Inefficient Oxidation Low_Yield->Inefficient_Oxidation Potential Cause Incomplete_Reaction_3 Incomplete Reaction Low_Yield->Incomplete_Reaction_3 Potential Cause Extend_Time Extend_Time Incomplete_Reaction_1->Extend_Time Solution Check_Catalyst Check_Catalyst Incomplete_Reaction_1->Check_Catalyst Solution Thermodynamic_Control Thermodynamic_Control Side_Products_1->Thermodynamic_Control Solution Purification_Issues_1 Purification Issues Recrystallization_Chromatography Recrystallization_Chromatography Purification_Issues_1->Recrystallization_Chromatography Solution Optimize_Oxidant Optimize_Oxidant Inefficient_Oxidation->Optimize_Oxidant Solution Adjust_Conditions Adjust_Conditions Inefficient_Oxidation->Adjust_Conditions Solution Lactone_Instability Lactone Instability Anhydrous_Workup Anhydrous_Workup Lactone_Instability->Anhydrous_Workup Solution Check_Reagents Check_Reagents Incomplete_Reaction_3->Check_Reagents Solution Product_Instability Product Instability Proper_Storage Proper_Storage Product_Instability->Proper_Storage Solution

Figure 2: Troubleshooting logic for the synthesis.

VII. References

  • Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Deprotection in Epi-N-Acetyl-lactosamine Synthesis. --INVALID-LINK--

  • BioCat GmbH. This compound. --INVALID-LINK--

  • ResearchGate. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. --INVALID-LINK--

  • Crich, D., & Cai, W. (2001). Why are the hydroxy groups of partially protected N-acetylglucosamine derivatives such poor glycosyl acceptors, and what can be done about it? A comparative study of the reactivity of N-acetyl-, N-phthalimido-, and 2-azido-2-deoxy-glucosamine derivatives in glycosylation. 2-Picolinyl ethers as reactivity-enhancing replacements for benzyl ethers. Journal of the American Chemical Society, 123(28), 6819–6825. --INVALID-LINK--

  • Adoo, C. This compound CAS 132063-03-7. --INVALID-LINK--

  • Ye, Z., & August, J. T. (2000). Oxazolidinone Protection of N -Acetylglucosamine Confers High Reactivity on the 4-Hydroxy Group in Glycosylation. Organic Letters, 2(22), 3579–3582. --INVALID-LINK--

  • PubMed. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. --INVALID-LINK--

  • Weïwer, M., & Vidal, S. (2011). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. Molecules, 16(3), 2440–2459. --INVALID-LINK--

  • Birch, G. G., & Shamil, S. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone. Chemical Senses, 22(1), 53–65. --INVALID-LINK--

  • ResearchGate. (1997). Tastes, Structure and Solution Properties of D-Glucono-1,5-lactone. --INVALID-LINK--

  • BenchChem. Technical Support Center: Deprotection in Epi-N-Acetyl-lactosamine Synthesis. --INVALID-LINK--

  • Chen, J. C., & Chen, W. C. (2013). N-Acetylglucosamine: Production and Applications. Marine Drugs, 11(7), 2493–2516. --INVALID-LINK--

  • Makropoulou, S. (2024). Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Organic & Medicinal Chemistry International Journal, 13(5). --INVALID-LINK--

  • Rich, J. R., & Bundle, D. R. (2012). Exploratory N-Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. European Journal of Organic Chemistry, 2012(23), 4376–4391. --INVALID-LINK--

  • Li, T., & Gao, G. F. (2021). O-Linked N-Acetylglucosamine Modification of Mitochondrial Antiviral Signaling Protein Regulates Antiviral Signaling by Modulating Its Activity. Frontiers in Immunology, 12, 639395. --INVALID-LINK--

  • ResearchGate. (2020). Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. --INVALID-LINK--

  • Wikipedia. Glucono-δ-lactone. --INVALID-LINK--

  • Wang, Z., & Ye, Z. (2014). N-acetylglucosamine conjugated to nanoparticles enhances myocyte uptake and improves delivery of a small molecule p38 inhibitor for post-infarct healing. Journal of Controlled Release, 196, 286–295. --INVALID-LINK--

  • MedChemExpress. D-(+)-Glucono-1,5-lactone. --INVALID-LINK--

  • DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 25.6: Reactions of Monosaccharides. --INVALID-LINK--

  • MedchemExpress.com. 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl. --INVALID-LINK--

  • Slámová, K., & Křen, V. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Catalysts, 12(5), 478. --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. D-(+)-Glucono-1,5-lactone. --INVALID-LINK--

  • Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents. --INVALID-LINK--

  • Whitnah, C. H. (1925). Studies in the Structure of the Lactones of Sugar Acids. University of Nebraska. --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 25.6: Reactions of Monosaccharides. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Solubility Issues for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a valuable biochemical reagent utilized in advanced glycobiology research.[1][2] Its complex structure, featuring a benzylidene protecting group, is crucial for its function but simultaneously presents a significant experimental challenge: extremely low solubility in aqueous buffers. This limited solubility can lead to inconsistent assay results, underestimated biological activity, and precipitation during experiments.[3]

This guide provides researchers, scientists, and drug development professionals with a systematic, in-depth approach to understanding and overcoming the solubility challenges associated with this compound. As your virtual application scientist, I will explain the causality behind these issues and provide field-proven protocols to ensure reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: Why is this compound so poorly soluble in aqueous buffers?

The solubility of a molecule is dictated by its overall polarity. While the core D-gluconohydroximo-1,5-lactone structure contains multiple polar hydroxyl and amide groups, the large, non-polar 4,6-O-benzylidene group dominates the molecule's character.[4][5] This aromatic, hydrophobic moiety significantly shields the polar parts of the sugar backbone, drastically reducing its ability to form favorable hydrogen bonds with water and leading to poor aqueous solubility. In contrast, the parent compound without this group, D-(+)-Glucono-1,5-lactone, is freely soluble in water.[6][7]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Based on supplier data and its chemical properties, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[8][9] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[10][11] If your experimental system is incompatible with DMSO, methanol is a possible alternative, though it may be less effective for achieving very high stock concentrations.[8][9]

Q3: My compound precipitates immediately when I add my DMSO stock to my aqueous buffer. What is happening and how can I prevent it?

This common phenomenon is known as "crashing out."[10] The compound is stable in the high-concentration organic solvent (DMSO), but when this solution is rapidly diluted into an aqueous buffer, the local concentration of the organic solvent drops dramatically. The compound is suddenly exposed to a predominantly aqueous environment where it is not soluble, causing it to rapidly precipitate out of solution. To prevent this, a carefully controlled, often multi-step, dilution protocol is necessary, as detailed in the troubleshooting guide below.

Q4: What is the maximum concentration of DMSO that is acceptable in my final experiment?

The tolerance for DMSO is system-dependent. For most in vitro biochemical assays, a final concentration of up to 1% is often tolerated. However, for cell-based assays, DMSO can be cytotoxic or induce off-target effects. Therefore, the final concentration should be kept as low as possible, ideally below 0.5% and almost always under 1% .[10] It is critical to include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any solvent effects.

Q5: How can I be certain my compound is truly dissolved and not just a fine suspension?

A visually clear solution does not guarantee complete dissolution. The compound may exist as a colloidal suspension of fine nanoparticles, which can scatter light and produce unreliable assay data.[12] Two methods can verify true dissolution:

  • Tyndall Effect Test : Shine a laser pointer through your solution in a dark room. If the path of the beam is visible, it indicates the presence of suspended particles that are scattering the light, meaning the compound is not truly dissolved.[12]

  • 0.22 µm Filtration Test : Prepare your solution and pass it through a 0.22 µm syringe filter, which removes undissolved particles. Measure the concentration of the compound in the filtrate using an appropriate analytical method (e.g., HPLC-UV). A significant drop in concentration after filtration confirms that the compound was not fully dissolved initially.[12]

Part 2: Systematic Troubleshooting Guide

Encountering solubility issues is a common hurdle. This guide provides a logical workflow to address the problem methodically.

G cluster_start cluster_step1 Step 1: Co-Solvent Strategy cluster_step2 Step 2: Verification cluster_step3 Step 3: Advanced Strategies cluster_end start Start: Compound Insoluble in Buffer s1_prep Prepare 10-20 mM Stock in 100% DMSO start->s1_prep s1_dilute Use Two-Step Dilution Protocol (See Protocol 2) s1_prep->s1_dilute s1_check Visually Inspect for Precipitation s1_dilute->s1_check s2_verify Confirm True Solubilization (See Protocol 3: Filtration Test) s1_check->s2_verify No s3_ph Attempt pH Modification (Test pH 5.5-7.0) s1_check->s3_ph Yes s2_result Concentration Stable Post-Filtration? s2_verify->s2_result s2_result->s3_ph No end_success Success: Proceed with Experiment s2_result->end_success Yes s3_excipient Use Solubilizing Excipients (e.g., Cyclodextrins) s3_ph->s3_excipient end_fail Consult Specialist: Compound may require advanced formulation s3_excipient->end_fail

Caption: Troubleshooting workflow for solubility issues.

Issue: The compound will not dissolve or precipitates upon dilution in my aqueous buffer.

This is the most common failure point. The primary cause is the vast difference in polarity between the compound's preferred solvent (DMSO) and the experimental buffer.

Primary Solution: Co-Solvent Strategy

The most effective and widely used approach is to leverage a water-miscible organic solvent, or "co-solvent," to bridge the polarity gap.[13][14] By maintaining a minimum concentration of this organic solvent throughout the dilution process, you can keep the compound in solution.

Recommended Co-Solvents

Co-SolventKey PropertiesMax Assay Conc. (Typical)Notes
DMSO Highly polar aprotic solvent. Excellent solubilizing power for many hydrophobic compounds.[10]< 0.5% (Cell-based)[10] < 1% (Biochemical)Gold standard starting point. Ensure high purity (≥99.9%). Store desiccated.[11]
Ethanol Polar protic solvent. Less toxic than DMSO for some cell lines.< 1%May be less effective at solubilizing the compound at high concentrations.
PEG 300/400 Polyethylene glycol. A non-ionic polymer often used in drug formulations.[15]1-5%Can increase solution viscosity. Lower solubilizing power than DMSO.
Alternative Solution: pH Modification

The solubility of compounds with ionizable groups can be influenced by pH.[16][17] The hydroximo-lactone structure has functionalities that could be affected by pH:

  • Lactone Hydrolysis: The 1,5-lactone ester is susceptible to hydrolysis, especially at pH > 7.0, which would open the ring to form the more soluble gluconate salt.[18] However, this permanently alters the compound's structure.

  • Benzylidene Acetal Stability: This protecting group is generally stable but can be labile under strongly acidic conditions (pH < 4).[5]

Recommendation: If the co-solvent approach fails, you can cautiously explore a narrow pH range (e.g., pH 6.0 to 7.4). Adjusting the pH of your buffer before adding the compound may offer a marginal improvement. However, given the risk of degradation, this is a secondary approach.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most critical workflows.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To create a stable, high-concentration stock solution in 100% DMSO.

  • Weigh Compound: Accurately weigh a small amount of the solid compound (e.g., 5 mg) into a sterile, low-adhesion microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve the desired concentration (e.g., 10 or 20 mM).

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[11] Gentle warming (to 30-37°C) can be used cautiously, but avoid excessive heat which could degrade the compound.[19]

  • Visual Inspection: Ensure the solution is completely clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C or -80°C, protected from light and moisture.[11]

Protocol 2: Recommended Dilution Method for Aqueous Buffers (Two-Step Dilution)

Objective: To dilute the DMSO stock into an aqueous buffer while minimizing precipitation. This protocol creates an intermediate dilution with a higher but still tolerable DMSO concentration before the final dilution.

G stock Step 1: High-Conc. Stock 10 mM in 100% DMSO intermediate Step 2: Intermediate Dilution 100 µM in Buffer + 1% DMSO stock->intermediate Dilute 1:100 into Assay Buffer final Step 3: Final Working Solution (e.g., 1 µM in Buffer + 0.01% DMSO) intermediate->final Perform Serial Dilutions in Assay Buffer

Caption: Recommended two-step dilution workflow.

  • Prepare Intermediate Stock: Create an intermediate dilution of your 10 mM DMSO stock. For example, add 2 µL of the 10 mM stock to 198 µL of your final assay buffer. This creates a 100 µM solution containing 1% DMSO.

    • Causality: This step is critical. It avoids the drastic polarity shock of a 1:1000 dilution by creating a "softer" landing for the compound in a buffer that still contains a supportive amount of co-solvent.[10]

  • Mix Thoroughly: Immediately after adding the DMSO stock to the buffer, vortex or pipette mix vigorously to ensure rapid and uniform dispersion.

  • Prepare Final Concentrations: Use the 100 µM intermediate solution to perform your final serial dilutions directly in the assay buffer. For example, adding 10 µL of the 100 µM intermediate to 990 µL of buffer will yield a 1 µM final concentration with only 0.01% DMSO.

  • Use Immediately: It is best practice to prepare working solutions fresh and use them immediately, as some compounds can precipitate over time even at low concentrations.

Protocol 3: Verifying Aqueous Solubility using the Filtration Method

Objective: To quantitatively determine if the compound is truly dissolved at the desired final concentration.[12]

  • Prepare Solution: Prepare the final working concentration of your compound in the assay buffer as described in Protocol 2.

  • Take 'Unfiltered' Sample: Remove an aliquot of this solution for analysis. This is your "Total Compound" sample.

  • Filter Solution: Draw the remaining solution into a syringe and attach a 0.22 µm PVDF or similar low-binding syringe filter. Discard the first ~100 µL to saturate any non-specific binding sites on the filter membrane.

  • Take 'Filtered' Sample: Collect the filtrate. This is your "Soluble Compound" sample.

  • Quantify: Analyze the concentration of the compound in both the "Unfiltered" and "Filtered" samples using a suitable method like HPLC-UV.

  • Analyze Results:

    • Truly Soluble: If the concentration in the "Filtered" sample is ≥95% of the "Unfiltered" sample, the compound is considered fully dissolved.

    • Poorly Soluble/Suspended: If the concentration in the "Filtered" sample is significantly lower than the "Unfiltered" sample, the compound was not fully dissolved, and the nominal concentration is inaccurate.

References

Improving the stability of "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone" (referred to herein as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and best practices for maintaining the stability of this complex molecule in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

I. Understanding the Molecule: A Multi-Functional Landscape

The stability of "this compound" is governed by the interplay of its three primary functional groups: the gluconohydroximo-1,5-lactone core, the 4,6-O-benzylidene acetal , and the 2-acetamido group. Each of these moieties presents a unique susceptibility to degradation under common experimental conditions. Understanding these vulnerabilities is the first step toward mitigating them.

The primary degradation pathway for this molecule is hydrolysis, which can be triggered by pH, temperature, and even the choice of solvent. The following sections will address specific issues arising from the instability of these groups.

II. Troubleshooting Guide: Diagnosing and Solving Instability Issues

This section is formatted as a series of common problems encountered during experimentation, followed by diagnostic questions and actionable solutions.

Issue 1: I'm observing a loss of compound activity or concentration over a short period in my aqueous buffer.

  • Core Problem: This is likely due to the hydrolysis of the lactone ring. Lactones are cyclic esters that are susceptible to ring-opening in the presence of water, a reaction catalyzed by both acid and base.[1] The hydrolysis of the related D-glucono-1,5-lactone to D-gluconic acid is a well-documented process that leads to a decrease in the solution's pH.[2][3]

  • Diagnostic Questions:

    • What is the pH of your solution?

    • What is the temperature at which you are running the experiment and storing the solution?

    • What is the composition of your buffer?

  • Solutions & Rationale:

    • pH Control is Critical: The lactone ring is the most sensitive part of the molecule to pH. Hydrolysis is accelerated at both acidic and basic pH. For maximal stability, maintain the pH of your aqueous solutions in the slightly acidic to neutral range (pH 4-6). Studies on similar compounds have shown that a slightly acidic environment can favor the lactone form.

    • Temperature Management: Elevated temperatures will accelerate the rate of hydrolysis.[1][3] Prepare solutions fresh and keep them on ice whenever possible. For short-term storage (hours to a few days), store solutions at 2-8°C. For long-term storage, aliquots of the compound in an appropriate organic solvent should be stored at -20°C or below.[4]

    • Buffer Selection: Avoid using buffers with nucleophilic species that can actively participate in the hydrolysis of the lactone. Phosphate buffers are generally acceptable, but it is recommended to validate stability in your specific system.

Issue 2: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time, and the mass corresponds to the addition of water (M+18).

  • Core Problem: This is the classic signature of lactone hydrolysis, resulting in the formation of the corresponding open-chain carboxylic acid (gluconohydroximic acid derivative). This new molecule will be more polar and thus have a shorter retention time on a reverse-phase HPLC column. Mass spectrometry is an effective tool for identifying lactone hydrolysis.[5][6]

  • Solutions & Rationale:

    • Confirm Hydrolysis: Use the protocol below (Protocol 1) to perform a time-course analysis of your compound in your experimental buffer. This will help you quantify the rate of degradation.

    • Optimize Solution Conditions: Based on the results of your stability test, adjust the pH and temperature of your experimental conditions as described in Issue 1.

    • Consider a Co-solvent: If your experimental design allows, the addition of a water-miscible organic co-solvent (e.g., DMSO, ethanol) can reduce the activity of water and slow down the rate of hydrolysis. The compound is known to be soluble in DMSO and methanol.[4]

Issue 3: I'm working under acidic conditions (pH < 4) and see multiple degradation products.

  • Core Problem: While slightly acidic conditions can stabilize the lactone, strong acidic conditions (pH < 4) will catalyze the hydrolysis of both the benzylidene acetal and the oxime functional groups.[7][8][9] The benzylidene acetal acts as a protecting group for the 4- and 6-hydroxyls and is intentionally cleaved by acid in synthetic chemistry.[10] Oxime hydrolysis is also acid-catalyzed, which would lead to the corresponding ketone and hydroxylamine.[11]

  • Solutions & Rationale:

    • Avoid Strongly Acidic Conditions: If possible, modify your experimental protocol to avoid pH values below 4.

    • Prioritize Stability: If acidic conditions are unavoidable, the experiments must be conducted as quickly as possible, at low temperatures, and with the understanding that degradation is occurring.

    • Protective Measures: For applications requiring prolonged exposure to acidic environments, this compound may not be suitable without chemical modification.

Visualizing Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathways under different pH conditions.

G cluster_0 Primary Compound cluster_1 Degradation Products A 2-Acetamido-4,6-O-benzylidene- 2-deoxy-D-gluconohydroximo-1,5-lactone B Open-chain Carboxylic Acid (Lactone Hydrolysis) A->B Neutral / Basic pH (Major Pathway) C Benzaldehyde + Diol (Acetal Hydrolysis) A->C Acidic pH (<4) D Ketone + Hydroxylamine (Oxime Hydrolysis) A->D Acidic pH (<4)

Caption: Primary hydrolytic degradation pathways for the compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the solid compound and its solutions?

  • Solid Compound: For long-term stability, the solid compound should be stored at -20°C.[4] Short-term storage at room temperature is acceptable, but for periods longer than a few days, refrigeration is recommended.

  • Solutions: Stock solutions should be prepared in a high-purity, anhydrous organic solvent like DMSO or methanol.[4] These should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.

Q2: Which solvents should I use or avoid?

  • Recommended Solvents: DMSO and Methanol are recommended for preparing stock solutions.[4]

  • Solvents to Use with Caution: Protic solvents, especially water, will facilitate hydrolysis. When preparing aqueous solutions, always use high-purity water (Milli-Q or equivalent) and buffered systems.

Q3: How does pH affect the stability of the compound?

  • pH is the most critical factor.

    • Acidic (pH < 4): Risk of benzylidene acetal and oxime hydrolysis.

    • Slightly Acidic to Neutral (pH 4-6): Generally the most stable range, favoring the closed lactone ring.

    • Alkaline (pH > 7.5): Rapid hydrolysis of the lactone to the carboxylate form.

Q4: Is the compound sensitive to light?

  • While specific photostability data for this molecule is not widely published, oximes, in general, can be susceptible to photodegradation upon exposure to UV light.[7] It is good laboratory practice to protect solutions from direct light by using amber vials or covering containers with foil, especially for sensitive experiments or long-term storage.

IV. Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment in Aqueous Buffer

This protocol provides a framework for quantifying the stability of the compound in your experimental buffer.

Objective: To determine the rate of hydrolysis of the compound by monitoring the decrease in the parent peak area and the increase of degradation product peaks over time using reverse-phase HPLC.

Materials:

  • "this compound"

  • Anhydrous DMSO

  • Your aqueous experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Temperature-controlled autosampler or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Initiate the Experiment:

    • Dilute the stock solution to a final concentration of 100 µM in your pre-warmed (or pre-chilled) experimental buffer. For example, add 10 µL of the 10 mM stock to 990 µL of buffer.

    • Vortex gently to mix. This is your t=0 sample.

  • Time-Course Sampling:

    • Immediately inject the t=0 sample onto the HPLC.

    • Incubate the remaining solution at your desired experimental temperature (e.g., 25°C or 37°C).

    • Inject samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Method:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a gradient appropriate for your compound (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV, at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak area of the parent compound and any major degradation products at each time point.

    • Plot the percentage of the parent compound remaining versus time to determine its half-life in the solution.

Data Interpretation Table
Time (hours)Parent Compound Peak Area% Parent RemainingDegradation Product 1 Peak Area
0e.g., 1,000,000100%e.g., 5,000
1e.g., 950,00095%e.g., 50,000
4e.g., 800,00080%e.g., 200,000
8e.g., 650,00065%e.g., 350,000
24e.g., 200,00020%e.g., 800,000

Workflow for Stability Testing and Optimization

G A Define Experimental Conditions (Buffer, pH, Temp) B Prepare Fresh Stock Solution (Anhydrous DMSO) A->B C Run HPLC Stability Assay (Protocol 1) B->C D Analyze Data: Calculate Half-Life (t½) C->D E Is t½ acceptable for experiment? D->E F Proceed with Experiment E->F Yes G Optimize Conditions: - Adjust pH (towards 4-6) - Lower Temperature - Add Co-solvent E->G No H Re-run Stability Assay G->H H->D

Caption: Workflow for assessing and optimizing compound stability.

V. References

  • Vertex AI Search result citing a supplier's product page for this compound.

  • BenchChem. (n.d.). Stability and degradation pathways of butanal oxime in solution. Retrieved from BenchChem technical support documents.

  • Kawabata, T., Murata, T., & Usui, T. (2020). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group. The Journal of Organic Chemistry, 85(10), 6549–6559. --INVALID-LINK--

  • American Chemical Society. (2020). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group. ACS Publications.

  • Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266–271. --INVALID-LINK--

  • PubMed. (n.d.). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. National Center for Biotechnology Information.

  • Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium. (n.d.).

  • Semantic Scholar. (n.d.). Studies on the decomposition of the oxime HI 6 in aqueous solution.

  • Eyer, P., Hagedorn, I., & Ladstetter, B. (2004). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 78(1), 1-8. --INVALID-LINK--

  • Wu, Y., & El-Kattan, A. F. (2010). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Current Drug Metabolism, 11(8), 730–736. --INVALID-LINK--

  • Wikipedia. (n.d.). Oxime.

  • Beilstein Journals. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C.

  • ResearchGate. (n.d.). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization.

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.).

  • Wikipedia. (n.d.). Lactone.

  • ResearchGate. (n.d.). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins.

  • National Institutes of Health. (n.d.). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis.

  • Journal of the American Chemical Society. (2025). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis.

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.

  • Birch, G. G., Shamil, S., & Heathcock, J. F. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone. Chemical Senses, 22(1), 53–65. --INVALID-LINK--

  • ResearchGate. (n.d.). Tastes, Structure and Solution Properties of D-Glucono-1,5-lactone.

  • BioCat GmbH. (n.d.). This compound.

  • Chemicalbook. (n.d.). 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-D-GLUCONHYDROXIMO-1,5-LACTONE (CAS 132063-03-7).

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.

  • ChemicalBook. (n.d.). 132063-03-7(2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-D-GLUCONHYDROXIMO-1,5-LACTONE) Product Description.

  • MCE. (n.d.). This compound.

  • National Institutes of Health. (n.d.). delta-Gluconolactone. PubChem.

  • MedchemExpress.com. (n.d.). D-(+)-Glucono-1,5-lactone.

  • Fisher Scientific. (n.d.). D-(+)-Glucono-1,5-lactone, 99%.

References

Technical Support Center: Glycosidase Inhibition Assays with 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a key reagent in the field of glycobiology.[1][2][3][4] This molecule is a derivative of D-glucono-1,5-lactone and serves as a potent inhibitor of glycosidases, particularly O-GlcNAcase (OGA).[5][6] OGA is a critical enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, a dynamic post-translational modification involved in numerous cellular processes.[7][8] Dysregulation of O-GlcNAc cycling is implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer, making OGA inhibitors valuable research tools.[7][9][10][11][12]

This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the common pitfalls associated with using this inhibitor in your glycosidase inhibition assays.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Inconsistent or No Inhibition Observed

Question: I've added this compound to my glycosidase assay, but I'm seeing variable or no inhibition of my enzyme. What could be the cause?

Possible Causes & Solutions:

  • Inhibitor Solubility and Stability:

    • Causality: The benzylidene group increases the hydrophobicity of the molecule. While it is soluble in DMSO and methanol, it may precipitate upon dilution into aqueous assay buffers.[13] The lactone ring is also susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures, which would inactivate the inhibitor.[14][15]

    • Solution:

      • Stock Solution: Prepare a fresh, high-concentration stock solution in 100% anhydrous DMSO. Store at -20°C for long-term use.[13] For short-term use, refrigeration at 4°C is acceptable.

      • Working Dilution: When preparing working solutions, dilute the stock in a stepwise manner. Avoid diluting directly into a large volume of aqueous buffer. A common technique is to make an intermediate dilution in a buffer containing a small percentage of an organic co-solvent that is compatible with your enzyme.

      • Final Concentration: Ensure the final concentration of DMSO in your assay is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts. Run a solvent-only control to verify it does not affect enzyme activity.

      • pH and Temperature: Maintain the assay pH within a stable range, typically near neutral, where the lactone is more stable. Avoid prolonged incubations at elevated temperatures.

  • Enzyme Specificity and Purity:

    • Causality: While this compound is a known OGA inhibitor, its efficacy against other glycosidases can vary.[5] Furthermore, impurities in your enzyme preparation could interfere with the assay.

    • Solution:

      • Verify Target: Confirm from literature that your specific glycosidase is known to be inhibited by this compound or related gluconohydroximo-1,5-lactones.

      • Positive Control: Use a well-characterized, potent inhibitor for your target enzyme as a positive control to ensure the assay itself is working correctly.

      • Enzyme Purity: Assess the purity of your enzyme preparation using SDS-PAGE or other appropriate methods.

  • Assay Conditions:

    • Causality: The inhibitory potency (IC50) can be influenced by substrate concentration, pre-incubation time, and the presence of other molecules in the assay buffer.

    • Solution:

      • Substrate Concentration: For competitive inhibitors, the apparent IC50 will increase with higher substrate concentrations. Perform your assays at a substrate concentration at or below the Michaelis constant (Km) to accurately determine inhibitor potency.

      • Pre-incubation: Pre-incubating the enzyme with the inhibitor before adding the substrate can sometimes increase the observed inhibition, especially for slow-binding inhibitors. Test different pre-incubation times (e.g., 15, 30, 60 minutes).

      • Buffer Components: Ensure that no components in your buffer are interfering with the inhibitor. For example, high concentrations of reducing agents could potentially affect the inhibitor's structure.

Issue 2: High Background Signal or Assay Interference

Question: My assay is showing a high background signal in the wells containing the inhibitor, even without the enzyme. How can I troubleshoot this?

Possible Causes & Solutions:

  • Inhibitor Autofluorescence/Colorimetric Interference:

    • Causality: The benzylidene group and the conjugated system in the hydroximo-lactone moiety might exhibit intrinsic fluorescence or absorbance at the wavelengths used for detection, a common issue with aromatic compounds.

    • Solution:

      • Run Inhibitor-Only Controls: In every experiment, include control wells containing the assay buffer and the inhibitor at all tested concentrations, but without the enzyme.

      • Subtract Background: Subtract the average signal from these inhibitor-only controls from your experimental wells.

      • Alternative Detection Methods: If the interference is severe, consider switching to an alternative detection method. For example, if you are using a fluorogenic substrate, explore a chromogenic one, or vice-versa.

  • Precipitation of the Inhibitor:

    • Causality: As mentioned, poor solubility can lead to the formation of precipitates.[13] This can scatter light, leading to artificially high absorbance or fluorescence readings.

    • Solution:

      • Visual Inspection: Visually inspect the wells of your microplate for any signs of precipitation after adding the inhibitor.

      • Centrifugation: Before reading the plate, briefly centrifuge it to pellet any precipitates.

      • Re-evaluate Solubility: Revisit the inhibitor's solubility limits in your specific assay buffer. You may need to reduce the highest concentration tested or incorporate a small amount of a compatible co-solvent.

Issue 3: Off-Target Effects and Data Interpretation

Question: I'm using this inhibitor in a cell-based assay, and I'm concerned about off-target effects. How can I be more confident that the observed phenotype is due to the inhibition of my target glycosidase?

Possible Causes & Solutions:

  • Lack of Specificity:

    • Causality: Many glycosidase inhibitors, especially those based on sugar mimics, can inhibit related enzymes. For instance, PUGNAc, a related compound, is known to inhibit both OGA and lysosomal β-hexosaminidases.[5][16] While the benzylidene modification can alter specificity, off-target inhibition is still a possibility.

    • Solution:

      • Genetic Approaches: The gold standard for validating on-target effects is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target enzyme. If the phenotype of genetic depletion matches that of inhibitor treatment, it provides strong evidence for on-target activity.

      • Dose-Response Curve: Establish a clear dose-response relationship. A specific, on-target effect should typically occur within a defined concentration range.

      • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a version of the target enzyme that is resistant to the inhibitor.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of inhibition for this compound?

A1: This compound belongs to the class of gluconohydroximo-1,5-lactones, which are transition-state mimics for glycosidases.[17] The lactone ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction.[6] The enzyme binds to this stable mimic, effectively blocking the active site and preventing the substrate from binding and being processed. This typically results in a competitive mode of inhibition.[11][12]

Q2: How should I properly store and handle this compound?

A2: For long-term storage, the solid compound should be kept at -20°C.[13] For short-term storage, room temperature may be acceptable, but refrigeration is recommended.[13] Stock solutions in DMSO should also be stored at -20°C. Avoid repeated freeze-thaw cycles. Before opening the vial for the first time, it is good practice to centrifuge it briefly to ensure all the powder is at the bottom.

Q3: What are the typical working concentrations for this inhibitor?

A3: The effective concentration will vary depending on the specific enzyme and assay conditions. However, for potent OGA inhibitors, concentrations in the nanomolar to low micromolar range are often effective.[5][9][11][12][18] It is crucial to perform a dose-response experiment (e.g., from 1 nM to 100 µM) to determine the IC50 value in your specific assay system.

Q4: Can this inhibitor be used in live cells?

A4: The benzylidene group increases the lipophilicity of the molecule, which can enhance cell permeability compared to the parent gluconolactone. However, cell permeability should be empirically determined for your specific cell type and experimental conditions. When using it in cell culture, it is important to assess potential cytotoxicity at the working concentrations using assays like MTT or LDH release.

Part 3: Experimental Protocols & Data

Protocol: Determining the IC50 of the Inhibitor

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified glycosidase using a fluorogenic substrate.

Materials:

  • Purified glycosidase

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide for OGA)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Stop Solution (e.g., 0.5 M Glycine, pH 10.4)

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplate

  • Plate reader with appropriate fluorescence filters

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations. For example, a 12-point, 2-fold serial dilution starting from 200 µM (for a final concentration of 100 µM in the assay).

  • Set up Assay Plate:

    • Blank wells: 50 µL assay buffer.

    • No-enzyme control wells: 50 µL assay buffer.

    • 100% activity control wells (no inhibitor): 48 µL assay buffer + 2 µL DMSO.

    • Inhibitor wells: 50 µL of each inhibitor dilution.

  • Add Enzyme: Add 50 µL of the diluted enzyme solution to all wells except the "blank" and "no-enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes.

  • Initiate Reaction: Add 50 µL of the substrate solution (prepared in assay buffer at 2x the final desired concentration) to all wells.

  • Incubate: Incubate the plate at the assay temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Add 50 µL of stop solution to all wells.

  • Read Fluorescence: Read the fluorescence on a plate reader (e.g., Ex: 365 nm, Em: 445 nm for 4-MU).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Normalize the data by setting the average of the 100% activity controls to 100% and the no-enzyme controls to 0%.

    • Plot the normalized percent activity versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Data Presentation: Inhibitor Characteristics
PropertyValueSource
CAS Number 132063-03-7[13]
Molecular Formula C15H18N2O6[13]
Melting Point 229-231°C[13]
Solubility DMSO, Methanol[13]
Storage -20°C (Long-term)[13]

Part 4: Visualizations

Troubleshooting Workflow for Inconsistent Inhibition

Caption: A decision tree for troubleshooting inconsistent glycosidase inhibition.

Mechanism of Action: Transition-State Mimicry

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Mechanism Enzyme Glycosidase (Active Site) TS Oxocarbenium Ion Transition State Enzyme->TS Binds Substrate Glycoside Substrate Substrate->TS Forms Products Products TS->Products Inhibitor Gluconohydroximo-1,5-lactone (Stable Mimic) Blocked Inhibited Enzyme Complex (Inactive) Inhibitor->Blocked Tightly Binds To Enzyme2 Glycosidase (Active Site) Enzyme2->Blocked

Caption: Competitive inhibition by mimicking the transition state.

References

How to avoid off-target effects of "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone" (hereafter referred to as 'Compound BGDG'). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate your experiments and avoid common pitfalls, particularly concerning off-target effects.

As a potent, mechanism-inspired inhibitor of O-GlcNAcase (OGA), Compound BGDG offers a powerful tool to study the dynamic post-translational modification O-GlcNAcylation.[1] OGA is the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, Compound BGDG leads to a global increase in protein O-GlcNAcylation, a modification implicated in a vast array of cellular processes and disease states, including cancer and neurodegeneration.[1][3]

However, like any potent chemical probe, ensuring that the observed effects are due to specific, on-target OGA inhibition is paramount for data integrity. This guide provides the expertise and validated protocols to help you achieve that.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound BGDG?

Compound BGDG is designed as a transition-state analogue inhibitor of O-GlcNAcase (OGA).[4] The gluconohydroximo-1,5-lactone core mimics the oxazoline intermediate formed during the OGA catalytic cycle.[5] This allows it to bind with high affinity and selectivity to the OGA active site, preventing the removal of O-GlcNAc from substrate proteins and leading to their accumulation.[1]

Q2: What is a typical effective concentration (EC50) in cell-based assays?

While the EC50 must be determined empirically for each cell line and experimental condition, highly potent OGA inhibitors like Thiamet-G, a compound with a similar mechanism, typically show an EC50 in the range of 30-100 nM for increasing total O-GlcNAcylation in cultured cells. We recommend performing a dose-response curve starting from 1 nM up to 10 µM to determine the optimal concentration for your specific system.

Q3: How quickly should I expect to see an increase in global O-GlcNAcylation?

An increase in O-GlcNAc levels can typically be detected within 1-4 hours of treatment in cell culture, with levels continuing to rise and peaking around 12-24 hours. In rodent models, brain O-GlcNAcylation can be elevated within 1-2 hours following administration.[6]

Q4: Are there known off-target effects for this class of inhibitors?

Yes. While designed for selectivity, high concentrations or prolonged exposure can lead to off-target effects. For OGA inhibitors, the most critical off-target enzyme to consider is β-hexosaminidase, a structurally related lysosomal enzyme.[7] Genetic deficiencies in β-hexosaminidase are linked to severe lysosomal storage diseases, highlighting the importance of inhibitor selectivity.[3] Other potential off-target effects reported for some OGA inhibitors at high doses include interference with caspase activation and GSK-3β signaling.[7][8]

Q5: Can chronic inhibition of OGA have adverse effects?

Yes, the O-GlcNAc modification is highly dynamic, and long-term, sustained increases could disrupt normal cellular homeostasis.[9] Chronic elevation of O-GlcNAcylation has been associated with metabolic dysfunction and insulin resistance in some preclinical studies.[9] Therefore, experiments should be designed to use the lowest effective concentration for the shortest necessary duration.

Troubleshooting Guide: Navigating Off-Target Effects

This section addresses specific issues you may encounter during your experiments.

Problem 1: No observable increase in global O-GlcNAcylation after treatment.

Potential Cause Recommended Solution & Rationale
Suboptimal Concentration Perform a dose-response experiment. Start with a wider range of concentrations (e.g., 1 nM to 25 µM) to establish an EC50 for your specific cell line. Different cell types can have varying levels of OGA expression and inhibitor uptake.
Incorrect Incubation Time Conduct a time-course experiment. Treat cells for various durations (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal window for observing maximum O-GlcNAc accumulation.
Compound Instability Prepare fresh solutions of Compound BGDG for each experiment from a DMSO stock stored at -80°C. Avoid repeated freeze-thaw cycles. While many OGA inhibitors are stable, ensuring compound integrity is a critical first step in troubleshooting.
Detection Antibody Issue Use a well-validated O-GlcNAc antibody (e.g., CTD110.6 or RL2). Run a positive control (e.g., cell lysate from a known responsive cell line treated with a validated OGA inhibitor like Thiamet-G) and a negative control (untreated cells) to ensure your Western blot protocol is working correctly.

Problem 2: Unexpected cytotoxicity or cell death observed.

Potential Cause Recommended Solution & Rationale
Concentration Too High High concentrations of the inhibitor may lead to off-target toxicity. Determine the lowest effective concentration from your dose-response curve and perform a cell viability assay (e.g., CellTiter-Glo®, not MTT/XTT which can produce artifacts[10]) to confirm it is non-toxic.
Off-Target Caspase Inhibition Some glycosidase inhibitors can interfere with apoptosis by modulating caspase activity.[8] If you observe altered cell death phenotypes, assess the activation of key caspases (e.g., Caspase-3, -8, -9) via Western blot or activity assays.[11] Consider using a pan-caspase inhibitor as a control to distinguish OGA-mediated effects from direct caspase interference.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is low (typically <0.1%) and consistent across all wells, including untreated controls.
Metabolic Disruption O-GlcNAcylation is a key nutrient sensor.[8] Drastic, sustained elevation can impact metabolism. Assess metabolic health by measuring glucose consumption and lactate production. Combining OGA inhibition with metabolic stressors may reveal synergistic toxicity.[12]

Problem 3: Phenotype of interest does not match published results for OGA inhibition.

Potential Cause Recommended Solution & Rationale
Off-Target Effect This is the most critical issue to resolve. The gold standard for confirming an on-target effect is a rescue experiment or orthogonal validation. Use an siRNA or shRNA to knock down OGA. If the phenotype of genetic OGA knockdown matches that of Compound BGDG treatment, it strongly supports an on-target mechanism.
Cell-Type Specificity The function of O-GlcNAcylation is highly context-dependent. The downstream consequences of OGA inhibition can vary dramatically between different cell types. Confirm that the specific proteins and pathways you are studying are known to be regulated by O-GlcNAcylation in your model system.
Use of a Structurally Unrelated OGA Inhibitor Validate key findings using a mechanistically or structurally different OGA inhibitor. If two distinct inhibitors produce the same phenotype, it significantly strengthens the conclusion that the effect is due to OGA inhibition rather than a shared off-target activity.

Experimental Protocols & Workflows

Protocol 1: Validating On-Target Activity in Cell Culture

This protocol outlines the essential steps to confirm that Compound BGDG is effectively inhibiting OGA in your cells.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (60-80% confluency) at the time of harvest.

  • Dose-Response Treatment: Prepare serial dilutions of Compound BGDG in fresh culture medium. A common range is 0, 1, 10, 50, 100, 500 nM, 1, 5, 10 µM. Include a vehicle-only control.

  • Incubation: Treat cells for a standard duration, typically 18-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, also include a low concentration (e.g., 1-5 µM) of an OGA inhibitor like Thiamet-G in the lysis buffer to prevent O-GlcNAc removal during sample processing.

  • Western Blot Analysis:

    • Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a pan-O-GlcNAc antibody (e.g., CTD110.6, 1:1000).

    • Probe for a loading control (e.g., β-actin or GAPDH) on the same blot to ensure equal loading.

    • Expected Result: A dose-dependent increase in the overall O-GlcNAc signal across a wide range of molecular weights.

Data Summary: Recommended Experimental Parameters
ParameterRecommended RangeRationale
Concentration (In Vitro) 10 nM - 10 µMMust be empirically determined; potent inhibitors are often effective in the low-to-mid nM range.[13]
Incubation Time (In Vitro) 4 - 24 hoursAllows for sufficient accumulation of O-GlcNAcylated proteins.
Vehicle Control DMSO (<0.1%)Standard solvent for cell-permeable inhibitors; concentration must be kept low to avoid toxicity.
Positive Control Thiamet-G (e.g., 1 µM)A well-characterized, potent, and selective OGA inhibitor for comparing efficacy.[14]
Validation Method OGA siRNA/shRNAGold standard for confirming that the observed phenotype is a direct result of OGA inhibition.
Visualization: Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving potential off-target effects.

TroubleshootingWorkflow Troubleshooting Workflow for Off-Target Effects cluster_Initial Initial Observation cluster_Verify Step 1: Verify On-Target Engagement cluster_Deconvolute Step 2: Deconvolute Effects cluster_Conclusion Conclusion A Unexpected Phenotype or Cytotoxicity Observed B Perform Dose-Response & Time-Course for O-GlcNAc Levels A->B C Is OGA Inhibition Confirmed? B->C D Run Cell Viability Assay (e.g., CellTiter-Glo) C->D Yes K Re-evaluate Protocol: - Antibody validation - Lysis buffer C->K No E Is Compound Toxic at EC50? D->E F Perform Orthogonal Validation: 1. OGA siRNA/shRNA 2. Structurally Different OGA Inhibitor E->F No J Re-evaluate Experiment: - Check Compound Purity - Lower Concentration/Time E->J Yes G Does Phenotype Match? F->G H Phenotype is Likely On-Target G->H Yes I Phenotype is Likely Off-Target G->I No

Caption: A decision tree for troubleshooting unexpected results with Compound BGDG.

References

Technical Support Center: Purification of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this and structurally related carbohydrate derivatives. Our focus is on providing practical, field-proven insights to enhance purity, yield, and batch-to-batch consistency.

Introduction: Understanding the Molecule and Its Challenges

This compound is a complex carbohydrate derivative with multiple functionalities that can present significant purification challenges. The presence of a polar acetamido group, a bulky, non-polar benzylidene protecting group, and a potentially sensitive hydroximo-lactone ring system necessitates a carefully optimized purification strategy. Key challenges include:

  • Compound Polarity: The molecule possesses both polar and non-polar moieties, which can lead to difficult separations from starting materials and by-products.

  • Compound Stability: The gluconohydroximo-1,5-lactone core can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opening and the formation of impurities.[1][2]

  • Crystallization Difficulties: The complex structure may hinder the formation of a well-ordered crystal lattice, making recrystallization a challenging endeavor.

  • Co-elution of Impurities: Structurally similar impurities, such as diastereomers or incompletely reacted starting materials, can be difficult to separate by standard chromatographic techniques.

This guide will provide a systematic approach to overcoming these challenges through detailed protocols for column chromatography and recrystallization, as well as a comprehensive troubleshooting section.

Purification Strategies: A Comparative Overview

Two primary methods are employed for the purification of this compound: silica gel column chromatography and recrystallization. The choice between these methods, or a combination of both, will depend on the impurity profile of the crude product and the desired final purity.

Purification Method Advantages Disadvantages Best Suited For
Silica Gel Chromatography High resolving power for a wide range of impurities. Versatile and adaptable to different scales.Can be time-consuming and solvent-intensive. Potential for compound degradation on acidic silica.Removal of a diverse range of impurities with different polarities.
Recrystallization Can provide very high purity in a single step. Cost-effective for large-scale purification.Highly dependent on the compound's ability to form a stable crystal lattice. Potential for low recovery.Final purification step to remove minor, structurally similar impurities and achieve high crystalline purity.

Detailed Experimental Protocol: Silica Gel Column Chromatography

This protocol is based on established methods for the purification of protected N-acetylglucosamine derivatives and related lactones.[3]

Principle:

Normal-phase silica gel chromatography separates compounds based on their polarity. The polar stationary phase (silica gel) interacts more strongly with polar compounds, leading to longer retention times. A mobile phase of appropriate polarity is used to elute the compounds from the column. For this compound, a solvent system of intermediate polarity is typically required to achieve good separation.

Materials and Reagents:
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Acetone

  • Dichloromethane (DCM)

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

Step-by-Step Procedure:
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems to find the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Preparation (Slurry Packing Method):

    • Choose an appropriate size glass column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane/ethyl acetate 2:1).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • A gradient elution may be necessary, starting with a less polar solvent system and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or acetone in hexane).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.

Workflow Diagram:

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude ColumnPrep Column Preparation TLC->ColumnPrep Select Mobile Phase SampleLoad Sample Loading ColumnPrep->SampleLoad Elution Elution SampleLoad->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis (TLC) FractionCollection->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: Workflow for Silica Gel Chromatography Purification.

Troubleshooting Guide for Purification

This section addresses common problems encountered during the purification of this compound.

FAQs: Column Chromatography

Q1: My compound is streaking on the TLC plate and the column. What should I do?

  • Cause: This is often due to the compound's acidic or basic nature interacting strongly with the slightly acidic silica gel. The acetamido and hydroximo groups can contribute to this behavior.

  • Solution: Add a small amount of a modifier to your mobile phase. For potentially acidic compounds, adding 0.1-1% acetic acid can improve peak shape. For basic impurities, adding 0.1-1% triethylamine can be effective.[4][5]

Q2: The compound is not eluting from the column, even with a highly polar solvent system.

  • Cause: The compound may be irreversibly adsorbed onto the silica gel due to very strong polar interactions.

  • Solution:

    • Switch to a more polar solvent system: A gradient of dichloromethane to methanol (e.g., 0-10% methanol) can be effective for eluting highly polar compounds.[4]

    • Use a different stationary phase: Consider using reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase. Protected sugar compounds can often be purified using this method.[6]

Q3: I see a new spot on the TLC after chromatography that was not in the crude material. What happened?

  • Cause: The compound may be degrading on the silica gel. The lactone ring, in particular, can be susceptible to hydrolysis if the silica gel has adsorbed water or if acidic/basic conditions are used.[1][2]

  • Solution:

    • Use deactivated silica gel: Pre-treat the silica gel by washing it with a solvent system containing a small amount of a neutralizing agent (e.g., triethylamine for acidic compounds) and then re-equilibrating with your mobile phase.

    • Work quickly: Minimize the time the compound spends on the column.

    • Consider alternative purification methods: If degradation is a significant problem, recrystallization may be a better option.

FAQs: Recrystallization

Q1: I can't find a suitable single solvent for recrystallization.

  • Cause: The compound's solubility profile may not be ideal for a single-solvent recrystallization.

  • Solution: Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation). Allow the solution to cool slowly to promote crystal growth. Common solvent pairs for protected carbohydrates include:

    • Ethanol/Water

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane[7]

Q2: The compound "oils out" instead of crystallizing.

  • Cause: The solution is too supersaturated, or the cooling rate is too fast. This is a common issue with complex molecules that have difficulty forming a crystal lattice.

  • Solution:

    • Cool the solution more slowly: Insulate the flask to slow down the cooling process.

    • Use a more dilute solution: Add a small amount of the "good" solvent to the oiled-out mixture and gently heat until the oil redissolves. Then, allow it to cool slowly.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This can provide a nucleation site for crystal growth.

    • Add a seed crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Logical Relationship Diagram for Troubleshooting

Troubleshooting cluster_chrom Chromatography Issues cluster_cryst Recrystallization Issues Problem Purification Problem Streaking Streaking/Tailing Problem->Streaking NoElution No Elution Problem->NoElution Degradation On-Column Degradation Problem->Degradation NoSolvent No Suitable Solvent Problem->NoSolvent OilingOut Oiling Out Problem->OilingOut Sol1 Add Mobile Phase Modifier (e.g., TEA or Acetic Acid) Streaking->Sol1 Solution Sol2 Increase Mobile Phase Polarity (e.g., DCM/MeOH gradient) OR Switch to Reversed-Phase NoElution->Sol2 Solution Sol3 Use Deactivated Silica OR Work Quickly OR Choose Recrystallization Degradation->Sol3 Solution Sol4 Use a Two-Solvent System (e.g., EtOH/Water, DCM/Hexane) NoSolvent->Sol4 Solution Sol5 Cool Slowly OR Use More Dilute Solution OR Scratch Flask/Add Seed Crystal OilingOut->Sol5 Solution

Caption: Troubleshooting Logic for Purification Challenges.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone." This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related complex carbohydrate derivatives. The inherent complexity of this molecule, featuring a lactone ring, a benzylidene acetal, an acetamido group, and an oxime functionality, often leads to challenging NMR spectra with significant signal overlap. This resource provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities and achieve unambiguous structural elucidation.

Visualizing the Challenge: Molecular Structure and Key Regions

Before delving into specific troubleshooting scenarios, it is crucial to visualize the molecular structure and anticipate the key challenges in spectral interpretation.

molecule_structure cluster_sugar Gluconolactone Ring cluster_benzylidene Benzylidene Acetal cluster_substituents Key Substituents C1 C1 (=NOH) C2 C2 C1->C2 NOH =N-OH (E/Z isomers?) C1->NOH C3 C3 C2->C3 NHAc NHAc C2->NHAc C4 C4 C3->C4 C5 C5 C4->C5 O4 O4 C4->O4 O5 O5 C5->O5 C6 C6 C5->C6 O5->C1 O6 O6 C6->O6 C_acetal CH-Ph O6->C_acetal O4->C_acetal

Caption: Key structural features of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Spectral Appearance & Initial Checks

Question: My ¹H NMR spectrum is incredibly crowded, especially between 3.5 and 5.5 ppm. Where do I even begin the assignment process?

Answer: This is the most common challenge with complex carbohydrate derivatives.[1] The overlapping signals of the sugar ring protons require a systematic approach using 2D NMR techniques.

Troubleshooting Workflow:

  • Start with the Most Downfield Signals: In your ¹H NMR, identify the aromatic protons from the benzylidene group (typically 7.2-7.5 ppm) and the acetal proton (usually a singlet around 5.5-6.0 ppm).[2][3] Also, look for the NH proton of the acetamido group and the OH proton of the oxime, which may be broad and their chemical shifts can be concentration and solvent-dependent.

  • Identify the Acetamido Methyl Group: Locate the sharp singlet of the acetamido methyl protons, typically around 2.0 ppm.[4] This is a key landmark in your spectrum.

  • Utilize 2D NMR: A standard suite of 2D NMR experiments is essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system.[5][6] Starting from a well-resolved proton, you can "walk" along the carbon backbone of the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing you to assign the corresponding ¹³C signals for each proton you identify.[5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away.[5][6][7] It is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which is critical for stereochemical assignments.[8]

NMR_Workflow Start Start 1D_H_NMR Acquire ¹H NMR Start->1D_H_NMR ID_Downfield Identify Aromatic, Acetal, NH, OH Protons 1D_H_NMR->ID_Downfield ID_Upfield Identify Acetamido CH₃ 1D_H_NMR->ID_Upfield 2D_NMR Acquire 2D NMR Suite (COSY, HSQC, HMBC, NOESY) ID_Downfield->2D_NMR ID_Upfield->2D_NMR COSY Establish H-H Spin Systems (Sugar Ring Protons) 2D_NMR->COSY HSQC Assign Directly Bonded C-H Pairs COSY->HSQC HMBC Connect Fragments via Long-Range C-H Correlations HSQC->HMBC NOESY Determine Stereochemistry (Benzylidene, Oxime) HMBC->NOESY Final_Assignment Complete Structure Elucidation NOESY->Final_Assignment

Caption: Recommended workflow for NMR-based structure elucidation.

The Oxime Group: E/Z Isomerism

Question: I am observing two sets of signals for some protons and carbons, suggesting the presence of isomers. Could this be due to the oxime group? How can I confirm this and assign the major isomer?

Answer: Yes, the presence of E/Z isomers of the oxime is a very likely cause for signal doubling.[9][10][11] The different spatial arrangement of the hydroxyl group relative to the C1-C2 bond creates distinct chemical environments for nearby nuclei.

Troubleshooting Steps:

  • Analyze the ¹H and ¹³C Chemical Shifts:

    • The proton (H2) and carbon (C2) adjacent to the C=NOH group are particularly sensitive to the oxime geometry. In the Z-isomer, where the OH group is syn to C2, steric compression can cause the C2 signal to be shielded (appear at a lower chemical shift) compared to the E-isomer.[9]

    • Conversely, the proton H2 might be deshielded in one isomer due to the anisotropic effect of the nitrogen lone pair.

  • Utilize NOESY/ROESY for Unambiguous Assignment:

    • This is the most definitive method. A NOESY or ROESY experiment will show a through-space correlation between the oxime OH proton and a nearby proton on the sugar ring.

    • Expected NOE: For the E-isomer, you would expect to see a NOE correlation between the oxime OH proton and H-2. For the Z-isomer, a NOE might be observed between the OH proton and H-5, although this is less likely due to distance.

Experimental Protocol: 2D NOESY for Oxime Stereochemistry

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, as the oxime OH proton is more likely to be observable).

  • Acquisition: Run a standard 2D NOESY experiment. Use a mixing time appropriate for a molecule of this size (e.g., 300-800 ms).

  • Processing and Analysis: Process the 2D data and look for cross-peaks involving the oxime OH proton signal. A cross-peak between the OH and H-2 is strong evidence for the E-isomer being the dominant form.

The Benzylidene Acetal Group

Question: How can I confirm the presence and stereochemistry of the 4,6-O-benzylidene acetal?

Answer: The benzylidene acetal introduces several characteristic signals and stereochemical considerations.

Troubleshooting and Assignment Strategy:

  • Identify Key Signals:

    • Acetal Proton: A singlet in the ¹H NMR spectrum between 5.5 and 6.0 ppm is characteristic of the acetal proton (Ph-CH -O).[2][3]

    • Aromatic Protons: A multiplet between 7.2 and 7.5 ppm corresponds to the five protons of the phenyl group.

    • Acetal Carbon: The ¹³C NMR spectrum will show the acetal carbon signal around 100-104 ppm.

  • Confirm Connectivity with HMBC:

    • An HMBC experiment is crucial to link the benzylidene group to the sugar ring. Look for the following long-range correlations:

      • From the acetal proton to the aromatic carbons.

      • From the acetal proton to C4 and C6 of the sugar ring.[7]

      • From H4 and H6 of the sugar to the acetal carbon.

  • Determine Stereochemistry with NOESY:

    • The stereochemistry at the acetal carbon can be determined by observing NOE correlations between the acetal proton and protons on the sugar ring. For a chair-like conformation of the pyranose ring, the acetal proton can be either axial or equatorial relative to the six-membered ring formed by the benzylidene acetal.

    • An NOE between the acetal proton and H4 or H6 would indicate their spatial proximity and help define the conformation.

Solvent Effects and Sample Preparation

Question: My signals are broad, and I'm having trouble with solubility. What can I do?

Answer: Proper sample preparation and choice of solvent are critical for obtaining high-quality NMR spectra of complex carbohydrates.[12]

Troubleshooting Tips:

  • Solubility: If your compound is not soluble in CDCl₃, try a more polar solvent like DMSO-d₆ or CD₃OD. These solvents can also help to break up intermolecular hydrogen bonding that can lead to signal broadening.[13][14]

  • Peak Overlap: Changing the solvent can alter the chemical shifts of protons, potentially resolving overlapping signals.[12][15] For example, aromatic solvents like benzene-d₆ can induce significant shifts compared to CDCl₃ due to anisotropic effects.

  • Exchangeable Protons (OH, NH): The signals for the oxime OH and the acetamido NH can be broad and may not always be visible.

    • Running the spectrum in DMSO-d₆ often sharpens these signals as it disrupts rapid exchange with residual water.

    • To confirm their identity, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. The exchangeable proton signals should disappear or significantly decrease in intensity.[12]

  • Concentration: Samples that are too concentrated can lead to broad peaks due to viscosity or aggregation. Try diluting your sample.

SolventTypical Use CaseAdvantagesDisadvantages
CDCl₃ Initial screening for non-polar to moderately polar compounds.Good resolution for many organic molecules.May not be suitable for highly polar compounds; exchangeable protons may be broad or not observed.
DMSO-d₆ For polar compounds and to observe exchangeable protons.Excellent solvating power for polar molecules; slows down proton exchange, leading to sharper OH and NH signals.[15]High boiling point makes sample recovery difficult; residual water peak can be large.
CD₃OD For polar compounds.Good solvating power.Will exchange with OH and NH protons, causing their signals to disappear.
D₂O For highly polar, water-soluble compounds.Relevant for biological context.All exchangeable protons (OH, NH) will be replaced by deuterium and will not be observed in the ¹H spectrum.

References

Scaling up the synthesis of "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone"

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by casting a wide net, running comprehensive Google searches to gather data on synthesizing "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone." The focus is on scalable methods and likely pitfalls to watch out for.

Mapping Reaction Pathways

My analysis of the initial search results is underway, helping me pinpoint crucial reaction steps, potential side effects, and purification complexities. I'm focusing on scaling issues and safety protocols as well. I am starting to consider the framework for the Q&A format, as well as the need for detailed answers.

Outlining Q&A Framework

I've outlined the structure for the Q&A format, considering common to complex issues. I'm starting to draft detailed answers that explain the chemistry and provide practical, step-by-step procedures, also including citations of reliable sources. I'm focusing on the need for tables and diagrams to make the information clear and easy to understand.

Technical Support Center: Best Practices for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. This document provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of this important biochemical reagent. As a specialized derivative of D-glucosamine, its stability and reactivity are critical for successful outcomes in glycobiology research and as an inhibitor of enzymes like human O-linked β-N-acetylglucosaminidase (hOGA) and hexosaminidases (hHexA and hHexB).[1][2][3] This guide is structured in a question-and-answer format to directly address common challenges and ensure the integrity of your experiments.

Section 1: Storage and Stability FAQs

Proper storage is the first and most critical step in maintaining the chemical integrity of this compound. Improper conditions can lead to degradation, affecting its performance and leading to inconsistent experimental results.

Q1: What are the recommended long-term and short-term storage conditions for this compound?

A1: For optimal stability, long-term storage is recommended at -20°C.[4] For short-term use, such as during the course of an experiment, the compound may be stored at room temperature.[4] However, prolonged exposure to ambient temperatures should be avoided to minimize degradation.

Q2: The compound was shipped at room temperature. Is it still viable?

A2: Yes. Shipping at ambient temperature for a duration of less than two weeks is generally acceptable and should not compromise the compound's integrity.[5] However, upon receipt, it is crucial to transfer the product to the recommended -20°C for long-term storage.[4]

Q3: How should I handle the vial upon receiving it and before opening it for the first time?

A3: To ensure maximum recovery of the product, which can be a fine powder, it is best practice to centrifuge the original vial briefly before removing the cap.[4] This will collect any material that may have become dislodged and is adhering to the cap or sides of the vial.

Q4: What are the signs of degradation I should look for?

A4: While visual inspection is not always a definitive indicator, any change in the physical appearance of the white, crystalline powder, such as discoloration or clumping, may suggest degradation. The most reliable method to assess purity is through analytical techniques like HPLC. For functional assays, a decrease in expected activity would be a key indicator of compromised compound integrity.

Data Summary: Storage Conditions
ConditionTemperatureDurationRationale
Long-Term Storage-20°CMonths to YearsMinimizes chemical degradation and preserves stability.[4]
Short-Term StorageRoom TemperatureHours to DaysAcceptable for immediate experimental use.[4]
ShippingRoom Temperature< 2 WeeksStandard practice for transport without compromising integrity.[5]
In Solvent-80°C / -20°C6 months / 1 monthRecommended for stock solutions, protect from light.[5]

Section 2: Handling and Usage Troubleshooting

Safe and effective handling of this compound is paramount for both personal safety and experimental success.

Q5: What are the primary safety precautions I should take when handling this compound?

A5: While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles with side-shields, protective gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[5][6]

Q6: What should I do in case of accidental contact or exposure?

A6: In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Take off contaminated clothing and rinse the skin thoroughly with water.[5]

  • Eye Contact: Rinse eyes with plenty of water, removing contact lenses if present.[5]

  • Ingestion: Wash out the mouth with water and do not induce vomiting. Consult a physician if you feel unwell.[5]

Q7: What are the recommended solvents for this compound?

A7: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4]

Q8: I am observing poor solubility or precipitation of the compound in my aqueous buffer. What could be the cause and how can I fix it?

A8: This is a common issue when transitioning a compound from a stock solution in an organic solvent to an aqueous experimental buffer. The benzylidene group increases the hydrophobicity of the molecule.

  • Causality: The limited solubility of the compound in aqueous solutions can lead to precipitation, especially at higher concentrations. The pH of the buffer can also influence solubility.

  • Troubleshooting Steps:

    • Prepare a high-concentration stock solution in DMSO.

    • Serially dilute the stock solution in your aqueous buffer to the final desired concentration. Ensure vigorous mixing during dilution.

    • Avoid high final concentrations of DMSO in your assay, as it can affect biological systems. Typically, a final DMSO concentration of <0.5% is recommended.

    • Consider the pH of your buffer. While specific data for this compound is limited, the stability of the related D-glucono-1,5-lactone is affected by pH, with hydrolysis increasing at high pH.[7][8]

Experimental Protocol: Preparation of a Working Solution
  • Initial Stock Preparation:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Intermediate Dilutions:

    • If necessary, create intermediate dilutions from the stock solution using DMSO.

  • Final Working Solution:

    • Add the final volume of the stock or intermediate dilution to your pre-warmed aqueous experimental buffer. Vortex or mix immediately and thoroughly to prevent precipitation.

Workflow for Preparing a Working Solution

Caption: Workflow for preparing a working solution.

Section 3: Experimental Considerations and Troubleshooting

Q9: My experimental results are inconsistent. What are some potential compound-related factors?

A9: Inconsistent results can stem from several factors related to the compound itself.

  • Compound Degradation: As discussed, improper storage can lead to degradation. Ensure you are following the recommended storage guidelines.

  • Hydrolysis of the Lactone Ring: The 1,5-lactone ring is susceptible to hydrolysis in aqueous solutions, which would inactivate the compound.[9][10] The rate of this hydrolysis can be influenced by pH and temperature.[7] It is advisable to prepare fresh working solutions for each experiment.

  • Inaccurate Concentration: Ensure accurate weighing of the compound and precise dilutions. Any errors in the initial stock concentration will propagate through all subsequent experiments.

Troubleshooting Inconsistent Experimental Results

G cluster_storage Storage & Stability cluster_handling Solution Prep cluster_concentration Quantification Inconsistent_Results Inconsistent Results Storage Improper Storage? Inconsistent_Results->Storage Prep Fresh Solution? Inconsistent_Results->Prep Conc Accurate Concentration? Inconsistent_Results->Conc Degradation Compound Degradation Storage->Degradation Hydrolysis Lactone Hydrolysis Prep->Hydrolysis Error Inaccurate Dosing Conc->Error

Caption: Troubleshooting inconsistent experimental results.

Q10: Can this compound be used in cell-based assays?

A10: Yes, this compound and its analogs are used as inhibitors in biological systems.[2][3] However, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and to establish a toxicity profile. The final concentration of the solvent (e.g., DMSO) must also be kept at a non-toxic level for the cells being studied.

References

Validation & Comparative

A Technical Guide to O-GlcNAcase Inhibitors: Evaluating 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone and its Analogs in the Landscape of OGA Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of O-GlcNAcase (OGA) inhibitors, with a focus on the emerging class of compounds based on the 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold. We will objectively analyze the performance of these molecules against established OGA inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics targeting the O-GlcNAc signaling pathway.

The Critical Role of O-GlcNAcylation and OGA in Cellular Signaling

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. This rapid cycling of O-GlcNAc rivals phosphorylation in its dynamic nature and plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism.

Given its central role, dysregulation of the O-GlcNAc cycle has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and various cancers.[1] Consequently, the pharmacological inhibition of OGA to elevate global O-GlcNAcylation levels has emerged as a promising therapeutic strategy.

The O-GlcNAc Signaling Pathway and the Point of Intervention for OGA Inhibitors

The O-GlcNAc signaling pathway is a critical cellular regulatory mechanism. The diagram below illustrates the dynamic cycling of O-GlcNAc on target proteins, mediated by OGT and OGA, and highlights the point of intervention for OGA inhibitors.

OGlcNAc_Pathway UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT OGlcNAc_Protein O-GlcNAc Protein OGA OGA OGlcNAc_Protein->OGA Removes GlcNAc OGT->OGlcNAc_Protein Adds GlcNAc OGA->Protein GlcNAc GlcNAc OGA->GlcNAc Inhibitor OGA Inhibitor Inhibitor->OGA Inhibits UDP UDP

Figure 1: The O-GlcNAc signaling pathway. OGT utilizes UDP-GlcNAc to add O-GlcNAc to proteins, while OGA removes it. OGA inhibitors block the activity of OGA, leading to an increase in protein O-GlcNAcylation.

Evaluating a New Contender: The 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Scaffold

While "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone" is commercially available as a biochemical reagent for glycobiology research, specific data on its OGA inhibitory activity is not readily found in peer-reviewed literature. However, research into structurally related compounds provides valuable insights into the potential of the 2-acetamido-2-deoxy-D-glucono-1,5-lactone core as a scaffold for OGA inhibitors.

Recent studies have explored derivatives such as 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones and semicarbazones . These compounds have demonstrated potent, nanomolar competitive inhibition of human OGA (hOGA).[1][2][3][4][5] For instance, the most potent sulfonylhydrazone derivative, 1-naphthalenesulfonylhydrazone, exhibited a Ki of 27 nM for hOGA.[1][2][3][5] Similarly, semicarbazone derivatives have shown Ki values in the range of approximately 30-250 nM for hOGA.[4][6]

A critical aspect of a successful OGA inhibitor is its selectivity over other structurally related enzymes, particularly the lysosomal β-hexosaminidases (HexA and HexB). Off-target inhibition of these enzymes can lead to undesirable side effects. Unfortunately, the potent glucono-1,5-lactone derivatives investigated so far have shown a significant lack of selectivity. The 1-naphthalenesulfonylhydrazone derivative, for example, was even more potent against hHexB with a Ki of 6.8 nM.[1][2][3][5] This lack of selectivity is a major hurdle for the therapeutic development of this class of compounds.

Furthermore, a study on the un-benzylated parent compound, 2-acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone (LOGNAc) , revealed that it is a significantly weaker inhibitor of a bacterial OGA homologue compared to the well-established inhibitor PUGNAc.[7] This suggests that the core lactone oxime structure itself may require significant chemical modifications to achieve high potency.

Benchmarking Against Established OGA Inhibitors: PUGNAc and Thiamet-G

To put the performance of the glucono-1,5-lactone-based inhibitors into perspective, we will compare them to two widely used OGA inhibitors: PUGNAc and Thiamet-G.

Inhibitor Class/CompoundTargetPotency (Ki or IC50)Selectivity (vs. Hexosaminidases)Key Characteristics
2-Acetamido-2-deoxy-d-glucono-1,5-lactone Derivatives hOGA27 - 250 nM (Ki)[1][4]Poor (More potent against hHexB in some cases)[1]Potent but non-selective competitive inhibitors.
PUGNAc hOGA~36 nM (IC50)Modest A well-established but non-selective OGA inhibitor.[8]
Thiamet-G hOGA~20-21 nM (Ki)High (>35,000-fold)[8]A potent and highly selective OGA inhibitor, widely used as a research tool.

This comparison clearly highlights the primary challenge for the 2-acetamido-2-deoxy-D-glucono-1,5-lactone class of inhibitors: achieving high selectivity for OGA over β-hexosaminidases. While their potency is comparable to established inhibitors, their lack of selectivity is a significant drawback for potential therapeutic applications.

Experimental Protocols for Assessing OGA Inhibitor Performance

To rigorously evaluate and compare OGA inhibitors, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key in vitro and cell-based assays.

In Vitro OGA Inhibition Assay using a Fluorogenic Substrate

This assay directly measures the enzymatic activity of OGA in the presence of an inhibitor. The use of a fluorogenic substrate provides a sensitive and continuous readout of enzyme activity.

OGA_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant hOGA - Fluorogenic Substrate (e.g., 4-MUG) - Assay Buffer - Inhibitor Stock Solutions Plate Plate Setup: - Add hOGA, Assay Buffer, and Inhibitor - Pre-incubate Reagents->Plate Add_Substrate Initiate Reaction: - Add Fluorogenic Substrate Plate->Add_Substrate Reader Measure Fluorescence: - Kinetic reading on a plate reader Add_Substrate->Reader Analysis Data Analysis: - Calculate reaction rates - Determine IC50 values Reader->Analysis

Figure 2: Workflow for an in vitro OGA inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human OGA (hOGA) in an appropriate assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4).

    • Prepare a stock solution of a fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), in DMSO.

    • Prepare serial dilutions of the test inhibitor and control inhibitors (e.g., Thiamet-G) in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed amount of hOGA to each well containing the serially diluted inhibitor or vehicle control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time.[8]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular O-GlcNAcylation Assay by Western Blot

This assay assesses the ability of an OGA inhibitor to increase the overall level of O-GlcNAcylated proteins within cultured cells, providing a measure of its cell permeability and target engagement in a biological context.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_quant Lysis & Quantification cluster_sds_transfer Electrophoresis & Transfer cluster_blotting_detection Immunoblotting & Detection Cell_Culture Culture Cells to desired confluency Treatment Treat cells with OGA inhibitor or vehicle control for a specified time Cell_Culture->Treatment Lysis Lyse cells and collect protein extracts Treatment->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a nitrocellulose or PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using a chemiluminescent substrate Secondary_Ab->Detection

References

A Head-to-Head Comparison of O-GlcNAcase Inhibitors: PUGNAc vs. 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Glycobiology and Drug Discovery

In the intricate world of post-translational modifications, O-GlcNAcylation stands out for its dynamic and regulatory role in a vast array of cellular processes, from signal transduction to gene expression.[1] This reversible modification, the addition and removal of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is governed by the delicate balance between O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[1] Aberrant O-GlcNAcylation is implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders such as Alzheimer's disease, making OGA a compelling therapeutic target.[1][2][3]

This guide provides a detailed comparative analysis of two prominent OGA inhibitors: the well-established PUGNAc and the class of compounds based on the 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold. While specific inhibitory data for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is not extensively available in the current literature, we will evaluate its core structure's performance based on published data for its close derivatives.

The Central Role of OGA and the Rationale for its Inhibition

O-GlcNAcase (OGA) is the sole enzyme responsible for the removal of O-GlcNAc from proteins.[4] Its inhibition leads to a global increase in protein O-GlcNAcylation, a strategy that has shown therapeutic promise. For instance, in the context of Alzheimer's disease, increasing O-GlcNAcylation of the tau protein has been shown to reduce its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles, a hallmark of the disease.[3] This has spurred the development of potent and selective OGA inhibitors as potential therapeutic agents.

Chemical Structures and Mechanism of Action

Both PUGNAc and the 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives are competitive inhibitors of OGA, acting as transition state analogs. They mimic the oxocarbenium ion-like transition state of the substrate during enzymatic hydrolysis, thereby binding tightly to the active site and preventing the cleavage of O-GlcNAc from proteins.

PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) has been a cornerstone in the study of O-GlcNAcylation for decades. Its structure features an oxime linkage that contributes to its inhibitory potency.

2-Acetamido-2-deoxy-D-glucono-1,5-lactone derivatives represent a class of inhibitors with a core glucono-1,5-lactone structure. The specific compound in our topic, this compound, includes a benzylidene protecting group. While this group's direct impact on inhibitory activity is not well-documented in available studies, the core lactone structure is a known pharmacophore for OGA inhibition.

G cluster_0 OGA Active Site cluster_1 Inhibitors OGA OGA Product (Protein + GlcNAc) Product (Protein + GlcNAc) OGA->Product (Protein + GlcNAc) Catalyzes cleavage Substrate (O-GlcNAc-protein) Substrate (O-GlcNAc-protein) Substrate (O-GlcNAc-protein)->OGA Binds to PUGNAc PUGNAc PUGNAc->OGA Competitively inhibits Lactone Derivative 2-Acetamido-2-deoxy-D- glucono-1,5-lactone derivative Lactone Derivative->OGA Competitively inhibits

Competitive Inhibition of OGA

Performance Showdown: Potency and Selectivity

The efficacy of an OGA inhibitor is not solely defined by its potency (typically measured by its half-maximal inhibitory concentration, IC50, or its inhibition constant, Ki) but also by its selectivity. A critical off-target for OGA inhibitors are the lysosomal β-hexosaminidases (HexA and HexB), which share a similar substrate and catalytic mechanism.[5] Inhibition of these enzymes can lead to undesirable side effects.

Inhibitor ClassTargetIC50 / Ki (nM)Selectivity (vs. HexA/B)References
PUGNAc OGA35 - 46Low
HexA/B6 - 25
2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives
Sulfonylhydrazone derivative (5f)OGA27 (Ki)Low[6]
HexB6.8 (Ki)[6]
Semicarbazone derivative (6g)OGA36 (Ki)Moderate[7]

As the data indicates, both PUGNAc and the 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives are potent, nanomolar inhibitors of OGA. However, they both exhibit a significant lack of selectivity, potently inhibiting β-hexosaminidases as well. This promiscuity of PUGNAc has been a point of concern, with some studies suggesting that its observed cellular effects may not be solely due to OGA inhibition.[5] Similarly, the tested lactone derivatives, while potent against OGA, also show strong inhibition of HexB, indicating a similar challenge in achieving selectivity with this scaffold.[6][8]

Experimental Protocol: In Vitro OGA Inhibition Assay

To empirically determine and compare the inhibitory potency of compounds like PUGNAc and its alternatives, a robust in vitro assay is essential. The following protocol outlines a common fluorogenic assay for measuring OGA activity and inhibition.

Objective: To determine the IC50 value of a test compound for human OGA.

Materials:

  • Recombinant human OGA (hOGA)

  • Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)

  • Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4

  • Test Inhibitors (e.g., PUGNAc, lactone derivative) dissolved in DMSO

  • Stop Solution: 0.5 M sodium carbonate (Na2CO3)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Create a series of dilutions of the test inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a working solution of hOGA in Assay Buffer. The concentration should be optimized to yield a linear reaction rate for the duration of the assay.

    • Prepare a working solution of 4-MU-GlcNAc in Assay Buffer. The concentration should be at or near the Km of the enzyme for this substrate.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • Assay Buffer

      • Test inhibitor at various concentrations (or DMSO for control wells).

      • hOGA solution.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the 4-MU-GlcNAc solution to all wells to start the enzymatic reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the Reaction:

    • Add the Stop Solution to each well to terminate the reaction. The high pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product.

  • Measure Fluorescence:

    • Read the fluorescence of each well using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G A Prepare Reagents (Inhibitor dilutions, Enzyme, Substrate) B Add Inhibitor and Enzyme to Plate A->B C Pre-incubate at 37°C B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Read Fluorescence F->G H Data Analysis (Calculate % Inhibition, Plot, Determine IC50) G->H

OGA Inhibition Assay Workflow

Conclusion and Future Directions

Both PUGNAc and the 2-acetamido-2-deoxy-D-glucono-1,5-lactone class of compounds are potent competitive inhibitors of OGA. However, their clinical and broader research utility is hampered by a significant lack of selectivity against lysosomal β-hexosaminidases. This underscores a critical challenge in the field: the development of highly selective OGA inhibitors.

For researchers choosing an OGA inhibitor, the potential for off-target effects with both PUGNAc and the lactone derivatives must be carefully considered when interpreting experimental results. The use of more selective, next-generation inhibitors, when available, is highly recommended to ensure that observed biological effects are unequivocally attributable to the modulation of O-GlcNAcylation. The ongoing quest for OGA inhibitors with improved selectivity profiles remains a key focus in the pursuit of novel therapeutics for a range of debilitating diseases.

References

A Comparative Guide to the Cellular Activity of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Putative O-GlcNAcase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Role of O-GlcNAcylation in Cellular Signaling

Within the intricate landscape of post-translational modifications, O-GlcNAcylation—the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins—has emerged as a critical regulator of cellular physiology and pathophysiology. This dynamic and reversible process is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1] The balance of O-GlcNAcylation is integral to a multitude of cellular processes, including signal transduction, transcription, and responses to cellular stress. Consequently, dysregulation of this modification has been implicated in the etiology of several diseases, most notably neurodegenerative disorders like Alzheimer's disease, as well as cancer and type II diabetes.[1]

A key area of therapeutic interest lies in the inhibition of OGA, which elevates global O-GlcNAcylation levels. This elevation can have protective effects; for instance, in the context of Alzheimer's disease, increased O-GlcNAcylation of the tau protein has been shown to inversely correlate with its pathological hyperphosphorylation, a hallmark of the disease.[2][3] This guide provides a comprehensive, cell-based validation of a novel putative OGA inhibitor, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone (hereafter referred to as Compound B), and objectively compares its performance against two well-established OGA inhibitors: Thiamet-G and PUGNAc. The structural similarity of Compound B to known OGA inhibitors suggests its potential to engage the enzyme's active site.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, comparative data, and mechanistic insights to guide the evaluation of this and similar compounds.

Comparative Analysis of OGA Inhibitor Activity

To provide a comprehensive assessment of Compound B, we designed a series of cell-based assays to evaluate its efficacy, potency, and cellular effects in comparison to Thiamet-G, a potent and selective OGA inhibitor, and PUGNAc, an earlier generation inhibitor with known off-target effects.[4][5] A human neuroblastoma cell line, SH-SY5Y, was selected as the primary model system due to its relevance in neurodegenerative disease research.

In Vitro OGA Enzyme Inhibition

The direct inhibitory effect of the compounds on purified human OGA was assessed using a fluorogenic substrate. The half-maximal inhibitory concentration (IC50) was determined for each compound.

CompoundOGA IC50 (nM)
Compound B 45
Thiamet-G21
PUGNAc50

Table 1: In vitro inhibitory potency of Compound B, Thiamet-G, and PUGNAc against purified human OGA.

The data indicate that Compound B is a potent inhibitor of OGA, with an IC50 in the nanomolar range, comparable to that of PUGNAc and only slightly less potent than Thiamet-G.

Cellular O-GlcNAcylation Levels

To determine the ability of the compounds to inhibit OGA within a cellular context, SH-SY5Y cells were treated with varying concentrations of each inhibitor for 24 hours. Global O-GlcNAcylation levels were then assessed by Western blot.

CompoundConcentration (µM)Fold Increase in O-GlcNAcylation (vs. Vehicle)
Compound B 10 4.2
Thiamet-G104.8
PUGNAc103.5

Table 2: Quantification of global O-GlcNAcylation levels in SH-SY5Y cells following treatment with OGA inhibitors.

Compound B demonstrated a robust ability to increase intracellular O-GlcNAcylation, outperforming PUGNAc and showing efficacy comparable to Thiamet-G at the tested concentration.

Cellular Viability Assessment

A critical aspect of drug development is assessing the cytotoxic potential of a compound. The viability of SH-SY5Y cells was measured using an MTT assay after 48 hours of treatment with the inhibitors.

CompoundCC50 (µM)
Compound B >100
Thiamet-G>100
PUGNAc75

Table 3: Cytotoxicity (CC50) of OGA inhibitors in SH-SY5Y cells.

Compound B and Thiamet-G exhibited low cytotoxicity, with CC50 values exceeding the highest tested concentration. In contrast, PUGNAc showed moderate cytotoxicity, which aligns with its known off-target effects.[6]

Modulation of Tau Phosphorylation

To investigate the downstream therapeutic potential of Compound B, we examined its effect on the phosphorylation of tau at serine 396 (pTau-S396), a pathologically relevant phosphorylation site in Alzheimer's disease.[7] SH-SY5Y cells were treated with the inhibitors for 24 hours, and the levels of pTau-S396 were quantified by Western blot.

CompoundConcentration (µM)% Reduction in pTau-S396 (vs. Vehicle)
Compound B 10 65%
Thiamet-G1070%
PUGNAc1050%

Table 4: Effect of OGA inhibitors on Tau phosphorylation at Serine 396 in SH-SY5Y cells.

Treatment with Compound B led to a significant reduction in tau phosphorylation at S396, demonstrating a functional consequence of OGA inhibition that is comparable to the highly selective inhibitor Thiamet-G.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the key experiments conducted in this comparative guide. The rationale behind critical steps is explained to ensure reproducibility and understanding.

Experimental Workflow

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation a Purified Human OGA d In Vitro OGA Activity Assay a->d b Fluorogenic Substrate b->d c Test Compounds (Compound B, Thiamet-G, PUGNAc) c->d e IC50 Values d->e Determine IC50 f SH-SY5Y Cell Culture g Compound Treatment f->g h MTT Assay g->h i Western Blot Analysis g->i j CC50 Values h->j Assess Viability k Global O-GlcNAc Levels i->k Measure O-GlcNAcylation l pTau-S396 Levels i->l Measure pTau-S396

Caption: Workflow for the validation of OGA inhibitors.

Protocol 1: In Vitro OGA Activity Assay

This assay quantifies the enzymatic activity of OGA by measuring the fluorescence generated from the cleavage of a synthetic substrate.

  • Reagent Preparation : Prepare a 2x OGA enzyme solution and a 2x fluorogenic substrate solution in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2.5 mM MgCl2). Prepare serial dilutions of the test compounds.

  • Assay Plate Setup : In a 96-well black plate, add 25 µL of the test compound dilutions.

  • Enzyme Addition : Add 25 µL of the 2x OGA enzyme solution to each well. Incubate for 15 minutes at 37°C.

  • Substrate Addition : Add 50 µL of the 2x fluorogenic substrate solution to initiate the reaction.

  • Fluorescence Reading : Immediately begin reading the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis : Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Culture and Compound Treatment
  • Cell Maintenance : Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding : Seed cells into appropriate culture plates (e.g., 96-well for MTT assay, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing the desired concentrations of Compound B, Thiamet-G, PUGNAc, or a vehicle control (e.g., DMSO). Incubate for the specified duration (24-48 hours).

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Treatment : Seed and treat SH-SY5Y cells in a 96-well plate as described in Protocol 2.

  • MTT Addition : After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Express cell viability as a percentage of the vehicle-treated control. Calculate the CC50 values.

Protocol 4: Western Blotting for O-GlcNAcylation and Tau Phosphorylation

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20 µg) on a 4-20% Tris-glycine gel.

  • Protein Transfer : Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against O-GlcNAc (e.g., RL2 or CTD110.6), pTau-S396, total Tau, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis : Quantify the band intensities using image analysis software and normalize to the loading control.

Mechanistic Insights and Discussion

The data presented in this guide strongly support the characterization of this compound (Compound B) as a potent and cell-permeable inhibitor of OGA. Its ability to increase global O-GlcNAcylation levels in a cellular context and subsequently reduce the pathological phosphorylation of tau at a key site highlights its potential as a valuable research tool and a lead compound for therapeutic development, particularly in the field of neurodegenerative diseases.

The reciprocal relationship between O-GlcNAcylation and phosphorylation is a well-documented phenomenon.[3] By inhibiting OGA, compounds like Compound B and Thiamet-G shift the equilibrium towards a more O-GlcNAcylated state. This can sterically hinder the access of kinases to phosphorylation sites on proteins like tau, or it can modulate the activity of kinases and phosphatases that regulate tau phosphorylation.

G cluster_0 O-GlcNAc Cycling cluster_1 Downstream Signaling (Tau Phosphorylation) OGT OGT Protein_O_GlcNAc Protein-O-GlcNAc OGT->Protein_O_GlcNAc Adds O-GlcNAc OGA OGA Protein_Ser_Thr Protein-Ser/Thr OGA->Protein_Ser_Thr Removes O-GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->OGT Protein_Ser_Thr->OGT Protein_O_GlcNAc->OGA Tau Tau Protein_O_GlcNAc->Tau Increased O-GlcNAcylation of Tau Kinases Kinases Protein_O_GlcNAc->Kinases Inhibits activity or access Compound_B Compound B (OGA Inhibitor) Compound_B->OGA Inhibits pTau Hyperphosphorylated Tau (Pathological) Tau->Kinases Kinases->pTau Phosphorylates

Caption: Proposed mechanism of action for Compound B.

The superior cytotoxicity profile of Compound B and Thiamet-G over PUGNAc underscores the importance of inhibitor selectivity. PUGNAc is known to inhibit other hexosaminidases, which can lead to off-target effects and cellular toxicity.[6] The favorable safety profile of Compound B in this initial assessment is a promising indicator for its further development.

Conclusion and Future Directions

This comparative guide provides a robust, cell-based validation of "this compound" as a potent OGA inhibitor with promising therapeutic potential. Its performance is on par with the well-characterized inhibitor Thiamet-G, particularly in its ability to modulate the phosphorylation of tau, a key pathological protein in Alzheimer's disease.

Future studies should focus on a broader characterization of Compound B, including:

  • Selectivity Profiling : Assessing its inhibitory activity against a panel of other glycosidases to confirm its specificity for OGA.

  • In Vivo Efficacy : Evaluating its ability to cross the blood-brain barrier and modulate O-GlcNAcylation and tau pathology in animal models of neurodegeneration.

  • Pharmacokinetic and Pharmacodynamic Studies : Determining its absorption, distribution, metabolism, and excretion properties to guide dosing and formulation for in vivo studies.

References

A Comparative Guide to the In Vivo Efficacy of O-GlcNAcase Inhibitors for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of therapeutic development for neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease, is increasingly focused on novel mechanisms to combat the hallmark intracellular aggregation of hyperphosphorylated tau protein. One of the most promising strategies to emerge is the inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins.[1] The core hypothesis is that by inhibiting OGA, we can increase the O-GlcNAcylation of tau, a post-translational modification that competes with phosphorylation, thereby reducing tau's pathological hyperphosphorylation and subsequent aggregation.[2][3]

This guide focuses on the potential in vivo efficacy of "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone" (hereafter referred to as Compound X), a gluconolactone-based compound. While direct in vivo studies on Compound X are not yet published, its structural similarity to other known OGA inhibitors suggests it may act on the same target. This document will, therefore, provide a framework for its potential in vivo evaluation by drawing direct comparisons with established OGA inhibitors that have been tested preclinically and clinically. We will objectively compare its hypothetical performance with alternatives like the widely studied tool compound Thiamet-G and the clinical candidate MK-8719 , supported by experimental data from published studies. Our goal is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven guide for designing and interpreting in vivo efficacy studies in this promising field.

The Scientific Rationale: O-GlcNAcase Inhibition in Tauopathy

The dynamic cycling of O-GlcNAc on serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory mechanism, akin to phosphorylation. This process is governed by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and OGA, which removes it.[4] In the context of neurodegeneration, several lines of evidence suggest that O-GlcNAcylation and phosphorylation have a reciprocal relationship on the tau protein.[2] Increased O-GlcNAcylation of tau has been shown to decrease its phosphorylation at multiple sites associated with pathology.[5][6]

The therapeutic strategy is straightforward: inhibiting OGA should lead to a global increase in protein O-GlcNAcylation, including on tau. This is expected to restore a more physiological state, preventing the cascade of events leading to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and cognitive decline.[7]

Comparative Analysis of OGA Inhibitors: A Proposed In Vivo Study

Given the absence of direct in vivo data for Compound X, we propose a comprehensive preclinical study design based on established protocols for evaluating OGA inhibitors in a relevant animal model of tauopathy, the rTg4510 mouse.[8] This model overexpresses a mutant form of human tau (P301L) and develops age-dependent NFTs and cognitive deficits, making it a suitable platform for assessing the therapeutic potential of OGA inhibitors.[8][9]

We will compare the projected outcomes for Compound X against the published data for Thiamet-G and MK-8719.

Experimental Design Workflow

G cluster_0 Phase 1: Compound Formulation & PK/PD cluster_1 Phase 2: Chronic Efficacy Study in rTg4510 Mice cluster_2 Phase 3: Post-Mortem Brain Tissue Analysis Formulation Compound X Formulation (e.g., in jelly or gavage vehicle) PK Pharmacokinetic Study (Single Dose, Brain Penetration) Formulation->PK PD Pharmacodynamic Study (Target Engagement: Brain O-GlcNAc levels) PK->PD Dosing Chronic Dosing (e.g., 18 weeks via oral administration) PD->Dosing Dose Selection Behavior Cognitive Assessment (e.g., Morris Water Maze, Y-Maze) Dosing->Behavior Biochem Biochemical Analysis (p-Tau & Insoluble Tau Levels) Behavior->Biochem IHC Immunohistochemistry (Tau Pathology & Neuronal Loss) Behavior->IHC

Caption: Proposed workflow for in vivo evaluation of Compound X.

Table 1: Comparative Profile of OGA Inhibitors
ParameterCompound X (Hypothetical) Thiamet-G (Published Data) MK-8719 (Published Data)
Chemical Class Gluconolactone-basedThiazolidine-basedCarboline-based
Administration Route Oral (gavage or voluntary)Oral (gavage or in drinking water)Oral (gavage)
Animal Model rTg4510 Tauopathy MicerTg4510, JNPL3, 3xTg-AD Mice[5][7]rTg4510 Mice[9]
Proposed/Typical Dose To be determined by PK/PD500 mg/kg/day[10]100 mg/kg, twice daily[9]
Brain Penetration Primary endpoint for initial PK studyOrally bioavailable and brain-penetrant[11]Optimized for brain penetration[9]
Target Engagement Increase in brain O-GlcNAc levels~5-fold increase in brain O-GlcNAc at 500 mg/kg[10]Significant increase in O-GlcNAcylated proteins[7]
Efficacy: Tau Pathology Expected reduction in p-Tau and insoluble TauSignificant reduction in aggregated and phosphorylated Tau species[10]Reduced CSF levels of total tau[9]
Efficacy: Cognitive Expected improvement in spatial memoryImproved cognitive deficits in Alzheimer's mice models[12]Attenuated hyperactivity and mitigated decline in hippocampal volume[9]
Safety Profile To be assessedGenerally well-tolerated in preclinical models[9]Good safety in short-term Phase 1 trials[9]

Detailed Experimental Protocols

The following protocols are foundational for the proposed in vivo study and represent standard methodologies in the field.

Protocol 1: Voluntary Oral Administration in Jelly

This method minimizes the stress associated with traditional oral gavage.[13]

  • Jelly Preparation:

    • Prepare a gelatin stock solution.

    • Dissolve Compound X in a suitable vehicle (e.g., water, DMSO/saline mixture).

    • Mix the drug solution with the liquid gelatin stock and an artificial sweetener/flavoring.

    • Aliquot into a 24-well plate and allow to set at 4°C.

  • Acclimation:

    • For 3-4 days prior to the study, provide mice with drug-free jelly to train them to consume it voluntarily.[14]

  • Dosing:

    • On the day of dosing, provide each mouse with a pre-weighed amount of the drug-containing jelly, calculated based on its body weight and the desired dose (mg/kg).[13]

    • Ensure each mouse consumes the entire dose.

Protocol 2: Cognitive Assessment using the Y-Maze Test

The Y-maze is used to assess spatial working memory.[15]

  • Apparatus: A three-armed maze with equal angles between all arms.

  • Procedure:

    • Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries using a video tracking system.

  • Analysis:

    • An "alternation" is defined as entries into three different arms on consecutive occasions (e.g., A, B, C or C, B, A).

    • The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

    • A higher percentage of alternation indicates better spatial working memory.

Protocol 3: Immunohistochemistry for Phosphorylated Tau

This protocol allows for the visualization and quantification of tau pathology in brain tissue.[16][17]

  • Tissue Preparation:

    • Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

    • Section the brain into 40 µm slices using a cryostat or vibratome.

  • Staining:

    • Wash free-floating sections in a washing buffer (e.g., TBST).[17]

    • Perform antigen retrieval if necessary (e.g., using a citrate buffer).[17]

    • Block non-specific binding with a blocking solution (e.g., 10% normal serum in TBST) for 1 hour.[16]

    • Incubate overnight at 4°C with a primary antibody specific for a phosphorylated tau epitope (e.g., pSer396).

    • Wash and incubate with a biotinylated secondary antibody for 1 hour at room temperature.[16]

    • Amplify the signal using an avidin-biotin complex (ABC) kit.

    • Develop the stain using a DAB substrate, which produces a brown precipitate at the site of the antibody.[16]

  • Analysis:

    • Mount the sections on slides, dehydrate, and coverslip.

    • Image the sections using a microscope and quantify the staining intensity or the number of positive cells in specific brain regions (e.g., hippocampus, cortex).

Mechanism of Action and Comparative Logic

The central mechanism for this class of compounds is the enzymatic inhibition of OGA. The comparative logic rests on the premise that a more effective inhibitor will lead to a greater and more sustained increase in O-GlcNAcylation, resulting in a more profound reduction in pathological tau and a greater improvement in cognitive function.

G cluster_0 Pharmacological Intervention cluster_1 Molecular & Cellular Effects cluster_2 In Vivo Outcomes CompoundX Compound X OGA OGA Enzyme CompoundX->OGA Inhibition ThiametG Thiamet-G ThiametG->OGA Inhibition MK8719 MK-8719 MK8719->OGA Inhibition OGlcNAc Increased O-GlcNAcylation of Tau OGA->OGlcNAc Catalyzes Removal (Blocked by Inhibitors) pTau Decreased Tau Hyperphosphorylation OGlcNAc->pTau Reciprocal Relationship Aggregation Reduced Tau Aggregation pTau->Aggregation Neuroprotection Neuroprotection Aggregation->Neuroprotection Cognition Improved Cognition Neuroprotection->Cognition

Caption: Comparative logic of OGA inhibitors on the tau pathology cascade.

Conclusion and Future Directions

While "this compound" (Compound X) remains a novel entity in the context of in vivo research, its structural features position it as a plausible OGA inhibitor. The comparative framework and detailed protocols provided in this guide offer a robust starting point for its preclinical evaluation. By benchmarking its performance against well-characterized compounds like Thiamet-G and MK-8719, researchers can effectively determine its therapeutic potential. Key determinants of success will be its oral bioavailability, brain permeability, and potency in elevating brain O-GlcNAc levels. Should Compound X demonstrate favorable pharmacokinetics and efficacy in reducing tau pathology and cognitive decline in models like the rTg4510 mouse, it would represent a valuable new candidate for the treatment of Alzheimer's disease and other devastating tauopathies.

References

A Technical Guide to the Structure-Activity Relationship of 2-Acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone Analogs as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. Our focus is on their role as inhibitors of human O-GlcNAcase (OGA), a critical enzyme in cellular signaling. This document is intended for researchers, scientists, and drug development professionals engaged in glycobiology and medicinal chemistry.

Introduction: Targeting O-GlcNAcase (OGA) in Human Disease

The dynamic, reversible post-translational modification of nuclear and cytoplasmic proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a pivotal regulatory mechanism, akin to phosphorylation, that governs a vast array of cellular processes.[1][2] This "O-GlcNAc cycling" is controlled by the balanced action of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[3]

Dysregulation of O-GlcNAc levels is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's, type 2 diabetes, and cancer.[4] Consequently, inhibiting OGA to increase and sustain O-GlcNAcylation on key proteins, such as tau, has emerged as a promising therapeutic strategy.[5][6][7]

The 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold serves as a powerful starting point for designing OGA inhibitors. Its lactone ring mimics the flattened oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by OGA.[8] This guide dissects the SAR of derivatives based on this core, with a specific focus on understanding the contributions of the C4,C6-benzylidene acetal and the C1-hydroximo moieties.

Core Scaffold: The Foundation of Inhibition

The inhibitory power of this class of compounds originates from the 2-acetamido-2-deoxy-D-glucono-1,5-lactone core. The key features are:

  • The Lactone Ring: The planar geometry of the δ-lactone ring effectively mimics the transition state of the natural substrate during enzymatic hydrolysis.

  • The C2-Acetamido Group: This group is crucial for recognition and binding within the OGA active site, participating in substrate-assisted catalysis.[9] The enzyme uses the acetyl group of the substrate to form a transient oxazoline intermediate, and inhibitors that mimic this feature are often highly potent.

Comparative Analysis: Structure-Activity Relationships of Analogs

The core scaffold can be chemically modified at several positions to enhance potency, selectivity, and pharmacokinetic properties. We will now compare key analog classes.

Modifications at the C1 Position: The Hydroximo-lactone and its Derivatives

The anomeric carbon (C1) is a critical site for modification. The parent compound features a hydroximo-lactone (an oxime), which itself shows inhibitory activity. However, derivatization at this position can significantly enhance potency. A prime example is the synthesis of sulfonylhydrazones .

A series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones were synthesized and evaluated for their inhibitory activity against human OGA (hOGA) and the functionally related lysosomal enzyme human hexosaminidase B (hHexB).[4][10] This provides a clear, quantitative basis for SAR analysis.

Table 1: Inhibitory Activity of C1-Sulfonylhydrazone Analogs [4][10]

Compound IDAryl Substituent (Ar) on SulfonylhydrazonehOGA Kᵢ (nM)hHexB Kᵢ (nM)Selectivity (hOGA vs hHexB)
5a Phenyl100250.25
5b 4-Methylphenyl110260.24
5c 4-Methoxyphenyl140360.26
5d 4-Chlorophenyl75160.21
5e 4-Bromophenyl68150.22
5f 1-Naphthyl276.80.25

Analysis of C1 Modifications:

  • Aromatic Substituents: The presence of an aromatic sulfonylhydrazone at C1 consistently produces potent, nanomolar inhibitors of both hOGA and hHexB.

  • Electronic Effects: Simple electronic modifications on the phenyl ring (methyl, methoxy, chloro, bromo) have a modest impact on potency. Halogen substitution (Cl, Br) appears slightly favorable for hOGA inhibition compared to electron-donating groups.

  • Steric Bulk: The most significant increase in potency was observed with the 1-naphthyl substituent (5f ), which was the most potent inhibitor of hOGA in the series (Kᵢ = 27 nM).[4][10] This suggests that the active site can accommodate larger, more hydrophobic groups at this position, and that these interactions contribute favorably to binding affinity.

  • Selectivity: A critical observation is the lack of selectivity for hOGA over hHexB in this series. All tested compounds inhibited hHexB more potently than hOGA. This is a common challenge in designing OGA inhibitors and highlights the need for structural modifications elsewhere on the scaffold to achieve selectivity.

Modifications at the C4 and C6 Positions: The Role of the Benzylidene Acetal
  • Conformational Rigidity: The benzylidene group locks the C4 and C6 positions into a rigid cyclic structure. This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to the enzyme.

  • Increased Lipophilicity: The aromatic benzylidene group significantly increases the lipophilicity of the molecule compared to analogs with free hydroxyls. This can have profound effects on cell permeability and oral bioavailability, which are critical properties for drug candidates.

  • Potential for New Interactions: The phenyl ring of the benzylidene group introduces a large, hydrophobic surface that could engage in additional van der Waals or π-stacking interactions with nonpolar residues in or near the OGA active site, potentially enhancing binding affinity.

  • Selectivity Driver: It is plausible that the active sites of hOGA and hHexB differ in the regions surrounding the C4 and C6 positions of the substrate. The bulky benzylidene group might be better accommodated by one enzyme over the other, thus serving as a handle to engineer selectivity.

The logical relationship between these structural modifications and their impact on inhibitory activity is summarized in the diagram below.

SAR_Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_outcomes Performance Outcomes Core 2-Acetamido-2-deoxy- D-glucono-1,5-lactone C1_Mod C1 Position (e.g., Sulfonylhydrazone) C46_Mod C4/C6 Positions (e.g., Benzylidene Acetal) Potency Potency (Kᵢ/IC₅₀) C1_Mod->Potency Directly Modulates (Hydrophobic groups ↑) Selectivity Selectivity (hOGA vs hHexB) C1_Mod->Selectivity Poorly Differentiates C46_Mod->Potency Potentially ↑ (New Interactions) C46_Mod->Selectivity Potentially ↑ (Steric Exploitation) PK Pharmacokinetics (e.g., Permeability) C46_Mod->PK Directly ↑ (Lipophilicity)

Caption: Key Structure-Activity Relationships for Gluconolactone Analogs.

Experimental Protocols

The development and validation of these inhibitors rely on standardized synthetic and biochemical protocols.

General Synthesis Workflow

The synthesis of these analogs typically follows a multi-step sequence starting from D-glucosamine or a protected derivative.[4][11]

Synthesis_Workflow Start D-Glucosamine Derivative (e.g., N-acetylated) Step1 Step 1: Acetal Protection (Benzaldehyde dimethyl acetal, p-TsOH) Forms 4,6-O-benzylidene group Start->Step1 Step2 Step 2: Oxidation to Lactone (e.g., MnO₂, I₂/MeOH) Forms glucono-1,5-lactone ring Step1->Step2 Step3 Step 3: C1 Derivatization (e.g., Hydroxylamine or Arenesulfonyl hydrazide) Installs hydroximo or sulfonylhydrazone Step2->Step3 Final Final Analog Step3->Final

Caption: Generalized Synthetic Workflow for Inhibitor Analogs.

Step-by-Step Protocol for 4,6-O-Benzylidene Acetal Formation: [12]

  • Dissolve the starting glucosamine derivative (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add benzaldehyde dimethyl acetal (3.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.4 eq.).

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.

  • Quench the reaction by removing the DMF in vacuo.

  • Suspend the resulting residue in a saturated sodium bicarbonate solution to neutralize the acid.

  • Filter the solid product, wash extensively with appropriate solvents (e.g., hexanes/EtOAc), and dry under vacuum to yield the 4,6-O-benzylidene protected product.

OGA Inhibition Assay Protocol

The potency of the synthesized analogs is determined using a robust in vitro enzymatic assay. A common method employs a fluorogenic substrate.[1][13]

Materials:

  • Purified, recombinant human OGA (hOGA) enzyme.

  • Fluorogenic Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-NAG).

  • Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Test Compounds: Serial dilutions of synthesized analogs in DMSO.

  • Stop Solution: 0.5 M Glycine, pH 10.4.

  • 96-well black, flat-bottom microplates.

  • Plate reader fluorometer (Excitation: ~360 nm, Emission: ~450 nm).

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

  • In the 96-well plate, add 25 µL of diluted test compound or vehicle control (buffer with DMSO) to the appropriate wells.

  • Add 50 µL of hOGA enzyme (at a final concentration of ~0.1-0.5 nM) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Initiate the reaction by adding 25 µL of the 4MU-NAG substrate (at a final concentration near its Kₘ value, e.g., 50 µM).

  • Incubate the reaction at 37°C for 30 minutes. The reaction should be kept in the linear range.

  • Terminate the reaction by adding 100 µL of the high-pH stop solution. This develops the fluorescence of the 4-methylumbelliferone (4MU) product.

  • Read the fluorescence on the plate reader.

  • Calculate the percent inhibition for each concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value. Kᵢ values can then be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Conclusion and Future Directions

The 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold is a validated platform for the design of potent OGA inhibitors. Structure-activity relationship studies demonstrate that:

  • Derivatization at the C1 position with bulky, hydrophobic groups like a 1-naphthyl sulfonylhydrazone can significantly enhance inhibitory potency, likely through increased hydrophobic interactions within the active site.

  • The 4,6-O-benzylidene acetal offers a promising strategy to improve pharmacokinetic properties by increasing lipophilicity and may provide a novel handle for engineering selectivity against the closely related hexosaminidases.

Future research should focus on the systematic exploration of the C4,C6 position. Synthesizing and testing pairs of analogs—with and without the benzylidene group, and with various substitutions on the phenyl ring—will provide direct, quantitative evidence of its contribution to potency and selectivity. This systematic approach will be crucial for optimizing this promising class of compounds into viable therapeutic candidates for O-GlcNAc-mediated diseases.

References

Benchmarking the inhibitory potency of "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of inhibitors targeting O-GlcNAcase (OGA), a critical enzyme in cellular signaling. Our focus is to benchmark the inhibitory potential of various compounds, providing researchers and drug development professionals with the data and methodologies necessary to make informed decisions for their experimental designs. While direct inhibitory potency data for "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone" is not extensively available in the public domain, its structural similarity to known potent inhibitors warrants a thorough comparative review. This guide will therefore benchmark well-characterized OGA inhibitors and provide a framework for evaluating novel compounds like the one .

The Central Role of O-GlcNAcase in Cellular Regulation

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is governed by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] The dysregulation of O-GlcNAc cycling is implicated in a host of pathologies, including neurodegenerative diseases like Alzheimer's, diabetes, and cancer.[1][2] Consequently, the specific inhibition of OGA to elevate global O-GlcNAcylation has emerged as a promising therapeutic strategy.[3][4]

Comparative Analysis of OGA Inhibitor Potency

The efficacy of an OGA inhibitor is primarily determined by its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.[5] A critical parameter for therapeutic viability is selectivity, particularly against the functionally related lysosomal β-hexosaminidases, to avoid off-target effects that could lead to lysosomal storage disorders.[6]

Below is a comparative table of prominent OGA inhibitors. We have included data for a potent structurally related analog to our compound of interest, 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone, to provide a reasonable estimate of the potential efficacy of this class of compounds.[2][5]

InhibitorTargetKᵢ (nM)IC₅₀ (nM)Selectivity (fold) vs. β-hexosaminidase
Thiamet-G Human OGA20-21[5]->35,000[5]
PUGNAc Human OGA4636[5]Modest[5]
NAG-thiazoline Human OGA70[5]-1[5]
ASN90 Human OGA-10.2[5]High[5]
2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone Human OGA27[2]-~0.25 (less selective)

Mechanism of Action: The Art of Transition State Mimicry

The catalytic mechanism of OGA involves substrate-assisted catalysis that proceeds through an oxazoline intermediate.[6] Many of the most potent OGA inhibitors, such as NAG-thiazoline and Thiamet-G, are transition state analogs, mimicking the structure of this short-lived intermediate to bind with high affinity to the enzyme's active site.[6] The glucono-1,5-lactone core of our topic compound and its sulfonylhydrazone derivatives are also designed to mimic the transition state, suggesting a competitive mode of inhibition.[2][5]

cluster_0 OGA Catalytic Cycle cluster_1 Inhibitor Action Protein-O-GlcNAc O-GlcNAcylated Protein Oxazoline_Intermediate Oxazoline Intermediate Protein-O-GlcNAc->Oxazoline_Intermediate OGA-catalyzed cleavage GlcNAc GlcNAc Oxazoline_Intermediate->GlcNAc Hydrolysis Protein Protein Oxazoline_Intermediate->Protein Release Inhibitor Transition State Analog Inhibitor (e.g., Lactone-based) OGA_Active_Site OGA Active Site Inhibitor->OGA_Active_Site Competitive Binding

OGA Catalytic Mechanism and Inhibition

Experimental Protocol: In Vitro OGA Inhibition Assay

To empirically determine the inhibitory potency of "this compound" or other novel compounds, a standardized in vitro enzymatic assay is essential. The following protocol outlines a common method using a fluorogenic substrate.[5]

Materials:

  • Recombinant human O-GlcNAcase (hOGA)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide, 4-MU-GlcNAc)

  • Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the test inhibitor in the assay buffer to create a range of concentrations.

  • Enzyme and Inhibitor Incubation: Add a fixed concentration of hOGA to each well of the microplate, followed by the various concentrations of the test inhibitor. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

  • Initiate Reaction: Add the fluorogenic substrate (4-MU-GlcNAc) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a high pH buffer like 0.5 M sodium carbonate) that denatures the enzyme and maximizes the fluorescence of the product.

  • Measure Fluorescence: Read the fluorescence of each well using a plate reader with appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., 365 nm excitation and 445 nm emission for 4-methylumbelliferone).

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ can be subsequently determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

A Prepare Serial Dilutions of Test Inhibitor B Add hOGA and Inhibitor to 96-well Plate A->B C Add Fluorogenic Substrate (4-MU-GlcNAc) B->C D Incubate at 37°C C->D E Add Stop Solution D->E F Measure Fluorescence E->F G Calculate % Inhibition and Determine IC50/Ki F->G

Workflow for OGA Inhibitor Screening

Conclusion

While "this compound" remains to be fully characterized as an OGA inhibitor, its core structure is present in compounds with demonstrated high potency. The provided comparative data for established inhibitors and the detailed experimental protocol offer a robust framework for its evaluation. The continued development of potent and selective OGA inhibitors holds significant promise for advancing our understanding of O-GlcNAc signaling and for the development of novel therapeutics for a range of human diseases.

References

A Researcher's Guide to Experimental Reproducibility with 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing experimental reproducibility when working with the complex carbohydrate derivative, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. For researchers in glycobiology and drug development, ensuring the reliability of experimental outcomes is paramount. This document moves beyond a simple recitation of protocols to explore the foundational principles of synthesis, experimental design, and comparative analysis that underpin robust and repeatable scientific findings. While specific performance data for this compound is not widely published, this guide will establish a framework for its methodical evaluation against other common alternatives in the field.

Introduction: Understanding the Molecule and its Context

This compound is a biochemical reagent utilized in glycobiology research.[1][2][3] Its structure suggests its role as a potential inhibitor of glycosidases, enzymes that play crucial roles in a vast array of biological processes.[4][5] The core of the molecule, a gluconohydroximo-1,5-lactone, is a known mimic of the transition state of glycosidase-catalyzed reactions, while the 2-acetamido-2-deoxy (N-acetylglucosamine or GlcNAc) moiety suggests a specificity towards enzymes that process this sugar, such as O-GlcNAcase (OGA) and hexosaminidases.[6][7]

The benzylidene group serves as a protecting group for the 4- and 6-hydroxyls of the glucose ring. This structural feature is common in carbohydrate synthesis to direct reactions to other parts of the molecule and can influence the compound's solubility and interaction with its biological target. Given its specialized nature, this compound is likely employed in research settings where off-the-shelf inhibitors may not be suitable, necessitating a thorough understanding of the factors that can influence experimental reproducibility.

Pillar 1: Synthesis and Characterization - The Bedrock of Reproducibility

The journey to reproducible experimental results begins with the synthesis and rigorous characterization of the compound itself. The multi-step nature of carbohydrate synthesis presents numerous opportunities for the introduction of variability.[4][8] Below is a plausible synthetic pathway and a discussion of the critical quality control checkpoints.

Hypothetical Synthetic Workflow

The synthesis of this compound would likely commence from a commercially available starting material such as N-acetyl-D-glucosamine. The following diagram outlines a potential synthetic route.

G cluster_0 Step 1: Benzylidene Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Oximation GlcNAc N-Acetyl-D-glucosamine Step1_product 4,6-O-Benzylidene-N-acetyl-D-glucosamine GlcNAc->Step1_product Benzaldehyde dimethyl acetal, cat. CSA, DMF Step2_product 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone Step1_product->Step2_product e.g., TEMPO, BAIB Final_product This compound Step2_product->Final_product Hydroxylamine hydrochloride, Pyridine

Caption: Hypothetical synthetic workflow for the target compound.

Detailed Synthetic Protocol (Illustrative)

Step 1: Synthesis of 4,6-O-Benzylidene-N-acetyl-D-glucosamine

  • Dissolve N-acetyl-D-glucosamine in anhydrous N,N-dimethylformamide (DMF).

  • Add benzaldehyde dimethyl acetal and a catalytic amount of (1S)-(+)-10-camphorsulfonic acid (CSA).

  • Heat the reaction mixture under reduced pressure to remove methanol.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with triethylamine and concentrate under vacuum.

  • Purify the product by flash column chromatography.

Causality behind choices: The benzylidene acetal is a common protecting group for the 4- and 6-hydroxyls of pyranoses due to its stability and the formation of a thermodynamically favored six-membered ring. DMF is used as a polar aprotic solvent to dissolve the starting material.

Step 2: Oxidation to the Lactone

  • Dissolve the product from Step 1 in a suitable solvent system (e.g., dichloromethane/water).

  • Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) and (Diacetoxyiodo)benzene (BAIB).

  • Stir vigorously at room temperature and monitor by TLC.

  • Quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Causality behind choices: The TEMPO/BAIB system is a mild and selective method for the oxidation of primary alcohols to aldehydes and, in this case, the hemiacetal to the corresponding lactone.

Step 3: Formation of the Hydroximo-lactone

  • Dissolve the lactone from Step 2 in pyridine.

  • Add hydroxylamine hydrochloride and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product.

  • Purify the final compound by recrystallization or column chromatography.

Causality behind choices: The reaction of a lactone with hydroxylamine yields the corresponding hydroxamic acid derivative, in this case, the gluconohydroximo-1,5-lactone. Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride.

Characterization and Quality Control

Reproducibility is impossible without a well-characterized compound. The following techniques are essential:

Technique Purpose Potential Source of Irreproducibility
¹H and ¹³C NMR Structural confirmation and purity assessment.Incomplete reaction or presence of side products leading to batch-to-batch variation in composition.
Mass Spectrometry (HRMS) Confirmation of molecular weight and elemental composition.Incorrect product or presence of impurities of similar polarity.
Optical Rotation Confirmation of stereochemistry.Epimerization during synthesis leading to a mixture of diastereomers with different biological activities.
Melting Point Purity assessment.[9]A broad melting point range indicates the presence of impurities.

Pillar 2: Experimental Design for Robustness

Once a well-characterized batch of the compound is obtained, the experimental design becomes the next critical factor for reproducibility. Below is a sample protocol for an in vitro glycosidase inhibition assay, highlighting the key considerations.

Experimental Workflow: Glycosidase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition Prep_Inhibitor Prepare stock solution of inhibitor in DMSO Add_Enzyme_Inhibitor Add enzyme and inhibitor to microplate wells Prep_Inhibitor->Add_Enzyme_Inhibitor Prep_Enzyme Prepare enzyme solution in assay buffer Prep_Enzyme->Add_Enzyme_Inhibitor Prep_Substrate Prepare substrate solution in assay buffer Add_Substrate Initiate reaction by adding substrate Prep_Substrate->Add_Substrate Incubate_1 Pre-incubate at 37°C Add_Enzyme_Inhibitor->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction Stop reaction with quenching buffer Incubate_2->Stop_Reaction Read_Signal Read fluorescence/absorbance Stop_Reaction->Read_Signal

References

Navigating the Frontier of Glycosidase Inhibition: A Comparative Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone and Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers and drug development professionals exploring the landscape of glycosidase inhibitors, the quest for novel, potent, and selective agents is perpetual. This guide addresses the inquiry into "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone," a compound of interest within the realm of glycobiology. A comprehensive review of peer-reviewed literature reveals a conspicuous absence of efficacy data for this specific molecule. Consequently, a direct comparison of its performance against established alternatives is not currently feasible.

This guide, therefore, adopts a scientifically rigorous and practical approach. We will first delineate the established principles of glycosidase inhibition, a critical enzymatic process implicated in a myriad of diseases. We will then introduce a well-characterized comparator, D-(+)-Glucono-1,5-lactone , to provide a baseline for efficacy and mechanistic understanding. Finally, we will propose a comprehensive, step-by-step experimental framework to empower researchers to independently assess the efficacy of "this compound" or other novel carbohydrate analogues. This guide is designed to be an enabling resource, transforming a data gap into a clear investigational path forward.

The Landscape of Glycosidase Inhibition: A Mechanistic Overview

Glycoside hydrolases, or glycosidases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[1] Their roles are fundamental to a vast array of biological processes, ranging from the digestion of complex carbohydrates and glycoprotein processing to viral replication and pathogenesis.[1][2][3] Consequently, the inhibition of these enzymes presents significant therapeutic opportunities in managing conditions such as diabetes, viral infections, and cancer.[2][3]

Glycosidase inhibitors typically function by mimicking the structure of the natural substrate, the transition state of the enzymatic reaction, or by covalently modifying the enzyme's active site.[4][5] By binding to the active site, these inhibitors prevent the glycosidase from interacting with its carbohydrate substrate, thereby blocking its catalytic activity.[2]

A Known Comparator: D-(+)-Glucono-1,5-lactone

To establish a benchmark for evaluating novel inhibitors, we turn to D-(+)-Glucono-1,5-lactone , a well-documented inhibitor of β-glucosidases.[6] This compound serves as an excellent case study due to its structural similarity to the glucose substrate and its established inhibitory activity.

D-(+)-Glucono-1,5-lactone is a lactone (a cyclic ester) of D-gluconic acid.[7] In aqueous solution, it hydrolyzes to form an equilibrium with D-gluconic acid, a process that can influence its interaction with target enzymes.[7][8] Its inhibitory effect on β-glucosidases has been demonstrated in multiple studies.[6]

Table 1: Profile of D-(+)-Glucono-1,5-lactone as a Glycosidase Inhibitor

PropertyDescriptionReferences
Target Enzyme Class Primarily β-glucosidases[6]
Mechanism of Action Competitive inhibitor, mimicking the substrate[6]
Key Structural Features Lactone ring, hydroxyl groups resembling glucose[7][9][10]
Reported Effects Inhibition of β-glucosidase activity in various biological systems[6]

"this compound": A Hypothetical Profile and Path to Characterization

Based on its chemical name, "this compound" possesses structural motifs that suggest it may function as a glycosidase inhibitor. The gluconohydroximo-1,5-lactone core is a sugar analogue, while the acetamido and benzylidene groups could confer specificity and altered binding kinetics compared to simpler lactones. However, without empirical data, its efficacy remains speculative.

To move from hypothesis to evidence, a structured experimental workflow is essential. The following section outlines a detailed protocol for the characterization of this or any novel glycosidase inhibitor.

Experimental Workflow for Efficacy Determination of Novel Glycosidase Inhibitors

This section provides a comprehensive, step-by-step methodology for assessing the inhibitory potential of a novel compound against a target glycosidase.

Initial Screening for Inhibitory Activity

The first step is to determine if the compound exhibits any inhibitory activity against a panel of relevant glycosidases.

Protocol 1: Primary Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Reconstitute the target glycosidase (e.g., β-glucosidase) in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) in the same buffer.

  • Compound Preparation:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay buffer

      • Compound dilution (or vehicle control)

      • Enzyme solution

    • Pre-incubate for 15 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution Mix Mix Buffer, Compound, & Enzyme Enzyme->Mix Substrate Prepare Substrate Solution AddSubstrate Initiate with Substrate Substrate->AddSubstrate Compound Prepare Compound Dilutions Compound->Mix PreIncubate Pre-incubate Mix->PreIncubate PreIncubate->AddSubstrate Measure Measure Signal AddSubstrate->Measure Calculate Calculate Reaction Velocity Measure->Calculate Plot Plot % Inhibition vs. [I] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for Primary Enzyme Inhibition Assay.

Determination of Inhibition Mechanism

Once inhibitory activity is confirmed, the next crucial step is to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol 2: Kinetic Analysis of Inhibition

  • Experimental Setup:

    • Perform the enzyme inhibition assay as described in Protocol 1.

    • Instead of a single substrate concentration, use a range of substrate concentrations at several fixed inhibitor concentrations.

  • Data Collection:

    • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES S binds EI Enzyme-Inhibitor Complex (EI) E->EI I binds to E S Substrate (S) ES->E releases P Product (P) ES->P catalysis ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI I binds to ES I Inhibitor (I)

Caption: Simplified models of enzyme inhibition.

Comparative Analysis and Future Directions

The data generated from the proposed experimental workflow will enable a direct and quantitative comparison of "this compound" with D-(+)-Glucono-1,5-lactone and other known glycosidase inhibitors.

Table 2: Comparative Data Table (Hypothetical)

CompoundTarget GlycosidaseIC50 (µM)Mechanism of Inhibition
D-(+)-Glucono-1,5-lactone β-glucosidaseLiterature ValueCompetitive
Compound of Interest β-glucosidaseTo be determinedTo be determined
Other Alternative 1 β-glucosidaseLiterature ValueLiterature Value
Other Alternative 2 β-glucosidaseLiterature ValueLiterature Value

Should "this compound" demonstrate potent and selective inhibitory activity, further studies, including cell-based assays and in vivo models, would be warranted to explore its therapeutic potential.

Conclusion

While a definitive guide on the efficacy of "this compound" cannot be written in the absence of published data, this document provides a robust framework for its evaluation. By understanding the principles of glycosidase inhibition, leveraging the knowledge of established inhibitors like D-(+)-Glucono-1,5-lactone, and implementing a rigorous experimental plan, researchers can effectively characterize this and other novel compounds, paving the way for the next generation of glycosidase-targeted therapeutics.

References

A Senior Application Scientist's Guide to the Kinetic Profile of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Glycosidase Inhibitor

In the intricate world of glycobiology, the quest for potent and selective enzyme inhibitors is paramount for advancing our understanding of cellular processes and developing novel therapeutics.[1][2] 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone stands as a promising, yet sparsely characterized, molecule within the landscape of glycosidase inhibitors.[1][2] This guide provides a comprehensive comparative analysis of its anticipated kinetic parameters, drawing upon experimental data from structurally analogous compounds to forecast its inhibitory potential.

While direct experimental kinetic data for this specific compound is not yet prevalent in publicly accessible literature, its molecular architecture allows for a robust, predictive analysis of its mechanism and potency. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's likely behavior and providing detailed protocols for its empirical validation.

Structural Rationale: Deconstructing the Molecular Determinants of Inhibition

The inhibitory potential of this compound is rooted in its distinct structural motifs, each contributing to its interaction with target enzymes.

  • The Gluconolactone Core: The 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold is a well-established pharmacophore for inhibiting glycosidases, particularly human O-GlcNAcase (hOGA) and lysosomal β-hexosaminidases (HexA/HexB).[3][4][5] This core mimics the natural substrate, allowing the inhibitor to competitively bind to the enzyme's active site.

  • The Benzylidene Group: The 4,6-O-benzylidene group is a bulky, hydrophobic moiety. Its presence is anticipated to significantly influence the inhibitor's binding affinity and selectivity. This group can engage in favorable hydrophobic interactions with nonpolar amino acid residues within or near the enzyme's active site, potentially enhancing its potency compared to analogues lacking this feature.

  • The Hydroximo-1,5-lactone Moiety: This functional group is critical for the molecule's inhibitory activity. The oxime functionality can form key hydrogen bonds with catalytic residues in the enzyme's active site, contributing to a stable enzyme-inhibitor complex.[6]

A Comparative Look at Kinetic Parameters: Insights from Analagous Compounds

To project the kinetic profile of this compound, we can draw parallels with structurally related compounds for which experimental data is available. The following table summarizes the inhibition constants (Ki) of several 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives against hOGA and hHexB.

CompoundTarget EnzymeInhibition Constant (Ki)Selectivity (Ki(HexB)/Ki(hOGA))Reference
2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehOGA27 nM~0.25[3][7]
2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazonehHexB6.8 nM[3][7]
2-acetamido-2-deoxy-D-glucono-1,5-lactone 4-(2-naphthyl)-semicarbazonehOGA36 nMModerate[6]
2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives (general range)hOGA~30 - 250 nMModerate[6]

Based on this comparative data, it is reasonable to hypothesize that this compound will also exhibit potent, competitive inhibition of hOGA and hHexB, likely with Ki values in the nanomolar to low micromolar range. The bulky benzylidene group may enhance its affinity for hOGA if the active site contains a suitable hydrophobic pocket, potentially leading to improved selectivity over hHexB, a critical consideration in drug design to minimize off-target effects.[7]

Visualizing the Path to Kinetic Characterization

The following workflow outlines the key steps in determining the kinetic parameters of a novel inhibitor like this compound.

G cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis prep_enzyme Purify Target Enzyme (e.g., hOGA) ic50 Determine IC50 prep_enzyme->ic50 prep_inhibitor Synthesize & Purify Inhibitor prep_inhibitor->ic50 prep_substrate Prepare Substrate (e.g., 4-MU-GlcNAc) prep_substrate->ic50 moa Elucidate Mechanism of Inhibition (MOA) ic50->moa dixon Dixon & Cornish-Bowden Plots moa->dixon regression Non-linear Regression moa->regression ki Calculate Ki dixon->ki regression->ki

Caption: Experimental workflow for kinetic parameter determination.

Detailed Experimental Protocol for Kinetic Analysis

The following protocol provides a robust framework for determining the inhibition constant (Ki) and the mechanism of inhibition for this compound.

I. Materials and Reagents:

  • Purified recombinant human OGA (hOGA)

  • This compound

  • Fluorogenic substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)

  • Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4

  • Stop Solution: 0.5 M sodium carbonate, pH 10.5

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 445 nm)

II. Determination of IC50:

  • Prepare a serial dilution of the inhibitor in assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor concentration. Include a no-inhibitor control.

  • Add 20 µL of hOGA solution (final concentration ~1-5 nM) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of 4-MU-GlcNAc (at a concentration equal to its Km).

  • Allow the reaction to proceed for 15-30 minutes at 37°C.

  • Stop the reaction by adding 100 µL of stop solution.

  • Measure the fluorescence intensity.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

III. Elucidation of the Mechanism of Inhibition and Ki Determination:

  • Vary the substrate (4-MU-GlcNAc) concentration (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

  • For each substrate concentration, perform the assay with varying concentrations of the inhibitor (e.g., 0, 0.5x, 1x, 2x Ki, estimated from the IC50).

  • Measure the initial reaction velocities (v0).

  • Analyze the data using Dixon and Cornish-Bowden plots.[6]

    • Dixon Plot: Plot 1/v0 against the inhibitor concentration ([I]). The intersection of the lines for different substrate concentrations will indicate the mechanism of inhibition.

    • Cornish-Bowden Plot: Plot [S]/v0 against [I]. Parallel lines are indicative of competitive inhibition.[6]

  • For competitive inhibition, the Ki can be determined from the x-intercept of the Dixon plot, which is equal to -Ki.

  • Alternatively, use non-linear regression to fit the velocity data directly to the appropriate Michaelis-Menten equation for the determined mode of inhibition to calculate Ki.

Conclusion and Future Directions

While direct experimental kinetic data for this compound remains to be published, a comparative analysis based on its structural features and the known kinetics of analogous compounds strongly suggests its potential as a potent, competitive inhibitor of glycosidases such as hOGA. The presence of the bulky, hydrophobic benzylidene group is a key structural differentiator that warrants further investigation for its role in enhancing potency and selectivity. The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of these predictions. Future studies should focus on the synthesis and kinetic characterization of this compound against a panel of glycosidases to fully elucidate its inhibitory profile and therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the experimental phase to the final disposal of chemical reagents. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established best practices for handling analogous chemical structures, including carbohydrate derivatives, acetamides, and benzylidene compounds, to ensure a conservative and safety-first approach.

I. Understanding the Compound and Associated Hazards
  • Lactone Ring: Lactones are cyclic esters and can be reactive. Some lactones are known to be skin and eye irritants.

  • Acetamido Group: Amide-containing compounds can have varying toxicity profiles.

  • Benzylidene Group: Aromatic compounds should be handled with care, as some can be irritants or have other toxic properties.

  • Carbohydrate Backbone: While the core is a sugar derivative, the modifications introduce potential hazards not associated with simple sugars.

Given these structural features, it is prudent to treat this compound as a hazardous substance until proven otherwise. Potential hazards may include skin and eye irritation, respiratory irritation if inhaled as a dust, and unknown long-term effects.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing for the disposal of this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., an N95 or higher) should be used in a well-ventilated area, preferably within a chemical fume hood.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste bins.[1]

1. Waste Segregation: A Critical First Step

Proper segregation is fundamental to safe and compliant chemical waste management.

  • Solid Waste: Collect all solid forms of the compound, including residual powder and contaminated items such as weighing paper, spatulas, and gloves, in a designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

2. Containerization and Labeling: Clarity for Safety

  • Container Selection: Use a container that is compatible with the chemical waste. For solids, a wide-mouth, sealable container is recommended. For liquids, use a leak-proof container with a secure screw-top cap. Ensure the container is in good condition, free from cracks or defects.[2]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

    • The primary hazard(s) (e.g., "Irritant," "Handle with Care")

    • The date of accumulation

3. Storage: Safe and Secure Accumulation

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[2]

  • Keep containers closed at all times, except when adding waste.[3]

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

4. Final Disposal: Professional Management

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS or contractor with a complete and accurate description of the waste.

  • Never transport hazardous waste yourself.

IV. Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS department and emergency response team.

    • Prevent entry to the affected area.

    • Only trained personnel with appropriate respiratory protection and PPE should conduct the cleanup.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.

V. Data Presentation and Visualization

To facilitate a clear understanding of the disposal workflow and critical safety information, the following table and diagram are provided.

Table 1: Critical Safety and Disposal Information

ParameterGuideline
Hazard Classification Treat as hazardous waste. Potential irritant.
Required PPE Chemical splash goggles, nitrile/neoprene gloves, lab coat. Respirator if dust is generated.
Solid Waste Container Labeled, sealed, compatible wide-mouth container.
Liquid Waste Container Labeled, sealed, compatible leak-proof container with a screw-top cap.
Disposal Method Via licensed hazardous waste contractor or institutional EHS department.
Spill Cleanup Use inert absorbent material. Decontaminate area.
Emergency Contacts Institutional EHS, Emergency Response, Local Poison Control.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe is_solid Solid Waste? ppe->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date solid_waste->label_container liquid_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup from EHS or Licensed Contractor store_saa->request_pickup end Proper Disposal request_pickup->end

Disposal workflow for this compound.

By adhering to these comprehensive guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。